molecular formula C8H15NO4 B1673712 (S)-2-Aminooctanedioic acid CAS No. 4254-88-0

(S)-2-Aminooctanedioic acid

Cat. No.: B1673712
CAS No.: 4254-88-0
M. Wt: 189.21 g/mol
InChI Key: YOFPFYYTUIARDI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Aminooctanedioic acid (CAS 4254-88-0) is a high-value, unnatural fatty amino acid supplied with a purity of ≥95% . This compound is an eight-carbon dicarboxylic acid with an amino group on the alpha-carbon in the (S) configuration, as defined by its canonical SMILES: N C@@H C(=O)O . Its primary research application is in the terminal modification of antimicrobial peptides (AMPs) to enhance their therapeutic potential. Studies have demonstrated that conjugating this C8 chain, particularly at the C-terminus of a lactoferricin B peptide derivative, results in significantly improved antibacterial activity—showing up to a 16-fold increase in efficacy against a range of pathogens, including Escherichia coli , Bacillus subtilis , and Staphylococcus aureus . The mechanism is attributed to the increased hydrophobicity imparted by the fatty acid chain, which likely improves interaction with bacterial membranes, a key target for many AMPs . This makes this compound a critical building block in the rational design and optimization of novel anti-infective agents. Researchers should handle this product with care, as it may cause skin and eye irritation and be harmful if swallowed . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPFYYTUIARDI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@@H](C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195333
Record name L-2-Aminosuberic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-88-0
Record name (2S)-2-Aminooctanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4254-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-2-Aminosuberic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-2-Aminosuberic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-aminooctanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-AMINOSUBERIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B347Q73CGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-2-Aminooctanedioic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Aminooctanedioic Acid: Chemical Properties, Synthesis, and Applications Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by its common synonym L-α-Aminosuberic acid (H-Asu-OH), is a non-proteinogenic α-amino acid.[1][2] Structurally, it is an eight-carbon dicarboxylic acid featuring an amino group at the alpha position (C2) with (S)-stereochemistry.[3] This unique structure, combining a long aliphatic chain with two acidic functionalities and a chiral amine center, makes it a molecule of significant interest for researchers in drug development and biochemical engineering.

While its structural similarity to the excitatory neurotransmitter L-glutamic acid suggests a potential role in neuroscience, the primary and most established application of this compound lies in its utility as a versatile chiral building block. It is particularly valuable in the synthesis of complex peptides and has emerged as a key component in the development of potent histone deacetylase (HDAC) inhibitors for anticancer applications.[4] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, enantioselective synthesis, and established biological context, offering field-proven insights for researchers and drug development professionals.

Structural and Physicochemical Properties

This compound exists as a white, crystalline powder that is soluble in water.[1] Its solubility is a direct consequence of its ability to form a zwitterion in aqueous solution, where the acidic carboxyl groups donate a proton to the basic amino group. This internal salt formation leads to strong intermolecular ionic interactions, resulting in a high melting point and good solubility in polar solvents.[1]

Table 1: Chemical Identifiers and Properties
PropertyValueSource(s)
IUPAC Name (2S)-2-aminooctanedioic acid[3]
Synonyms L-α-Aminosuberic acid, L-Asu-OH, H-Asu-OH[1][2]
CAS Number 4254-88-0[1][2]
Molecular Formula C₈H₁₅NO₄[1][3]
Molecular Weight 189.21 g/mol [1][3]
Appearance White crystalline powder[1][5]
Melting Point 222.9-225.1 °C (for DL-racemate)[5]
Optical Rotation [α]²⁴D = +19 ± 2° (c=2 in 5N HCl)[1]
Topological Polar Surface Area 101 Ų[3]
Predicted pKa 2.53 (for DL-racemate)[5]

Note on pKa: As a dicarboxylic amino acid, three pKa values are expected: one for the α-carboxyl group (pKa₁ ≈ 2-2.5), one for the ω-carboxyl group (pKa₂ ≈ 4-4.5), and one for the α-ammonium group (pKa₃ ≈ 9-9.5). The predicted value likely corresponds to the most acidic proton on the α-carboxyl group.

Spectroscopic Signature and Analytical Methods

Definitive characterization of this compound requires a combination of spectroscopic and chromatographic techniques. While publicly available experimental spectra are scarce, its structure allows for reliable prediction of its spectroscopic signature.

Expected Spectroscopic Properties
  • ¹H NMR Spectroscopy: In an aqueous solvent (e.g., D₂O), the proton spectrum is expected to show a characteristic downfield signal for the α-hydrogen (CH -NH₂) around 3.7-3.9 ppm.[6] The methylene protons adjacent to the distal carboxyl group (-CH₂ -COOH) would appear around 2.2-2.4 ppm. The remaining methylene groups in the aliphatic chain would produce a series of overlapping multiplets in the more upfield region of 1.3-1.8 ppm.[7][8][9]

  • ¹³C NMR Spectroscopy: The spectrum will be defined by two distinct carbonyl signals for the α- and ω-carboxyl groups, expected in the 170-185 ppm range.[10][11] The α-carbon (C2), being attached to both the nitrogen and a carbonyl group, would resonate around 55-60 ppm. The remaining six aliphatic carbons would appear in the upfield region between approximately 20-40 ppm.[12][13]

  • Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 190.10. A characteristic fragmentation pattern for α-amino acids involves the neutral loss of the carboxylic acid group (-45 Da), which would result in a significant fragment ion.[14][15]

Analytical Workflow: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) is the standard for the quantification of amino acids in complex matrices.[16] Since this compound lacks a strong chromophore, derivatization is essential for sensitive UV or fluorescence detection.[16] A robust and widely adopted method involves pre-column derivatization.

This protocol is a self-validating system as it derivatizes primary (via o-Phthalaldehyde, OPA) and secondary amines (via 9-fluorenylmethoxycarbonyl chloride, FMOC), ensuring comprehensive analysis, although the target analyte only has a primary amine.

  • Sample Preparation: Hydrolyze protein samples if necessary using 6M HCl. Neutralize the sample and dilute with an appropriate buffer (e.g., borate buffer, pH 9.5).

  • Derivatization (Automated Autosampler Sequence):

    • Aspirate 1 µL of the sample.

    • Aspirate 2.5 µL of OPA reagent. Mix thoroughly. OPA rapidly reacts with the primary amine of the analyte.

    • Wait for 1 minute to ensure complete reaction.

    • Aspirate 0.5 µL of FMOC reagent. Mix. This step is included for completeness in general amino acid analysis but is not critical for the target analyte.

    • Inject the derivatized mixture onto the HPLC column.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

    • Gradient: A time-programmed gradient moving from low to high percentage of Mobile Phase B is used to elute amino acids based on their polarity.

    • Detection: Fluorescence Detector (FLD). Ex: 340 nm, Em: 450 nm for OPA derivatives.

  • Quantification: A calibration curve is generated using certified standards of this compound derivatized and analyzed under the identical conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix or Synthetic Product Hydrolysis Acid Hydrolysis (if protein-bound) Sample->Hydrolysis Optional Neutralize Neutralization & Dilution Sample->Neutralize Hydrolysis->Neutralize Deriv Autosampler: Pre-Column Derivatization (OPA Reagent) Neutralize->Deriv HPLC Reverse-Phase HPLC (C18 Column) Deriv->HPLC Detect Fluorescence Detection (FLD) HPLC->Detect Chrom Chromatogram Detect->Chrom Quant Quantification (vs. Standard Curve) Chrom->Quant

Caption: HPLC analytical workflow for this compound.

Enantioselective Synthesis

The biological utility of amino acids is critically dependent on their stereochemistry. Consequently, enantioselective synthesis is paramount. A robust method for preparing orthogonally protected derivatives of this compound starts from the chiral pool, using readily available L-aspartic acid. This approach ensures the correct stereochemistry at the C2 position from the outset. A key transformation in a recently reported synthesis is a cross-metathesis reaction, which efficiently elongates the carbon chain.[4]

Protocol: Synthesis from L-Aspartic Acid Derivative

This multi-step synthesis exemplifies a modern approach to constructing complex amino acids.

  • Starting Material Preparation: Begin with known aldehyde 4 , which is derived from L-aspartic acid. This preserves the (S)-stereocenter.

  • Chain Elongation (Horner-Wadsworth-Emmons): React aldehyde 4 with a phosphonate ylide (e.g., triethyl phosphonoacetate) to form the α,β-unsaturated ester 5 . This step reliably forms a C=C double bond.

  • Saturation: Reduce the double bond in 5 via catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) to yield the saturated ester 6 .

  • Functional Group Interconversion:

    • Reduce the ester in 6 to a primary alcohol 7 using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

    • Oxidize the alcohol 7 back to the aldehyde 8 under controlled conditions (e.g., Dess-Martin periodinane).

  • Wittig Reaction: React aldehyde 8 with a Wittig reagent like methylenetriphenylphosphorane to add another carbon, yielding the terminal alkene 9 .

  • Deprotection and Esterification:

    • Perform a one-pot deprotection of the protecting groups on the amino acid backbone and oxidation to yield N-Boc-2-amino-6-heptenoic acid 10 .

    • Protect the resulting carboxylic acid as a methyl ester using methyl iodide to give the key intermediate 11 .

  • Cross-Metathesis (Key Step): React the terminal alkene 11 with an electron-deficient olefin partner (e.g., methyl acrylate) in the presence of a Grubbs' second-generation catalyst. This reaction efficiently forms a new C=C bond, elongating the chain to the desired eight-carbon backbone derivative 12 .

  • Final Steps: Subsequent hydrogenation of the double bond in 12 and selective deprotection of the ester groups yield the desired orthogonally protected this compound derivative.

Synthesis_Pathway

Caption: Mechanism of competitive antagonism at the NMDA receptor.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is classified as a skin, eye, and respiratory irritant.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a tightly closed container in a cool, dry place at room temperature.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a high-value chiral intermediate whose chemical properties are defined by its bifunctional acidic nature and stereochemically defined amino group. While its structural analogy to glutamate provides a theoretical basis for investigation in neuroscience, its proven and primary application for drug development professionals lies in its role as a synthetic building block. Its successful incorporation into potent, next-generation anticancer agents highlights its utility in peptide and small molecule synthesis. A thorough understanding of its physicochemical properties, analytical behavior, and enantioselective synthesis routes, as detailed in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.

References

(S)-2-Aminooctanedioic Acid: A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Aminooctanedioic acid, also known by its synonym L-α-Aminosuberic acid, is a non-proteinogenic dicarboxylic amino acid that has garnered increasing interest within the scientific community. Its unique structural features, characterized by an eight-carbon backbone with two carboxylic acid moieties and a chiral center at the alpha-carbon, make it a valuable building block for the synthesis of novel peptides and peptidomimetics. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, biological activities, and applications in drug development, with a particular focus on its utility for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

This compound is a white crystalline powder that is soluble in water.[1] Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 4254-88-0[1]
Molecular Formula C₈H₁₅NO₄[1][2]
Molecular Weight 189.21 g/mol [1][2]
Appearance White powder[1]
Melting Point 222.9-225.1 °C (for DL-racemic mixture)[3]
Optical Rotation [α]D²⁴ = +19 ± 2° (c=2 in 5N HCl)[1]
Purity ≥ 99% (TLC)[1]
Storage Room Temperature[1]

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step for its application in chiral drug design and peptide synthesis. While several general methods for the synthesis of α-amino acids exist, a practical approach for obtaining the (S)-enantiomer of 2-aminooctanedioic acid involves the resolution of a racemic mixture or an asymmetric synthesis strategy.[4][5]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from a racemic mixture of 2-aminooctanedioic acid.

Synthesis_Workflow Racemic Racemic 2-Aminooctanedioic Acid Protection N-protection (e.g., Boc, Z) Racemic->Protection 1. Protection of amino group Resolution Enzymatic or Chiral Resolving Agent Protection->Resolution 2. Enantiomeric Resolution S_Enantiomer (S)-N-Protected-2-Aminooctanedioic Acid Resolution->S_Enantiomer 3. Separation of (S)-enantiomer Deprotection Deprotection S_Enantiomer->Deprotection 4. Removal of protecting group Final_Product This compound Deprotection->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Enzymatic Resolution of Racemic N-Acetyl-2-Aminooctanedioic Acid

This protocol describes a potential method for the enantioselective synthesis of this compound based on enzymatic resolution.

Materials:

  • DL-2-Aminooctanedioic acid

  • Acetic anhydride

  • Acylase I from Aspergillus sp.

  • Dowex 50 (H⁺ form) resin

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • N-Acetylation:

    • Suspend DL-2-Aminooctanedioic acid in water.

    • Add acetic anhydride and a solution of NaOH dropwise while maintaining the pH between 8-9 and the temperature at 0-5 °C.

    • After the reaction is complete, acidify the solution with HCl to pH 2-3.

    • Extract the N-acetyl-DL-2-aminooctanedioic acid with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Enzymatic Resolution:

    • Dissolve the N-acetyl-DL-2-aminooctanedioic acid in water and adjust the pH to 7.0 with NaOH.

    • Add Acylase I to the solution.

    • Incubate the mixture at 37 °C for 24-48 hours, monitoring the progress of the reaction by TLC or HPLC. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer ((S)-enantiomer).

  • Separation:

    • After the enzymatic reaction, acidify the solution to pH 5 with acetic acid to precipitate the unreacted N-acetyl-D-2-aminooctanedioic acid.

    • Filter the precipitate and wash with cold water.

    • The filtrate contains the desired this compound.

  • Purification:

    • Pass the filtrate through a column of Dowex 50 (H⁺ form) resin.

    • Wash the column with water to remove any remaining N-acetyl-D-2-aminooctanedioic acid.

    • Elute the this compound from the resin with an aqueous ammonia solution.

    • Evaporate the ammonia solution to dryness to obtain the pure this compound.

Biological Activity and Mechanism of Action

This compound has shown promise as a biologically active molecule, particularly in the context of cancer therapy.

Anticancer Activity

Research has indicated that L-α-Aminosuberic acid can induce tumor cell death by inhibiting the uptake of fatty acids in prostate cancer cells.[6] This suggests a potential therapeutic application for this compound in cancers that are highly dependent on fatty acid metabolism for their growth and proliferation. Furthermore, it has been observed to inhibit the expression of proteins associated with prostate cancer.[6]

Proposed Mechanism of Action

The precise mechanism by which this compound inhibits fatty acid uptake is still under investigation. However, a plausible hypothesis involves its structural similarity to endogenous fatty acids or their transport substrates, allowing it to compete for binding to fatty acid transport proteins on the surface of cancer cells.

Mechanism_of_Action cluster_cell Cancer Cell FATPs Fatty Acid Transport Proteins (FATPs) Metabolism Fatty Acid Metabolism FATPs->Metabolism Growth Tumor Growth & Proliferation Metabolism->Growth SAOA This compound SAOA->FATPs Inhibition FattyAcids Fatty Acids FattyAcids->FATPs Uptake

Caption: Proposed mechanism of action for the anticancer activity of this compound.

Applications in Peptide Synthesis and Drug Development

The bifunctional nature of this compound, possessing both an amino group and two carboxylic acid groups, makes it an attractive building block for peptide synthesis and the development of novel drug candidates.

Incorporation into Peptides

This compound can be incorporated into peptide sequences to introduce unique structural constraints or to serve as a linker for conjugation to other molecules. The commercially available Fmoc-protected derivative, Fmoc-L-α-aminosuberic acid, is particularly useful for solid-phase peptide synthesis (SPPS).[7]

DerivativeCAS NumberMolecular FormulaMolecular WeightMelting Point
Fmoc-L-α-aminosuberic acid 218457-76-2C₂₃H₂₅NO₆411.46154 - 159 °C
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(S)-2-Aminooctanedioic Acid

This protocol outlines the general steps for incorporating Fmoc-(S)-2-Aminooctanedioic acid into a peptide sequence using manual SPPS.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-L-α-aminosuberic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-(S)-2-Aminooctanedioic Acid:

    • Repeat the deprotection step (Step 2).

    • Couple Fmoc-L-α-aminosuberic acid using the same procedure as in Step 3.

  • Peptide Elongation: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Deprotection: Perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Analytical Methods

The purity and identity of this compound and its derivatives can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is commonly used to assess the purity of amino acids and peptides. For chiral amino acids like this compound, chiral HPLC columns can be employed to determine the enantiomeric excess.

Conclusion

This compound is a versatile and valuable building block for chemical biologists, medicinal chemists, and drug development professionals. Its unique dicarboxylic acid structure and defined stereochemistry offer opportunities for the design of novel peptides with enhanced biological activities and pharmacokinetic properties. The potential anticancer activity of this compound warrants further investigation into its mechanism of action and its development as a therapeutic agent. The availability of its Fmoc-protected derivative facilitates its incorporation into complex peptide structures, opening up new avenues for the creation of innovative peptide-based drugs. As research in peptidomimetics and targeted drug delivery continues to advance, the utility of non-proteinogenic amino acids like this compound is poised to expand significantly.

References

An In-depth Technical Guide on the Biological Activity of (S)-2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminooctanedioic acid, also known as L-α-Aminosuberic acid, is a dicarboxylic amino acid that has garnered significant interest in the scientific community for its biological activities, particularly its role as an inhibitor of glutamate carboxypeptidase II (GCPII).[1][2] This guide provides a comprehensive overview of the synthesis, biological interactions, and therapeutic potential of this compound and its derivatives. We will delve into its mechanism of action as a GCPII inhibitor, its implications in neurological disorders, and its potential applications in diagnostic imaging. Detailed experimental protocols and data interpretation are provided to facilitate further research and development in this promising area.

Introduction: The Significance of this compound

This compound is a chiral molecule with the (2S) stereochemistry at the alpha-carbon.[1] Its structure, featuring two carboxylic acid groups and an amino group, allows it to interact with various biological targets.[1] While it can be involved in peptide synthesis and other metabolic pathways, its most notable biological activity stems from its interaction with Glutamate Carboxypeptidase II (GCPII).[1][3]

GCPII, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA), is a key enzyme in the nervous system.[3][4][5] It catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG), a highly abundant neuropeptide, into N-acetylaspartate (NAA) and glutamate.[3][5][6] Glutamate is a primary excitatory neurotransmitter, and its dysregulation is implicated in a variety of neurological disorders.[4][7]

The inhibition of GCPII by compounds like this compound and its analogs presents a novel therapeutic strategy for conditions associated with excessive glutamatergic transmission.[4][8] By inhibiting GCPII, these molecules can reduce the production of glutamate and increase the levels of NAAG, which itself has neuroprotective properties.[4][5][8] This dual action makes GCPII inhibitors a compelling class of compounds for the treatment of stroke, neuropathic pain, amyotrophic lateral sclerosis (ALS), and other neurodegenerative diseases.[6][7][8][9]

Synthesis of this compound

The synthesis of specific enantiomers of amino acids is crucial as the biological activity is often stereospecific. Enantioselective synthesis of this compound can be achieved through various methods in organic chemistry.

Key Synthetic Approaches:

  • Asymmetric Synthesis: Chiral catalysts can be employed in the reductive amination of an α-keto acid precursor to yield the desired (S)-enantiomer.[10]

  • Resolution of Racemic Mixtures: Classical resolution techniques using chiral resolving agents can separate the (S)- and (R)-enantiomers of 2-Aminooctanedioic acid.

  • Biocatalysis: The use of transaminase enzymes can provide a green and highly enantioselective route to (S)-2-aminooctanoic acid, a related compound, demonstrating the potential for enzymatic synthesis of this compound.[11][12]

A general synthetic workflow for enantiomerically enriched aminophosphonates, which share synthetic principles, involves the use of chiral aziridines as key intermediates.[13]

Mechanism of Action: Inhibition of Glutamate Carboxypeptidase II

This compound and its more potent derivatives act as competitive inhibitors of GCPII.[5] The core structure of these inhibitors is designed to mimic the natural substrate, NAAG, allowing them to bind to the active site of the enzyme.

The active site of GCPII contains two zinc ions that are crucial for catalysis.[3] Inhibitors like the potent 2-(phosphonomethyl)pentanedioic acid (2-PMPA) utilize a phosphonate group to chelate these zinc ions, leading to strong inhibition.[14] The pentanedioic acid backbone of these inhibitors is designed to fit within the glutarate recognition site of the enzyme.[14]

The interaction of urea-based inhibitors with GCPII has been structurally characterized, revealing that the glutarate moiety consistently occupies the S1' pocket of the enzyme.[15] The ureido linkage interacts with the active-site zinc ion and key amino acid residues like Tyr552 and His553.[15]

Signaling Pathway of GCPII Inhibition

The inhibition of GCPII has a dual neuroprotective effect by modulating the levels of both glutamate and NAAG.

GCPII_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron NAAG NAAG GCPII GCPII (NAALADase) NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Agonist Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activation GCPII->Glutamate Neuroprotection Neuroprotection mGluR3->Neuroprotection Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Inhibitor (S)-2-Aminooctanedioic acid derivative Inhibitor->GCPII Inhibition

Caption: Mechanism of neuroprotection by GCPII inhibitors.

Therapeutic Potential in Neurological Disorders

The ability of GCPII inhibitors to modulate glutamate and NAAG levels makes them promising therapeutic agents for a range of neurological conditions.

Neurological Disorder Therapeutic Rationale Supporting Evidence
Stroke/Ischemia Reduces excitotoxic glutamate release, a key contributor to neuronal damage in ischemic events.[8]The GCPII inhibitor 2-PMPA demonstrated robust neuroprotection in a neuronal culture model of stroke and in rats.[8]
Neuropathic Pain Attenuates hyperglutamatergic conditions that contribute to pain signaling.[7]Orally bioavailable GCPII inhibitors have shown therapeutic effects in animal models of painful diabetic neuropathy.[7]
Amyotrophic Lateral Sclerosis (ALS) Protects motor neurons from chronic glutamate-mediated degeneration.[6]The NAALADase inhibitor 2-PMPA showed significant neuroprotective effects in an in vitro model of ALS.[6]
Cognitive Deficits Enhances cognitive function by increasing levels of NAAG, a selective agonist of the mGluR3 receptor, which is important for neuronal firing in the prefrontal cortex.[16]Inhibition of GCPII has been investigated as a promising therapeutic approach in preclinical models for improving cognitive deficits.[16]

Applications in Diagnostic Imaging

Derivatives of this compound are being explored as radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.[17][18] These imaging techniques allow for the non-invasive visualization and quantification of biological processes in vivo.

Amino acid-based PET tracers are particularly valuable in neuro-oncology because they often show high uptake in brain tumors with low background uptake in normal brain tissue, providing excellent contrast.[19][20]

A fluorinated derivative, ¹⁸F-5-fluoro-L-aminosuberic acid (¹⁸F-FASu), has been developed as a PET tracer for imaging the cellular response to oxidative stress.[21] This tracer demonstrated significant tumor uptake and retention in preclinical models, suggesting its potential for cancer diagnosis and monitoring treatment response.[21]

PET_Imaging_Workflow cluster_synthesis Radiotracer Synthesis cluster_imaging PET Imaging cluster_analysis Data Analysis Radiolabeling Radiolabeling of (S)-2-Aminooctanedioic acid derivative (e.g., with ¹⁸F) Purification Purification (HPLC) Radiolabeling->Purification Injection Injection of Radiotracer Purification->Injection PET_Scan PET Scan Injection->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Quantification Quantification of Tracer Uptake Image_Reconstruction->Quantification

Caption: General workflow for PET imaging with radiolabeled amino acid derivatives.

Experimental Protocols

In Vitro GCPII Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against GCPII.[22][23]

Materials:

  • Recombinant human GCPII

  • Fluorescently labeled dipeptide substrate (e.g., Glu-Glu labeled with fluorescein)

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.001% C₁₂E₈, pH 7.4)

  • Stop solution (e.g., 0.1% TFA in 5% acetonitrile)

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, pre-incubate the recombinant human GCPII (final concentration ~0.02 nM) with the test compounds at 37°C for 10 minutes.[22]

  • Initiate the enzymatic reaction by adding the fluorescently labeled substrate (final concentration ~100 nM).[22]

  • Incubate the reaction mixture at 37°C for 15 minutes.[23]

  • Terminate the reaction by adding the stop solution.[23]

  • Measure the fluorescence intensity using a microplate reader (e.g., λex/λem = 492/516 nm for fluorescein).[22]

  • Calculate the percent inhibition for each compound concentration relative to a non-inhibited control.

  • Determine the IC₅₀ value by fitting the dose-response data to a nonlinear regression model.[22]

High-Throughput Screening (HTS) using Fluorescence Polarization

A fluorescence polarization (FP) assay can be adapted for HTS to identify novel GCPII inhibitors.[24]

Principle: The assay is based on the change in polarization of a fluorescently labeled probe upon binding to GCPII. Small, unbound probes tumble rapidly in solution, resulting in low polarization. When bound to the larger GCPII enzyme, the tumbling rate decreases, leading to an increase in polarization. Inhibitors that displace the probe from the enzyme will cause a decrease in polarization.

Key Components:

  • GCPII enzyme

  • Fluorescent probe (e.g., a urea-based inhibitor scaffold linked to a fluorophore like Bodipy TMR)

  • Library of test compounds

General Workflow:

  • Optimize assay conditions (e.g., concentrations of GCPII and probe, incubation time, temperature).

  • In a microplate, incubate GCPII and the fluorescent probe with each compound from the library.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Identify "hits" as compounds that cause a significant decrease in polarization.

Conclusion

This compound and its derivatives represent a versatile class of molecules with significant potential in both therapeutics and diagnostics. Their ability to potently and selectively inhibit glutamate carboxypeptidase II offers a promising avenue for the treatment of a wide range of neurological disorders characterized by glutamate excitotoxicity. Furthermore, the development of radiolabeled analogs for PET and SPECT imaging provides powerful tools for studying disease pathology and for the diagnosis and monitoring of conditions such as cancer and neuroinflammation. The detailed methodologies and mechanistic insights provided in this guide are intended to empower researchers to further explore and harness the biological activity of these compelling compounds.

References

(S)-2-Aminooctanedioic Acid: A Deep Dive into its Mechanism of Action as a Kynurenine Pathway Modulator

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminooctanedioic acid, also known as L-α-Aminosuberic acid, is a dicarboxylic amino acid that has garnered significant interest within the scientific community for its potential to modulate key enzymatic pathways implicated in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of kynurenine aminotransferases (KATs). We will explore the biochemical basis of its inhibitory activity, the downstream consequences of this action, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of the kynurenine pathway and develop novel therapeutics.

Molecular Target and Mechanism of Inhibition

The primary molecular targets of this compound are the kynurenine aminotransferases (KATs), a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that play a crucial role in the kynurenine pathway of tryptophan metabolism.[1][2] These enzymes catalyze the transamination of L-kynurenine to kynurenic acid (KYNA), a neuroactive metabolite.[3][4][5] There are four known KAT isozymes (KAT-I, KAT-II, KAT-III, and KAT-IV), with KAT-II being the predominant enzyme responsible for KYNA synthesis in the brain.[3][5][6]

This compound, as a dicarboxylic amino acid, is structurally similar to the endogenous substrates of KATs. This structural mimicry allows it to act as a competitive inhibitor .[1] It competes with the native substrate, L-kynurenine, for binding to the active site of the KAT enzyme. By occupying the active site, this compound prevents the binding and subsequent transamination of L-kynurenine, thereby reducing the production of KYNA.[1][7] Several other amino acids have also been shown to competitively inhibit KATs, highlighting the broad substrate specificity of these enzymes.[7][8]

cluster_Enzyme KAT Enzyme Active Site cluster_Substrates Competing Molecules cluster_Products Reaction Outcome KAT KAT KYNA Kynurenic Acid (KYNA) KAT->KYNA Catalyzes Conversion NoReaction Inhibition of KYNA Production KAT->NoReaction Kynurenine L-Kynurenine Kynurenine->KAT Binds to Active Site Inhibitor This compound Inhibitor->KAT Competitively Binds to Active Site Inhibitor This compound KAT Kynurenine Aminotransferase (KAT) Inhibitor->KAT Inhibits KYNA Kynurenic Acid (KYNA) Production KAT->KYNA Decreases Receptors NMDA & α7nACh Receptors KYNA->Receptors Reduces Antagonism Neurotransmission Glutamatergic & Cholinergic Neurotransmission Receptors->Neurotransmission Increases Activity Cognition Potential Improvement in Cognitive Function Neurotransmission->Cognition Leads to Start Prepare Reaction Mixture (Buffer, PLP, α-KG) AddInhibitor Add this compound (for inhibition assay) Start->AddInhibitor AddEnzyme Add KAT Enzyme AddInhibitor->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate AddSubstrate Add L-Kynurenine (Initiate Reaction) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Terminate Terminate with TCA Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant by HPLC (Quantify KYNA) Centrifuge->Analyze End Calculate Activity / IC50 Analyze->End

References

The Strategic Incorporation of (S)-2-Aminooctanedioic Acid in Advanced Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Canonical 20

The therapeutic landscape is increasingly shaped by peptides, molecules that offer a unique combination of specificity and potency. However, native peptides often suffer from significant liabilities, including poor metabolic stability and conformational ambiguity, which limit their clinical utility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern peptide design, providing a powerful toolkit to overcome these challenges.[1] This guide focuses on a particularly versatile NPAA, (S)-2-Aminooctanedioic acid (also known as L-α-Aminosuberic acid, Asu), a dicarboxylic amino acid that offers unique opportunities for enhancing peptide structure and function. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to provide a comprehensive resource on the synthesis, incorporation, and application of this valuable building block.

This compound: A Molecular Profile

This compound is an eight-carbon alpha-amino acid with two carboxylic acid groups, one at the alpha-carbon and another at the terminus of its hexane side chain. This dual-acidic nature is central to its utility in peptide science.

PropertyValueSource
Chemical Formula C₈H₁₅NO₄CymitQuimica[2]
Molecular Weight 189.21 g/mol PubChem[3]
Synonyms L-α-Aminosuberic acid, H-Asu-OHCymitQuimica[2]
Chirality (S)-enantiomerCymitQuimica[2]
Key Structural Features α-amino group, α-carboxylic acid, δ-carboxylic acidCymitQuimica[2]

The presence of a second carboxylic acid group on the side chain provides a key functional handle for a variety of chemical modifications, setting it apart from standard proteinogenic amino acids.

Synthesis and Preparation for Peptide Incorporation

The effective use of this compound in solid-phase peptide synthesis (SPPS) necessitates the use of orthogonally protected derivatives to ensure selective bond formation. The most common strategy involves protecting the α-amino group with a base-labile group (e.g., Fmoc) and the side-chain carboxylic acid with an acid-labile group (e.g., tert-butyl ester, OtBu).

Synthesis of this compound

While various methods exist for the synthesis of non-proteinogenic amino acids, enzymatic and asymmetric chemical syntheses are preferred for obtaining the enantiomerically pure (S)-form. One established route involves the use of stereospecific enzymes that can act on prochiral precursors or resolve racemic mixtures. For instance, enzyme-catalyzed reactions have been successfully employed to produce L-Asu from a D,L-mixture.[4] Another powerful chemical approach is the Kolbe electrolytic dimerization, which can be used to create the carbon backbone of aminosuberic acid from smaller, chiral precursors like glutamic acid, ensuring the desired stereochemistry is maintained.

Orthogonal Protection for SPPS: The Fmoc-Asu(OtBu)-OH Building Block

For incorporation into a peptide using the prevalent Fmoc/tBu SPPS strategy, the α-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected as a tert-butyl (OtBu) ester. This ensures that the side chain remains inert during the iterative steps of peptide chain elongation, where the Fmoc group is repeatedly removed with a mild base (e.g., piperidine). The OtBu group, along with other acid-labile side-chain protecting groups and the resin linker, is then removed in a single step during the final acid cleavage (typically with trifluoroacetic acid, TFA).

A general protocol for the preparation of Fmoc-Asu(OtBu)-OH involves the selective protection of the side-chain carboxyl group, followed by the protection of the α-amino group.

  • Selective Esterification of the Side-Chain Carboxyl Group:

    • Start with commercially available this compound.

    • Utilize conditions that favor the formation of the tert-butyl ester on the more sterically accessible side-chain carboxyl group. This can be achieved by reacting the amino acid with isobutylene in the presence of a strong acid catalyst.

    • Purify the resulting mono-ester to isolate the desired regioisomer.

  • Fmoc Protection of the α-Amino Group:

    • Dissolve the purified Asu(OtBu)-OH in a suitable solvent system (e.g., aqueous dioxane).

    • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions (e.g., sodium carbonate).

    • Allow the reaction to proceed to completion, monitoring by a suitable method like thin-layer chromatography (TLC).

    • Acidify the reaction mixture and extract the product into an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain pure Fmoc-Asu(OtBu)-OH.

The following diagram illustrates the synthetic workflow for preparing the SPPS-ready building block.

Synthesis_Workflow cluster_synthesis Synthesis of Fmoc-Asu(OtBu)-OH Asu This compound Asu_OtBu Asu(OtBu)-OH Asu->Asu_OtBu  Isobutylene, H+ Fmoc_Asu_OtBu Fmoc-Asu(OtBu)-OH Asu_OtBu->Fmoc_Asu_OtBu  Fmoc-OSu, Base

Caption: Synthetic route for Fmoc-Asu(OtBu)-OH.

Incorporation into Peptides via Solid-Phase Peptide Synthesis

The incorporation of Fmoc-Asu(OtBu)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols. The process is highly amenable to automation.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) with the N-terminal Fmoc group removed from the preceding amino acid.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asu(OtBu)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU in an appropriate solvent like DMF. Add a base (e.g., DIPEA or collidine) to activate the carboxylic acid.

  • Coupling: Add the activated Fmoc-Asu(OtBu)-OH solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly incorporated Asu residue, liberating the α-amino group for the next coupling cycle.

  • Washing: Wash the resin again with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Chain Elongation: Repeat the coupling and deprotection steps for the subsequent amino acids in the desired sequence.

The following diagram illustrates the SPPS workflow for incorporating an Asu residue.

SPPS_Workflow cluster_spps SPPS Cycle for Asu Incorporation Start Peptide-Resin (Fmoc deprotected) Activation Activate Fmoc-Asu(OtBu)-OH (HBTU/DIPEA) Coupling Couple to Peptide-Resin Start->Coupling Activation->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for next Amino Acid Coupling Wash2->Next_Cycle Application_Logic Asu (S)-2-Aminooctanedioic Acid (Asu) Dicarba Dicarba Analogs Asu->Dicarba Lactam Lactam Bridging Asu->Lactam Stability Increased Metabolic Stability Dicarba->Stability Conformation Conformational Constraint (α-helix, β-turn) Lactam->Conformation Potency Enhanced Biological Potency Stability->Potency Conformation->Potency

References

Introduction: The Significance of Glutamate Carboxypeptidase II (GCPII) as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of (S)-2-Aminooctanedioic Acid and its Analogs as Glutamate Carboxypeptidase II Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-α-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metallopeptidase with multifaceted roles in human physiology and pathology.[1][2][3] In the central nervous system, GCPII is primarily localized on astrocytes where it hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[4][5] The release of glutamate, a potent excitatory neurotransmitter, implicates GCPII in conditions of glutamate excitotoxicity, such as stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).[1][4][6] Conversely, GCPII is highly overexpressed in prostate cancer, making it a premier target for both imaging and therapeutic intervention in oncology.[7]

The development of potent and selective GCPII inhibitors is therefore a significant focus of medicinal chemistry. These inhibitors typically mimic the endogenous substrate, NAAG, and are designed to interact with key recognition sites within the enzyme's active site. This compound represents a fundamental scaffold for a class of these inhibitors, serving as a glutamate analog with an extended lipophilic chain. This guide will provide an in-depth analysis of the structure-activity relationship (SAR) of this class of molecules, using this compound as a central example to explore how structural modifications influence inhibitory potency against GCPII.

The GCPII Active Site and General Pharmacophore Model

The crystal structure of GCPII reveals a complex active site cavity divided into two main pockets, the S1' and S1 pockets, which accommodate the P1' (glutamate) and P1 (N-acetyl-aspartate) residues of the NAAG substrate, respectively.[3][8] The active site contains two zinc ions that are crucial for catalysis.[3] Potent inhibitors of GCPII are designed to exploit these features, leading to a general pharmacophore model.

A successful GCPII inhibitor generally requires:

  • A Glutamate Mimic: A moiety that fits into the highly specific S1' pocket, which is tailored for the glutamate residue of NAAG. This typically involves a dicarboxylic acid structure, like that found in this compound.

  • A Zinc-Binding Group (ZBG): A functional group capable of coordinating with the catalytic zinc ions in the active site. Common ZBGs include phosphonates, thiols, and ureas.[7][9]

  • An Effector Functionality/P1 Moiety: A structural component that occupies the S1 pocket and can be modified to tune the physicochemical properties of the inhibitor, such as lipophilicity and cell permeability.[7]

The diagram below illustrates this general pharmacophore model.

GCPII_Pharmacophore cluster_Inhibitor Inhibitor Scaffold cluster_Enzyme GCPII Active Site ZBG Zinc-Binding Group (ZBG) Zinc Catalytic Zn²⁺ ions ZBG->Zinc Coordinates Linker Linker Linker->ZBG GlutamateMimic Glutamate Mimic (e.g., Pentanedioic Acid) GlutamateMimic->Linker Effector Effector/P1 Moiety GlutamateMimic->Effector Extends into S1 pocket S1_prime S1' Pocket (Glutamate Recognition) GlutamateMimic->S1_prime Binds S1 S1 Pocket Effector->S1 Occupies

Caption: General pharmacophore model for GCPII inhibitors.

Physicochemical Properties and Synthesis of this compound

This compound, also known as L-α-Aminosuberic acid, is a dicarboxylic alpha-amino acid.[10] Its structure consists of an eight-carbon chain with carboxylic acid groups at positions 1 and 8, and an amino group at the alpha-carbon (position 2) with (S)-stereochemistry.

PropertyValueReference
Molecular Formula C₈H₁₅NO₄[10]
Molecular Weight 189.21 g/mol
CAS Number 4254-88-0[10]
Appearance White crystalline powder[10]
Solubility Soluble in water[10]
Representative Synthesis

While specific high-yield syntheses for this compound are not widely published in the context of GCPII inhibition, its synthesis can be achieved through established methods for creating chiral α-amino acids. A common approach is the asymmetric synthesis from a suitable keto-acid precursor or the resolution of a racemic mixture.

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a general method for the enantioselective synthesis of α-amino acids, which can be adapted for this compound starting from 2-oxooctanedioic acid.

  • Imine Formation: Dissolve 2-oxooctanedioic acid (1 equivalent) and ammonium acetate (1.5 equivalents) in methanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.

  • Asymmetric Reduction: To the reaction mixture, add a chiral catalyst, such as a BINAP-ruthenium complex (0.01 equivalents).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (50-100 psi) and stir vigorously at room temperature for 24-48 hours.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), vent the hydrogen and remove the catalyst by filtration through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by ion-exchange chromatography to yield the desired this compound.

The diagram below outlines this synthetic workflow.

Synthesis_Workflow start 2-Oxooctanedioic Acid imine Imine Formation (+ NH₄OAc, MeOH) start->imine reduction Asymmetric Reduction (Chiral Catalyst, H₂) imine->reduction workup Workup & Purification (Filtration, Chromatography) reduction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Core Structure-Activity Relationship (SAR) of α-Amino Dicarboxylic Acid Analogs

The SAR for this class of inhibitors is primarily understood by systematically modifying the core structure of an α-amino dicarboxylic acid and observing the impact on inhibitory potency against GCPII.

The α-Amino and α-Carboxyl Groups: The Glutamate Mimic

The α-amino and α-carboxyl groups are critical for activity as they mimic the glutamate moiety of the natural substrate, NAAG. These groups form key interactions within the S1' pocket of GCPII. The carboxyl group forms salt bridges with positively charged residues, while the amino group can participate in hydrogen bonding. The (S)-stereochemistry at the α-carbon is essential for proper orientation and high-affinity binding, mimicking the natural L-glutamate.

The Terminal Carboxylic Acid and the Role of Chain Length

The second carboxylic acid group, located at the terminus of the alkyl chain, is also crucial for binding. The length of the alkyl chain separating the two carboxyl groups significantly influences potency. While pentanedioic acid (glutarate) derivatives are very potent, extending the chain can modulate lipophilicity and interactions within the enzyme's active site channel.

Lipophilicity and Blood-Brain Barrier Penetration

A major challenge in developing GCPII inhibitors for neurological disorders is achieving sufficient blood-brain barrier (BBB) penetration.[1][11] Highly polar molecules, such as those with multiple carboxyl groups, are generally BBB-impermeable. The alkyl chain of this compound increases its lipophilicity compared to shorter-chain dicarboxylic acids like glutamate. This is a key consideration in drug design, as balancing potency with the ability to cross the BBB is critical for therapeutic efficacy in the CNS. Further modifications, such as creating prodrugs by masking the carboxylic acid groups, are often employed to enhance oral bioavailability and brain penetration.[1]

Binding Interactions within the GCPII Active Site

Based on crystal structures of GCPII with various inhibitors, we can predict the binding mode of this compound.[6][7][9]

  • S1' Pocket: The α-amino and α-carboxyl groups will anchor the molecule in the S1' pocket, forming ionic and hydrogen bonds with residues such as Arg210, Asn257, and Tyr552.

  • Catalytic Zinc Ions: The α-carboxyl group is positioned to interact with the catalytic zinc ions, although it is not a strong zinc-binding group itself. More potent inhibitors typically incorporate a dedicated ZBG.

  • Active Site Channel: The hexyl chain of the octanedioic acid backbone would extend into the active site channel, making hydrophobic interactions with residues lining this tunnel.

  • Arginine Patch: The terminal carboxyl group is positioned to interact with a patch of positively charged arginine residues (Arg463, Arg534, Arg536) located further down the active site funnel.[7]

The following diagram illustrates the proposed binding mode.

Binding_Mode cluster_Enzyme GCPII Active Site cluster_Inhibitor This compound S1_prime S1' Pocket (Arg210, Asn257, Tyr552) Zinc Zn²⁺ Ions Channel Hydrophobic Channel ArgPatch Arginine Patch (Arg463, Arg534, Arg536) Alpha_Groups α-Amino & α-Carboxyl Groups Alpha_Groups->S1_prime Ionic & H-Bonds Alpha_Groups->Zinc Weak Interaction Alkyl_Chain Hexyl Chain Alkyl_Chain->Channel Hydrophobic Interactions Terminal_Carboxyl Terminal Carboxyl Group Terminal_Carboxyl->ArgPatch Ionic Interaction

Caption: Proposed binding mode of this compound in GCPII.

Experimental Protocol: GCPII Inhibition Assay

To determine the inhibitory potency (IC₅₀ or Ki) of compounds like this compound, a robust bioassay is required. The radioenzymatic assay using ³H-labeled NAAG is a gold standard method.[12][13]

Protocol: Radioenzymatic GCPII Inhibition Assay

  • Enzyme Preparation: Use recombinant human GCPII or a lysate from GCPII-expressing cells.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a positive control (a known potent inhibitor like 2-PMPA) and a negative control (vehicle).

  • Enzyme Addition: Add the GCPII enzyme preparation to each well and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, [³H]NAAG, to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.

  • Stop Reaction: Terminate the reaction by adding an acidic stop solution (e.g., 1 M formic acid).

  • Separation: Separate the product, [³H]glutamate, from the unreacted substrate, [³H]NAAG. This is typically done using anion-exchange chromatography (e.g., Dowex columns).

  • Quantification: Elute the [³H]glutamate and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound serves as a valuable scaffold in the exploration of the structure-activity relationships of GCPII inhibitors. Its structure embodies the essential glutamate-mimicking pharmacophore while introducing an extended alkyl chain that can be exploited to modulate physicochemical properties. The key SAR insights for this class of compounds are:

  • The α-amino and α-carboxyl groups with (S)-stereochemistry are indispensable for high-affinity binding in the S1' pocket.

  • The length of the dicarboxylic acid chain is a critical determinant of potency, influencing the positioning of the terminal carboxyl group for key interactions.

  • Increasing the lipophilicity via the alkyl chain is a potential strategy to improve pharmacokinetic properties, particularly for CNS-targeted inhibitors, but must be balanced with maintaining inhibitory activity.

Future research in this area will likely focus on leveraging the octanedioic acid backbone as a platform for more complex designs. This could involve introducing functional groups onto the alkyl chain to form additional interactions within the active site channel or attaching more potent zinc-binding groups to create highly effective and selective GCPII inhibitors with tailored properties for either neurological or oncological applications.

References

An In-depth Technical Guide to the Function of Unnatural Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Moving Beyond Nature's Toolkit

Peptides, the short chains of amino acids that orchestrate a vast array of biological processes, represent a privileged class of therapeutic agents. Their high specificity and potency are often coupled with favorable safety profiles. However, native peptides face significant hurdles as drug candidates, primarily their susceptibility to proteolytic degradation and poor membrane permeability, which lead to short in-vivo half-lives.[1][2][3] To overcome these limitations, researchers and drug developers have turned to an expanded chemical repertoire: unnatural amino acids (UAAs).

Unnatural amino acids, also known as non-canonical or non-proteinogenic amino acids, are those not found among the 20 standard genetically encoded amino acids.[4][5] Their incorporation into peptide sequences is a transformative strategy, offering a rational approach to engineer molecules with enhanced stability, novel functionalities, and precisely controlled conformations.[4][6][7] This guide provides an in-depth exploration of the strategic functions of UAAs, the methodologies for their incorporation, and the validation protocols required to characterize these powerful, custom-designed molecules.

Chapter 1: The Expanded Amino Acid Alphabet: A Functional Classification

The power of UAAs lies in their vast structural diversity and functional versatility. By modifying the side chain, backbone, or stereochemistry, UAAs can be designed to serve specific purposes.[5] We can categorize them based on the primary function they impart to a peptide.

UAA CategoryPrimary Function(s)Representative Examples
Stability Enhancers Increase resistance to proteolysis, extend plasma half-life.D-amino acids, N-methylated amino acids, α,α-disubstituted amino acids (e.g., Aib).
Conformational Constraints Induce or stabilize specific secondary structures (α-helices, β-turns), pre-organize the peptide for target binding.Stapled amino acids (olefinic side chains), cyclized residues (e.g., aminocycloalkane carboxylic acids), α,α-disubstituted amino acids.
Bio-orthogonal Handles Introduce unique chemical groups for specific, non-interfering chemical reactions (e.g., "click" chemistry).Azido-lysine (AzK), Propargyl-glycine (Pra).
Biophysical Probes Allow for tracking, imaging, or studying molecular interactions.Fluorescent amino acids (e.g., Dansyl-alanine), photo-crosslinking amino acids (e.g., p-benzoyl-L-phenylalanine, Bpa).
Pharmacokinetic Modifiers Enhance serum protein binding, alter solubility and distribution.Amino acids with fatty acid side chains.

Table 1: Functional Categories of Unnatural Amino Acids. This table summarizes the major classes of UAAs based on the primary therapeutic or experimental advantage they provide, along with common examples.

Chapter 2: Strategic Incorporation of Unnatural Amino Acids

The cornerstone technique for creating peptides with UAAs is Solid-Phase Peptide Synthesis (SPPS) .[6][8] This method allows for the stepwise assembly of a peptide chain on a solid resin support, providing complete control over the sequence.[8]

The Rationale Behind Fmoc/tBu-Based SPPS for UAA Incorporation

The most common SPPS strategy, Fmoc/tBu, is highly compatible with a wide range of UAAs.[8] The logic is based on orthogonal protecting groups:

  • Nα-Fmoc group: This group protects the amine of the incoming amino acid. It is labile to a weak base (piperidine), allowing for its removal without affecting other parts of the peptide.[6]

  • Side-chain protecting groups (e.g., tBu, Boc, Trt): These are stable to the base used for Fmoc deprotection but are labile to strong acid (Trifluoroacetic acid, TFA). This ensures side chains remain protected until the final cleavage step.

This orthogonality is critical. When incorporating a UAA, its unique side chain must also be protected with a group that is compatible with this scheme, or be inherently stable to the reaction conditions.

Experimental Protocol: Manual SPPS Cycle for UAA Incorporation

The following protocol outlines a standard manual coupling cycle using the Fmoc/tBu strategy.

Objective: To couple a single Fmoc-protected unnatural amino acid onto a growing peptide chain anchored to a resin.

Materials:

  • Peptide-resin (e.g., Rink Amide resin with N-terminal Fmoc group removed).

  • Fmoc-UAA-OH (3-5 equivalents).

  • Coupling Reagent: HBTU (3-5 equivalents).

  • Base: Diisopropylethylamine (DIPEA) (6-10 equivalents).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% Piperidine in DMF.

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.[6]

  • Fmoc Deprotection (if applicable): Add 20% piperidine/DMF to the resin and agitate for 5-10 minutes to remove the N-terminal Fmoc group. Drain and wash the resin thoroughly with DMF (3-5 times).[6]

  • Activation of UAA: In a separate vial, dissolve the Fmoc-UAA-OH, HBTU, and DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes. Causality Note: Pre-activation converts the UAA's carboxylic acid into a more reactive ester, facilitating efficient amide bond formation.

  • Coupling Reaction: Add the activated UAA solution to the resin. Agitate the mixture for 1-2 hours at room temperature. Expert Insight: For sterically hindered UAAs, such as α,α-disubstituted residues, extended coupling times, double coupling, or the use of stronger coupling reagents like HATU may be necessary to ensure complete reaction.[6]

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove all excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.

This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, typically containing TFA.

Visualization of the SPPS Workflow

The iterative nature of SPPS is well-suited for visual representation.

SPPS_Workflow cluster_cycle Iterative SPPS Cycle cluster_end Resin 1. Start: Peptide-Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Remove Fmoc Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling (Activated Fmoc-UAA-OH) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Cleavage Final Cleavage & Deprotection (TFA) Wash2->Resin Repeat for next AA Wash2->Cleavage After final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS) for incorporating an unnatural amino acid (UAA).

Chapter 3: Core Functions of Unnatural Amino Acids in Peptides

The strategic placement of UAAs can fundamentally alter a peptide's properties, transforming it from a biological curiosity into a viable therapeutic candidate.

Function 1: Enhancing Proteolytic Stability

A primary challenge for peptide therapeutics is their rapid degradation by proteases.[5][9] UAAs provide several powerful strategies to overcome this.[9]

  • Mechanism: Proteases are stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids.[10] By introducing modifications at or near a cleavage site, one can disrupt this recognition.

  • Strategies:

    • D-Amino Acid Substitution: Swapping an L-amino acid for its D-enantiomer makes the adjacent peptide bond resistant to cleavage.[9][11]

    • N-Methylation: Adding a methyl group to the backbone amide nitrogen sterically hinders the approach of proteases and removes the hydrogen bond donor capability, altering the local conformation.[12]

    • Bulky Side Chains: Incorporating residues like α-aminoisobutyric acid (Aib) can sterically shield nearby peptide bonds.

Self-Validating Protocol: In Vitro Plasma Stability Assay

  • Preparation: Prepare stock solutions of the native peptide and the UAA-modified peptide in a suitable buffer.

  • Incubation: Incubate each peptide at a final concentration of 1 mg/mL in fresh human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid) and vortexing. This precipitates the plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time to determine the half-life (t½) of each peptide.

PeptideModificationHalf-life in Human Plasma (t½, min)
Native Peptide-ANone (All L-amino acids)12
Modified Peptide-AL-Leucine at position 5 replaced with D-Leucine> 480

Table 2: Example Data from a Plasma Stability Assay. The data clearly demonstrates the dramatic increase in proteolytic stability achieved by a single D-amino acid substitution.

Function 2: Constraining Peptide Conformation

Many peptides are highly flexible in solution, which can be a drawback as it often requires an energetic penalty to adopt the specific conformation needed to bind its biological target.[13][14] UAAs can be used to "lock" a peptide into its bioactive shape, improving binding affinity and selectivity.[5][14][15]

  • Mechanism: By introducing covalent cross-links or sterically demanding residues, the conformational freedom of the peptide backbone is restricted.[7][15]

  • Strategies:

    • Peptide Stapling: This technique involves incorporating two UAAs with olefin-bearing side chains (e.g., α-methyl, α-alkenyl amino acids) at specific positions (typically i and i+4 or i+7) within a sequence.[11] A ruthenium-catalyzed ring-closing metathesis reaction then creates a hydrocarbon "staple" that locks the peptide into an α-helical conformation.[11]

    • Cyclization: Linking the N- and C-termini (head-to-tail) or connecting a side chain to a terminus can dramatically reduce flexibility and improve stability.[13][16]

Conformation_Diagram cluster_unconstrained Unconstrained Peptide U1 Flexible Conformation 1 U2 Flexible Conformation 2 U1->U2 U3 Bioactive Conformation U2->U3 U4 Flexible Conformation 3 U3->U4 Receptor Target Receptor U3->Receptor Weak Binding (High Entropy Cost) C1 Locked Bioactive Conformation C1->Receptor Strong Binding (Low Entropy Cost)

Caption: A UAA-induced conformational constraint pre-organizes a peptide for stronger receptor binding by reducing the entropic penalty.

Function 3: Probing Molecular Interactions with Photo-Crosslinkers

Understanding precisely how a peptide binds to its target is crucial for rational drug design. UAAs containing photo-reactive groups can be used to "trap" and identify binding partners and map interaction interfaces.[17][18]

  • Mechanism: Photo-crosslinking UAAs, such as p-benzoyl-L-phenylalanine (Bpa), contain a moiety (e.g., a benzophenone) that is chemically inert until activated by UV light.[19] Upon irradiation, it forms a highly reactive species that covalently bonds with nearby molecules, permanently linking the peptide to its binding partner.[19]

  • Workflow:

    • Synthesis: Synthesize the peptide with the photo-crosslinking UAA incorporated at a specific position.

    • Binding: Incubate the modified peptide with its putative target protein to allow binding.

    • Irradiation: Expose the mixture to UV light (typically ~365 nm) to trigger the cross-linking reaction.

    • Analysis: Use techniques like SDS-PAGE to visualize the new, higher molecular weight peptide-protein complex. Further analysis by mass spectrometry can identify the exact site of cross-linking.[20][21]

Bifunctional UAAs that combine a photo-crosslinker with a bio-orthogonal handle (like an alkyne) are particularly powerful, as they allow for the subsequent attachment of a reporter tag (e.g., biotin) via click chemistry, greatly simplifying the isolation and identification of cross-linked products.[20][21]

Function 4: Enabling Bio-imaging with Fluorescent Probes

Incorporating fluorescent UAAs or attaching fluorescent dyes to UAA side chains allows for the direct visualization of peptides in biological systems.[][23] This is invaluable for studying peptide localization, trafficking, and target engagement in real-time.[][24]

  • Mechanism: A fluorescent UAA contains an intrinsic fluorophore in its side chain. Alternatively, a UAA with a reactive handle (e.g., an amine on lysine or a thiol on cysteine) can be specifically labeled with an amine- or thiol-reactive fluorescent dye.[24][25]

  • Application: Fluorescently labeled peptides are widely used in fluorescence microscopy, flow cytometry, and high-content screening to monitor peptide uptake into cells, co-localization with specific organelles, or displacement from a target in competitive binding assays.[][25]

Chapter 4: Validation and Characterization

Synthesizing a UAA-containing peptide is only the first step. Rigorous analytical validation is required to ensure the molecule was made correctly and functions as intended.

Verifying Identity and Purity
  • RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography is used to purify the peptide and assess its purity. The chromatogram should show a single, sharp peak.

  • Mass Spectrometry (MS): This is the definitive technique for confirming the identity of the peptide.[26] Electrospray ionization (ESI) or MALDI-TOF MS is used to measure the molecular weight of the synthesized peptide. The observed mass must match the calculated theoretical mass for the UAA-containing sequence.[12][26]

Confirming Functional Integrity
  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive radioligand binding assays are used to quantify the binding affinity (KD) of the modified peptide to its target. This confirms that the UAA modification has not disrupted—and has hopefully improved—the desired biological interaction.

  • Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of the peptide.[12] It is particularly important for validating that conformationally constraining UAAs have successfully induced the desired structure (e.g., an increase in α-helicity for a stapled peptide).[27]

Conclusion: The Future is Unnatural

The incorporation of unnatural amino acids has moved from a niche academic pursuit to a cornerstone of modern peptide and protein engineering.[7][] It provides an unparalleled toolkit for medicinal chemists and researchers to address the fundamental limitations of natural peptides.[3][4] By rationally designing peptides with enhanced stability, controlled conformations, and novel functionalities, the scientific community can unlock new therapeutic avenues and create powerful probes to unravel complex biological questions. As synthetic methods become more robust and the variety of available UAAs continues to expand, the potential for these custom-designed molecules in drug discovery and beyond is virtually limitless.[][29]

References

Biosynthetic Production of (S)-2-Aminooctanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-2-Aminooctanoic Acid

(S)-2-aminooctanoic acid is a non-canonical α-amino acid, a class of molecules of increasing importance in the pharmaceutical and biotechnology sectors. Unlike the 22 proteinogenic amino acids, non-canonical amino acids offer unique side-chain functionalities and stereochemical arrangements, making them invaluable building blocks for the synthesis of novel peptides, peptidomimetics, and small-molecule drugs. The incorporation of (S)-2-aminooctanoic acid can enhance the metabolic stability, conformational rigidity, and biological activity of parent compounds. Its chiral nature, specifically the (S)-enantiomer, is often crucial for therapeutic efficacy, necessitating highly stereoselective synthetic methods. Traditional chemical syntheses of such chiral molecules can be complex, multi-step processes requiring harsh conditions and often resulting in racemic mixtures that necessitate challenging resolutions. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a green and efficient alternative for the production of enantiopure non-canonical amino acids like (S)-2-aminooctanoic acid.

Core Strategy: Transaminase-Mediated Asymmetric Synthesis

The primary and most effective biocatalytic route for the synthesis of (S)-2-aminooctanoic acid is the asymmetric amination of its corresponding α-keto acid, 2-oxooctanoic acid, utilizing an (S)-selective ω-transaminase.

The Rationale for a Transaminase-Centric Approach

The selection of a transaminase-mediated approach is underpinned by several key advantages that align with the principles of green and efficient chemistry. Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[1] This reaction is characterized by:

  • Exceptional Enantioselectivity: Transaminases exhibit high stereoselectivity, enabling the production of the desired (S)-enantiomer with high enantiomeric excess (>98% ee), thus obviating the need for chiral separation of the final product.[2]

  • Broad Substrate Scope: Many wild-type and engineered transaminases accept a wide range of non-natural substrates, including the precursors to non-canonical amino acids.[3]

  • Mild Reaction Conditions: Biocatalytic transamination reactions are typically conducted in aqueous media under mild pH and temperature conditions, reducing energy consumption and avoiding the use of hazardous reagents.[4]

  • Atom Economy: The direct amination of a keto-acid precursor is an atom-economical process, minimizing waste generation.

The ω-transaminase from Chromobacterium violaceum has been identified as a particularly effective biocatalyst for the synthesis of (S)-2-aminooctanoic acid.[2][5]

Precursor Synthesis: 2-Oxooctanoic Acid

The starting material for the biotransformation is 2-oxooctanoic acid. A common and reliable method for its synthesis is via the α-bromination of octanoic acid followed by hydrolysis. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-bromination of carboxylic acids.[6][7]

Reaction Scheme for Precursor Synthesis:

  • α-Bromination (Hell-Volhard-Zelinskii Reaction): Octanoic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromooctanoic acid.[6]

  • Hydrolysis to α-Keto Acid: The resulting 2-bromooctanoic acid is then hydrolyzed, typically under basic conditions followed by acidification, to yield 2-oxooctanoic acid.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the key experimental workflows involved in the biosynthetic production of (S)-2-aminooctanoic acid.

Protocol 1: Expression and Purification of Chromobacterium violaceum ω-Transaminase from E. coli

This protocol describes the recombinant expression of the C. violaceum ω-transaminase (Cv-TA) in Escherichia coli and its subsequent purification.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding the C. violaceum ω-transaminase is codon-optimized for expression in E. coli and synthesized commercially. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for affinity purification.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Cultivation and Induction:

    • A single colony of the transformed E. coli is used to inoculate a starter culture of 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin for pET-28a(+)). The culture is grown overnight at 37°C with shaking at 200 rpm.

    • The overnight culture is used to inoculate 1 L of fresh LB broth containing the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 20°C) to enhance soluble protein expression.

  • Cell Lysis:

    • The cells are harvested by centrifugation (6,000 x g, 15 min, 4°C).

    • The cell pellet is resuspended in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • The cells are lysed by sonication on ice or by using a high-pressure homogenizer.

    • The cell lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • The His-tagged Cv-TA is eluted with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange and Storage:

    • The eluted fractions containing the purified enzyme are pooled and dialyzed against a storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 0.1 mM PLP).

    • The purified enzyme concentration is determined using a Bradford assay, and its purity is assessed by SDS-PAGE. The enzyme is stored at -80°C.

Protocol 2: Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid using Purified Enzyme

This protocol details the enzymatic reaction for the synthesis of (S)-2-aminooctanoic acid from 2-oxooctanoic acid using the purified Cv-TA.

Reaction Components:

ComponentFinal Concentration
2-Oxooctanoic acid50 mM
L-Alanine (Amino Donor)250 mM
Pyridoxal-5'-phosphate (PLP)1 mM
Purified Cv-TA1-5 mg/mL
Potassium Phosphate Buffer100 mM, pH 7.5

Methodology:

  • Reaction Setup: In a temperature-controlled vessel, dissolve 2-oxooctanoic acid, L-alanine, and PLP in the potassium phosphate buffer.

  • Enzyme Addition: Initiate the reaction by adding the purified Cv-TA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC for the formation of (S)-2-aminooctanoic acid and the consumption of 2-oxooctanoic acid.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate it by adding an equal volume of 1 M HCl to precipitate the enzyme.

  • Product Isolation:

    • Centrifuge the mixture to remove the precipitated enzyme.

    • The supernatant containing the product can be further purified if necessary, for example, by ion-exchange chromatography.

Protocol 3: Whole-Cell Biocatalysis for (S)-2-Aminooctanoic Acid Production

This protocol utilizes E. coli cells overexpressing Cv-TA as a whole-cell biocatalyst, which can be more cost-effective as it eliminates the need for enzyme purification and provides a system for cofactor regeneration.[8]

Methodology:

  • Biocatalyst Preparation:

    • Cultivate and induce the E. coli BL21(DE3) cells carrying the Cv-TA expression plasmid as described in Protocol 1, steps 3.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • The cell paste can be used directly or after permeabilization (e.g., with toluene or CTAB) to improve substrate and product transport across the cell membrane. Alternatively, lyophilized cells can be used.

  • Reaction Setup:

    • In a reaction vessel, prepare a suspension of the whole-cell biocatalyst (e.g., 50 g/L wet cell weight) in 100 mM potassium phosphate buffer (pH 7.5).

    • Add 2-oxooctanoic acid (50 mM), L-alanine (250 mM), PLP (1 mM), and a carbon source like glucose (e.g., 50 mM) to facilitate cofactor regeneration within the cells.[9]

  • Incubation and Monitoring:

    • Incubate the reaction mixture under the same conditions as the purified enzyme reaction (30-40°C with agitation).

    • Monitor the reaction progress by analyzing samples of the supernatant by HPLC.

  • Product Recovery:

    • After the reaction, separate the cells from the reaction medium by centrifugation.

    • The supernatant containing the product can then be subjected to downstream processing for purification.

Protocol 4: Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol is essential for determining the stereoselectivity of the biocatalytic reaction and quantifying the enantiomeric excess (ee) of the produced (S)-2-aminooctanoic acid.[10]

Methodology:

  • Derivatization (if necessary): While some chiral columns can separate underivatized amino acids, derivatization with a fluorogenic agent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can improve detection and resolution. To a sample of the reaction mixture, add a solution of Fmoc-Cl in acetone and a borate buffer (pH 9.0). After a short incubation, the reaction is quenched.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV or fluorescence detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralcel OD-H or a similar column known for separating amino acid enantiomers.[11]

  • Mobile Phase and Conditions:

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., hexane:isopropanol:TFA 90:10:0.1 v/v/v). The exact ratio should be optimized for the specific column and analytes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 265 nm for Fmoc) or fluorescence detection.

  • Analysis:

    • Inject a standard racemic mixture of 2-aminooctanoic acid (derivatized if necessary) to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample from the biocatalytic reaction.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Process Optimization and Overcoming Challenges

A significant challenge in transaminase-catalyzed reactions is the often-unfavorable reaction equilibrium, which can limit the product yield.[12] Several strategies can be employed to shift the equilibrium towards product formation.

Strategies to Shift Reaction Equilibrium
  • Use of a "Smart" Amino Donor: L-alanine is a cost-effective and highly active amino donor for most ω-transaminases. The pyruvate co-product can be removed from the reaction mixture, thus driving the equilibrium forward.[13]

  • Co-product Removal:

    • Enzymatic Removal: In a system with a purified enzyme, a coupled enzyme system can be used. For instance, lactate dehydrogenase (LDH) can be added to reduce pyruvate to lactate, consuming NADH which can be regenerated by glucose dehydrogenase (GDH) and glucose.

    • Metabolic Removal: In whole-cell biocatalysis, the host organism's central metabolism can be exploited to consume the pyruvate co-product, effectively pulling the reaction towards the desired amine product.[9]

  • Increasing Substrate Concentration: While product inhibition can be a concern, carefully optimizing the ratio of amino donor to acceptor (e.g., a 5-fold excess of L-alanine) can help drive the reaction forward.

Key Reaction Parameters

The following table summarizes key parameters that should be optimized for the efficient production of (S)-2-aminooctanoic acid.

ParameterTypical RangeRationale
pH 7.0 - 8.5Transaminases generally have a neutral to slightly alkaline pH optimum.
Temperature 30 - 45°CBalances enzyme activity and stability. Higher temperatures can increase activity but may lead to faster inactivation.
Amino Donor:Acceptor Ratio 3:1 to 10:1A molar excess of the amino donor helps to shift the reaction equilibrium towards product formation.
PLP Concentration 0.1 - 1 mMPLP is an essential cofactor for transaminase activity.

Alternative Biosynthetic Routes: A Comparative Overview

While transaminases represent the most direct and well-established route, other enzyme classes are also employed for the synthesis of chiral amines and could potentially be adapted for (S)-2-aminooctanoic acid production.

  • Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones to chiral amines using ammonia and a reducing cofactor (NADH or NADPH).[14] AmDHs can offer very high atom economy as they use ammonia directly. However, their substrate scope for bulkier ketones can be limited compared to transaminases, and they are strictly dependent on cofactor regeneration.

  • L-amino Acid Deaminases (LAADs): These enzymes catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids.[5] While their primary role is catabolic, they can be used in the reverse reaction (reductive amination) under specific conditions, although this is generally less efficient than the forward reaction.

  • Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs catalyze the reduction of pre-formed imines to amines, while RedAms can catalyze both the imine formation from a ketone and an amine, and its subsequent reduction.[15][16] These enzymes are powerful tools for producing a wide variety of chiral amines, including secondary and tertiary amines, but often require a pre-formed imine or a high concentration of the amine component.

Comparative Summary of Enzymatic Routes:

Enzyme ClassAdvantagesDisadvantages
Transaminases (TAs) High enantioselectivity, broad substrate scope, no need for external cofactor regeneration in whole-cell systems.Unfavorable reaction equilibrium often requires strategies for co-product removal.
Amine Dehydrogenases (AmDHs) High atom economy (uses ammonia directly), thermodynamically favorable reaction.Requires efficient cofactor regeneration, may have a narrower substrate scope.
L-amino Acid Deaminases (LAADs) Can be used in reductive amination.The reductive amination reaction is generally less efficient than the oxidative deamination.
Imine Reductases (IREDs) / Reductive Aminases (RedAms) Broad substrate scope for various amines.Often require pre-formed imines or high concentrations of the amine component.

For the specific synthesis of (S)-2-aminooctanoic acid, the transaminase approach remains the most direct and experimentally validated method.

Conclusion and Future Outlook

The biosynthetic production of (S)-2-aminooctanoic acid using ω-transaminases, particularly from Chromobacterium violaceum, offers a highly efficient, stereoselective, and environmentally benign alternative to traditional chemical synthesis. The methodologies outlined in this guide, from enzyme expression and purification to whole-cell biocatalysis and product analysis, provide a comprehensive framework for researchers and drug development professionals. The key to a successful and high-yielding process lies in the strategic optimization of reaction conditions and the implementation of methods to overcome thermodynamic limitations.

Future research in this area will likely focus on the discovery and engineering of novel transaminases with enhanced stability, broader substrate specificity, and improved tolerance to organic solvents, further expanding the toolkit for the synthesis of a diverse array of non-canonical amino acids. The integration of these biocatalytic steps into multi-enzyme cascade reactions and the application of continuous flow processing will undoubtedly pave the way for more economical and scalable production of these valuable chiral building blocks.

Visualizations

Biosynthetic_Pathway cluster_precursor Precursor Synthesis (Chemical) cluster_biocatalysis Biocatalytic Amination Octanoic_Acid Octanoic Acid 2_Bromo_Octanoic_Acid 2-Bromo-Octanoic Acid Octanoic_Acid->2_Bromo_Octanoic_Acid Br2, PBr3 (HVZ Reaction) 2_Oxooctanoic_Acid 2-Oxooctanoic Acid 2_Bromo_Octanoic_Acid->2_Oxooctanoic_Acid Hydrolysis S_2_Aminooctanoic_Acid (S)-2-Aminooctanoic Acid 2_Oxooctanoic_Acid->S_2_Aminooctanoic_Acid L_Alanine L-Alanine Pyruvate Pyruvate L_Alanine->Pyruvate Cv_TA C. violaceum ω-Transaminase (PLP) Cv_TA->S_2_Aminooctanoic_Acid Cv_TA->Pyruvate

Figure 1: Overall workflow for the chemoenzymatic synthesis of (S)-2-aminooctanoic acid.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification Cloning Gene Cloning (Cv-TA into pET vector) Expression Expression in E. coli Cloning->Expression Lysis Cell Lysis Expression->Lysis Purification Ni-NTA Purification Lysis->Purification Enzyme_Addition Add Purified Enzyme or Whole Cells Purification->Enzyme_Addition Reaction_Setup Reaction Setup (Substrates, Buffer, PLP) Reaction_Setup->Enzyme_Addition Incubation Incubation (30-40°C, 12-24h) Enzyme_Addition->Incubation Termination Reaction Termination Incubation->Termination HPLC_Analysis Chiral HPLC Analysis (ee determination) Termination->HPLC_Analysis Purification_Product Product Purification HPLC_Analysis->Purification_Product

Figure 2: Step-by-step experimental workflow for enzymatic synthesis.

References

Methodological & Application

Application Note: (S)-2-Aminooctanedioic Acid Peptide Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic incorporation and conjugation of (S)-2-Aminooctanedioic acid into synthetic peptides, tailored for researchers, scientists, and drug development professionals.

Abstract this compound (Aoda), a non-proteinogenic dicarboxylic amino acid, serves as a powerful and versatile building block in modern peptide chemistry. Its unique side chain, featuring a terminal carboxylic acid, provides a specific site for chemical modification, enabling the development of complex peptide architectures such as branched peptides, antibody-drug conjugates (ADCs), and PEGylated therapeutics. This guide details the fundamental principles, step-by-step protocols, and critical validation techniques for the successful incorporation and conjugation of Aoda into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We emphasize an orthogonal protection strategy, which is paramount for achieving site-selective modification of the Aoda side chain, and provide comprehensive workflows for both on-resin and solution-phase conjugation methodologies.

Introduction: The Strategic Advantage of Aoda in Peptide Design

The therapeutic potential of peptides is often limited by their poor metabolic stability and rapid renal clearance.[1] Chemical modification is a proven strategy to overcome these limitations.[2] this compound, an analogue of glutamic acid with an extended aliphatic side chain, offers a unique handle for such modifications.[3][4]

The primary advantages of incorporating Aoda into a peptide sequence include:

  • Site-Specific Conjugation: The terminal carboxyl group on the C6 side chain provides a chemically distinct point for attaching various moieties, including fluorophores, cytotoxic drugs, chelating agents, or polymers like polyethylene glycol (PEG).[2]

  • Enhanced Pharmacokinetics: Conjugation of lipids (lipidation) or PEG (PEGylation) to the Aoda side chain can increase the peptide's hydrodynamic radius and plasma protein binding, thereby extending its circulatory half-life.[1]

  • Modulation of Physicochemical Properties: The additional carboxylic acid group can alter the peptide's overall charge, solubility, and isoelectric point, which can be fine-tuned to optimize drug-like properties.

The Core Principle: Orthogonal Protection in SPPS

The successful site-selective conjugation of Aoda hinges on a robust orthogonal protection scheme. In the context of 9-fluorenylmethyloxycarbonyl (Fmoc) based SPPS, this means the protecting groups for the α-amino group and the two side-chain carboxyl groups must be removable under mutually exclusive conditions.[5][6][7]

A typical and effective strategy involves:

  • α-Amino Group: Protected with the base-labile Fmoc group, which is removed at each cycle of peptide elongation using a piperidine solution.[8]

  • α-Carboxylic Acid Group: This group is activated to form the peptide bond during synthesis.

  • Side-Chain Carboxylic Acid Group: This group requires a protecting group that is stable to the basic conditions of Fmoc removal but can be selectively cleaved on the resin without disturbing other protecting groups.[9] Common choices include:

    • Acid-Labile Groups: A tert-butyl (tBu) group, removed during the final cleavage with strong acid (e.g., trifluoroacetic acid, TFA), is used if no side-chain modification is needed.[9]

    • Hyper-Acid-Labile Groups: A 4-methyltrityl (Mtt) or 2-chlorotrityl (2-ClTrt) group can be removed with very dilute TFA (e.g., 1-2%), leaving tBu groups intact.

    • Hydrazine-Labile Groups: A 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is stable to both acid and base but is selectively removed with a solution of 2% hydrazine in DMF.[8]

    • Palladium-Catalyzed Cleavage: An allyl (All) ester is stable to both acid and base and is removed using a palladium catalyst, such as Pd(PPh₃)₄.[9]

This orthogonality is the cornerstone of the entire process, allowing the peptide backbone to be fully assembled before exposing the Aoda side chain for specific conjugation.

G cluster_0 Aoda Building Block cluster_1 SPPS Workflow Aoda This compound Fmoc_N α-Amino Group (Fmoc Protection) alpha_COOH α-Carboxylic Acid delta_COOH δ-Carboxylic Acid (Orthogonal Protection) SPPS 1. Assemble Peptide Chain (Repetitive Fmoc Deprotection) Fmoc_N->SPPS Base-Labile Selective_Deprotect 2. Selectively Deprotect δ-Carboxylic Acid delta_COOH->Selective_Deprotect e.g., Hydrazine-Labile SPPS->Selective_Deprotect Conjugate 3. On-Resin Conjugation of Moiety Selective_Deprotect->Conjugate Cleave 4. Global Deprotection & Cleavage from Resin Conjugate->Cleave Acid-Labile

Caption: Orthogonal protection and conjugation strategy for Aoda.

Experimental Protocols

The following protocols provide detailed methodologies for the two most common approaches to Aoda conjugation.

Protocol 1: On-Resin Side-Chain Conjugation

This is the preferred method for its efficiency, as purification of intermediates is not required. It is suitable for conjugating molecules that are stable to the final peptide cleavage conditions. This protocol assumes the use of a Dde protecting group on the Aoda side chain.

Materials:

  • Fmoc-Rink Amide resin

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection, e.g., tBu)

  • Fmoc-Aoda(ODde)-OH

  • Coupling Reagents: HBTU/DIPEA or HATU/DIPEA

  • Fmoc Deprotection: 20% (v/v) piperidine in DMF

  • Dde Deprotection: 2% (v/v) hydrazine monohydrate in DMF

  • Molecule for conjugation (must contain a primary amine)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solvents: DMF, DCM, cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Peptide Synthesis: Assemble the peptide sequence using standard automated or manual Fmoc SPPS protocols.[10][11] For each cycle, perform Fmoc deprotection followed by coupling of the next Fmoc-amino acid (4 eq.) using a coupling agent like HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF. Incorporate Fmoc-Aoda(ODde)-OH at the desired position in the sequence.

  • Selective Dde Deprotection: After assembling the full linear peptide, wash the resin thoroughly with DMF. Treat the resin with 2% hydrazine in DMF (3 x 15 minutes). This selectively removes the Dde group from the Aoda side chain, exposing the free carboxylic acid.[8] Wash the resin extensively with DMF to remove all traces of hydrazine.

  • Side-Chain Activation and Conjugation:

    • In a separate vial, dissolve the amine-containing molecule (5-10 eq.) in DMF.

    • To the peptide-resin, add a solution of HATU (4.9 eq.) and DIPEA (10 eq.) in DMF to pre-activate the exposed Aoda side-chain carboxyl group for 10-15 minutes.

    • Add the solution of the amine-containing molecule to the activated peptide-resin.

    • Allow the conjugation reaction to proceed for 4-24 hours at room temperature. Monitor reaction completion using a Kaiser test on a small sample of beads (the test should be negative, indicating no free amines).

  • Final Processing:

    • Wash the resin with DMF, followed by DCM.

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Wash the resin again with DMF and DCM, and dry under vacuum.

  • Cleavage and Global Deprotection: Treat the dry resin with the cleavage cocktail for 2-3 hours.[12] This step cleaves the peptide from the resin and removes all remaining acid-labile side-chain protecting groups (e.g., tBu, Trt).

  • Purification: Filter the resin and precipitate the crude peptide conjugate in cold diethyl ether. Centrifuge to collect the pellet, wash with ether, and dry. Purify the final product using reverse-phase HPLC (RP-HPLC).[13]

G Start Start: Resin-Bound Peptide with Aoda(ODde) Dde_Deprotect 1. Selective Dde Deprotection (2% Hydrazine in DMF) Start->Dde_Deprotect Side_Chain_Activation 2. Side-Chain Carboxyl Activation (HATU / DIPEA) Dde_Deprotect->Side_Chain_Activation Conjugation 3. Conjugation with Amine-Containing Moiety Side_Chain_Activation->Conjugation Final_Cleavage 4. Cleavage & Global Deprotection (TFA Cocktail) Conjugation->Final_Cleavage Purification 5. RP-HPLC Purification Final_Cleavage->Purification End End: Purified Peptide Conjugate Purification->End

Caption: Workflow for on-resin side-chain conjugation of Aoda.

Protocol 2: Solution-Phase Conjugation

This approach is necessary if the molecule to be conjugated is unstable to the harsh acidic conditions of the final cleavage step. It involves synthesizing and purifying a side-chain protected peptide first.

Procedure:

  • Peptide Synthesis: Synthesize the peptide using Fmoc-Aoda(OAll)-OH. The allyl (All) protecting group is stable to TFA.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail. The resulting peptide will be fully deprotected except for the allyl ester on the Aoda side chain.

  • Purification 1: Purify the crude, side-chain protected peptide by RP-HPLC.

  • Selective Deprotection in Solution: Dissolve the purified peptide in a suitable solvent (e.g., DMF or a degassed mixture of DCM/AcOH/NMM). Add a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger like Phenylsilane.[9] Monitor the reaction by LC-MS until the allyl group is completely removed.

  • Purification 2: Re-purify the peptide by RP-HPLC to remove the catalyst and byproducts.

  • Solution-Phase Coupling: Dissolve the purified, side-chain deprotected peptide in a suitable buffer (e.g., PBS at pH 7.4 or an organic solvent like DMF). Activate the carboxylic acid using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).[2][14] Add the amine-containing molecule and let the reaction proceed for several hours to overnight.

  • Final Purification: Purify the final peptide conjugate by RP-HPLC.

Characterization and Validation

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structural integrity of the final Aoda-peptide conjugate.

Technique Purpose Expected Outcome
Analytical RP-HPLC Assess final purity and separate the product from starting materials.[15]A single, sharp peak with the expected retention time, indicating >95% purity.
Mass Spectrometry (MS) Confirm the molecular weight of the final conjugate.The observed mass should match the calculated theoretical mass of the Aoda-peptide-moiety conjugate.
Tandem MS (MS/MS) Confirm the peptide sequence and verify the site of conjugation.Fragmentation analysis (b- and y-ions) should confirm the peptide sequence and show a mass shift on the Aoda residue corresponding to the conjugated moiety.

Troubleshooting Common Challenges

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Conjugation Steric hindrance at the conjugation site; Insufficient activation; Low reactivity of the amine component.Use a more powerful coupling reagent (e.g., HATU instead of HBTU). Increase the excess of the amine-containing molecule and the coupling reagents. Extend the reaction time.
Low Yield after Cleavage Premature cleavage of the side-chain protecting group; Side reactions during conjugation or cleavage.Ensure the chosen orthogonal protecting group is completely stable to the synthesis conditions. For sensitive peptides, use scavengers like TIS in the cleavage cocktail to prevent side reactions.
Difficult Purification The conjugate is poorly soluble or aggregates; The product co-elutes with impurities.[13]Optimize the RP-HPLC gradient and mobile phase (e.g., try different ion-pairing agents or organic modifiers like isopropanol).[16] If aggregation is an issue, attempt purification at an elevated temperature or with additives.
Multiple Products Observed in MS Incomplete deprotection of other side chains; Modification at unintended sites.Confirm the stability of all protecting groups to the selective deprotection conditions. Ensure complete deprotection of the Aoda side chain before conjugation.

References

Introduction: The Strategic Role of (S)-2-Aminooctanedioic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the solid-phase synthesis of peptides modified with (S)-2-Aminooctanedioic acid, designed for researchers, scientists, and drug development professionals. This document provides expert insights, detailed protocols, and troubleshooting guidance for incorporating this versatile diacid building block into peptide structures.

This compound (Aoda) is a non-proteinogenic amino acid that offers unique structural and functional properties when incorporated into peptides. Its bifunctional nature, featuring a standard α-amino acid framework and a terminal carboxylic acid at the end of a six-carbon aliphatic chain, makes it an invaluable tool in modern peptidomimetic and drug design.

The strategic incorporation of Aoda can serve several purposes:

  • Linker/Spacer: The hexanedioic acid backbone provides a flexible spacer to conjugate other molecules, such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains, without significantly disrupting the peptide's core conformation.

  • Solubility Enhancement: The additional terminal carboxyl group can increase the overall hydrophilicity and aqueous solubility of a peptide.

  • Side-Chain Modification Handle: The ω-carboxyl group serves as an orthogonal chemical handle for post-synthetic modifications, allowing for the creation of branched peptides or site-specific labeling.[1]

  • Conformational Constraint: When cyclized via its side chain, Aoda can introduce conformational rigidity, which is often crucial for enhancing receptor affinity and biological stability.

This guide details the principles and protocols for the successful solid-phase peptide synthesis (SPPS) of Aoda-containing peptides using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[2][3]

The Cornerstone of Success: Protecting Group Strategy for Aoda

The successful synthesis of Aoda-modified peptides hinges on a robust and orthogonal protecting group strategy.[4] Aoda possesses three functional groups that must be managed: the α-amino group, the α-carboxyl group, and the ω-carboxyl group. In standard C-to-N terminus SPPS, the α-carboxyl group is activated to form the peptide bond, while the other two groups must be appropriately protected.[5][6]

  • α-Amino Group Protection: The standard Fmoc group is the protection of choice. It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

  • ω-Carboxyl Group Protection: The choice of protecting group for the side-chain carboxyl function is critical and depends on the synthetic goal. The protecting group must be stable throughout the entire peptide assembly (i.e., resistant to repeated piperidine treatment) but removable during the final cleavage step.[3]

    • tert-Butyl (tBu) Ester: This is the most common and practical choice for general applications. The tBu group is highly stable to the basic conditions of Fmoc deprotection and is quantitatively cleaved by strong acids like trifluoroacetic acid (TFA) during the final resin cleavage and global deprotection step.[3][4] The required building block is therefore Fmoc-(S)-Aoda(OtBu)-OH .

    • Allyl (All) Ester: For applications requiring selective deprotection of the Aoda side chain while the peptide remains on the resin (e.g., for on-resin cyclization or modification), an allyl ester is an excellent orthogonal choice. The allyl group is stable to both piperidine and TFA but can be selectively removed using a palladium(0) catalyst.

For the remainder of this guide, we will focus on the use of the Fmoc-(S)-Aoda(OtBu)-OH building block, as it aligns with the most common SPPS workflows.

cluster_Aoda Protected this compound Building Block cluster_groups Functional Groups & Protection cluster_protection Protecting Groups (Fmoc/tBu Strategy) Aoda Fmoc-NH CH (CH₂)₄ COOH COO-tBu alpha_amino α-Amino Group fmoc Fmoc (Base Labile) alpha_amino->fmoc Protected by omega_carboxyl ω-Carboxyl Group tbu tert-Butyl (Acid Labile) omega_carboxyl->tbu Protected by alpha_carboxyl α-Carboxyl Group activation Activation for Coupling alpha_carboxyl->activation Free for

Figure 1. Protecting group strategy for the Fmoc-(S)-Aoda(OtBu)-OH building block used in SPPS.

Core Experimental Protocol: Fmoc-SPPS of an Aoda-Modified Peptide

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a model peptide, H-Tyr-Gly-Gly-Phe-Aoda-Leu-NH₂ , on a Rink Amide resin. This resin is chosen because its linker is cleaved by TFA to yield a C-terminal amide, a common feature in bioactive peptides.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).

  • Fmoc-Amino Acids: Fmoc-Leu-OH, Fmoc-Aoda(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7]

    • HOBt (1-Hydroxybenzotriazole)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail (Reagent K, modified): TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%). CAUTION: TFA is extremely corrosive. Handle all cleavage reagents in a certified fume hood with appropriate personal protective equipment (PPE).

  • Precipitation Solvent: Cold (-20°C) diethyl ether or methyl t-butyl ether (MTBE).

Workflow Overview

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid added to the growing peptide chain anchored on the solid support.

SPPS_Workflow start Start: Rink Amide Resin deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 2. Wash Cycle (DMF, DCM, DMF) deprotection1->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 4. Wash Cycle (DMF, DCM) coupling->wash2 repeat Repeat for next AA wash2->repeat Is synthesis complete? (No) final_deprotection Final Fmoc Deprotection wash2->final_deprotection Is synthesis complete? (Yes) repeat->deprotection1 final_wash Final Wash & Dry (DMF, DCM, IPA, Ether) final_deprotection->final_wash cleavage 5. Cleavage & Global Deprotection (TFA Cocktail) final_wash->cleavage precipitation 6. Peptide Precipitation (Cold Ether/MTBE) cleavage->precipitation end Purify & Characterize precipitation->end

Figure 2. General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Step-by-Step Synthesis Protocol

Scale: 0.1 mmol synthesis

  • Resin Preparation:

    • Weigh 200 mg of Rink Amide MBHA resin (~0.5 mmol/g) into a fritted peptide synthesis vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% piperidine/DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of 20% piperidine/DMF. Agitate for 10 minutes, then drain.

    • Wash the resin thoroughly: 3x DMF, 3x DCM, 3x DMF (5 mL each).

  • Coupling Cycle 1: Fmoc-Leu-OH

    • In a separate vial, pre-activate the amino acid:

      • Fmoc-Leu-OH (0.4 mmol, 4 eq.)

      • HBTU (0.38 mmol, 3.8 eq.)

      • Dissolve in 2 mL of DMF.

      • Add DIPEA (0.8 mmol, 8 eq.).

    • Let the activation mixture stand for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the vessel and wash the resin: 3x DMF, 3x DCM.

    • Optional: Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

  • Subsequent Cycles: Aoda, Phe, Gly, Gly, Tyr

    • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each of the following amino acids in sequence:

      • Fmoc-Aoda(OtBu)-OH

      • Fmoc-Phe-OH

      • Fmoc-Gly-OH

      • Fmoc-Gly-OH

      • Fmoc-Tyr(tBu)-OH

    • Expert Tip: For the sterically hindered Aoda and Phe residues, using a more powerful coupling reagent like HATU can be beneficial to ensure high coupling efficiency.[7][8] If a coupling is sluggish, a second coupling (double coupling) may be performed before proceeding to the next deprotection step.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform the deprotection step (Step 2) one last time to remove the N-terminal Fmoc group.

  • Final Washing and Drying:

    • Wash the fully assembled peptidyl-resin extensively: 5x DMF, 5x DCM, 3x IPA.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Peptide Cleavage and Deprotection

This procedure simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (tBu on Tyr and Aoda).

  • Preparation:

    • Place the dried peptidyl-resin (approx. 250-300 mg) in a 10 mL round-bottom flask with a small stir bar.

    • In the fume hood, prepare 5 mL of the cleavage cocktail (e.g., Reagent K). The presence of scavengers like water, phenol, thioanisole, and EDT is crucial to trap the highly reactive carbocations generated from the tBu groups, thereby preventing side reactions with sensitive residues like tyrosine.[9][10]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Stir the mixture at room temperature for 2-3 hours. The solution will typically turn dark purple or brown.

  • Peptide Isolation:

    • Filter the resin using a fritted syringe or by carefully decanting the liquid into a new centrifuge tube.

    • Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

    • Concentrate the TFA solution to a small volume (~0.5 mL) using a gentle stream of nitrogen.

  • Precipitation and Purification:

    • Add the concentrated peptide solution dropwise into a centrifuge tube containing 40-50 mL of ice-cold diethyl ether or MTBE. A white precipitate (the crude peptide) should form immediately.

    • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube (e.g., 3500 rpm for 10 minutes), decant the ether, and wash the peptide pellet twice with cold ether.

    • Dry the crude peptide pellet under vacuum.

Characterization

The crude peptide should be analyzed and purified using the following standard methods:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. ESI-MS or MALDI-TOF are common techniques.

Data Summary and Reagent Guide

For successful synthesis, the choice of coupling reagent is a key variable. The table below summarizes the properties of commonly used reagents.

ReagentReagent TypeAdvantagesConsiderations
HBTU/HOBt Aminium SaltEfficient, reliable for standard couplings, cost-effective.Can cause guanidinylation of the free N-terminus if pre-activation is too long.
HATU/HOAt Aminium SaltHighly reactive, excellent for sterically hindered amino acids and difficult sequences.[8]More expensive than HBTU. HOAt provides anchimeric assistance, boosting reactivity.
DIC/HOBt CarbodiimideLow cost, byproduct (DIU) is soluble in DMF.[11][12]Slower than aminium salts; risk of racemization can be higher without an additive like HOBt.[12][13]
PyBOP Phosphonium SaltExcellent for cyclization and fragment coupling; does not cause guanidinylation.[8]Byproducts can be more difficult to remove.

Troubleshooting and Expert Recommendations

  • Problem: Incomplete Coupling (Positive Kaiser Test)

    • Cause: Steric hindrance from the Aoda residue or the growing peptide chain; peptide aggregation.

    • Solution:

      • Recouple: Perform a second coupling reaction using fresh reagents.

      • Switch Reagent: Use a more potent coupling reagent like HATU for the difficult step.[7]

      • Increase Reaction Time/Temp: Extend the coupling time to 4 hours or gently warm the reaction to 30-40°C.

  • Problem: Low Purity After Cleavage

    • Cause: Incomplete deprotection of side chains; side reactions during TFA cleavage.

    • Solution:

      • Verify Scavengers: Ensure the cleavage cocktail is fresh and contains the appropriate scavengers for your sequence (especially for Trp, Met, Cys, Tyr).[14]

      • Extend Cleavage Time: For peptides with multiple Arg(Pbf/Pmc) residues, cleavage may require more than 3 hours. However, prolonged exposure to TFA can also degrade some peptides. Perform a time-course study on a small scale to optimize.

      • Check Aoda Protection: Confirm that the ω-carboxyl protecting group used (e.g., OtBu) is indeed labile to your cleavage conditions.

  • Problem: Peptide Aggregation

    • Cause: Inter-chain hydrogen bonding of the growing peptide, particularly with hydrophobic sequences.

    • Solution:

      • Use specialized "high-load" resins like PEG-PS resins, which can disrupt aggregation.[15]

      • Incorporate backbone-disrupting elements like pseudoprolines if the sequence allows.[15]

Conclusion

The solid-phase synthesis of this compound modified peptides is a straightforward process when built upon a foundation of sound chemical principles. The key to success lies in the selection of an orthogonal protecting group for the Aoda side chain, the use of high-efficiency coupling reagents to overcome potential steric hindrance, and the careful execution of the final cleavage and deprotection step with an appropriate scavenger cocktail. By following the detailed protocols and troubleshooting advice outlined in this guide, researchers can confidently incorporate this versatile building block to advance their work in drug discovery and peptide engineering.

References

Application Note: Strategic Incorporation of (S)-2-Aminooctanedioic Acid for the Development of Next-Generation Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) are a promising class of molecules, and their efficacy can be significantly enhanced through the incorporation of non-canonical amino acids (ncAAs).[1][2] This guide details the strategic incorporation of (S)-2-Aminooctanedioic acid (Aoad), a dicarboxylic ncAA, into peptide sequences to generate AMPs with superior stability, novel mechanisms of action, and improved therapeutic profiles. We provide a comprehensive rationale for the use of Aoad, detailed protocols for its incorporation via Fmoc-based solid-phase peptide synthesis (SPPS), methods for creating conformationally constrained cyclic peptides, and protocols for evaluating the resulting biological activity and stability.

Part 1: Rationale and Design Considerations

The introduction of ncAAs into peptide frameworks is a powerful strategy to augment their therapeutic properties.[1] this compound (Aoad) is a particularly compelling building block for AMPs due to its unique structural features.

1.1. The Physicochemical Advantage of Aoad

Aoad is an analogue of glutamic acid with an extended aliphatic side chain terminating in a carboxylic acid. This structure imparts several advantages:

  • Enhanced Metal Chelation: The dicarboxylic nature of Aoad creates a potent coordination site for divalent metal ions such as Zn²⁺, Fe²⁺, and Mn²⁺. Sequestering these essential metal ions from the bacterial environment can disrupt critical enzymatic processes, representing a "nutritional immunity" mechanism of action.[3][4] This can either be the primary mode of killing or act synergistically with membrane disruption.[3][5]

  • Modulation of Charge and Solubility: The additional negative charge can be used to fine-tune the overall isoelectric point and hydrophilicity of the peptide, improving solubility and bioavailability.

  • Platform for Bioconjugation: The side-chain carboxyl group serves as an orthogonal handle for the attachment of other molecules, such as targeting ligands or imaging agents, without disrupting the peptide backbone.

1.2. Structural Implications: Lactam-Bridged Cyclization

One of the most powerful applications of Aoad is in the creation of cyclic peptides. By pairing Aoad with a basic amino acid like (S)-2,8-diaminooctanoic acid (L-Lysine analogue) or Ornithine within the peptide sequence, a stable side-chain-to-side-chain lactam bridge can be formed. This cyclization confers significant benefits:

  • Increased Proteolytic Stability: Cyclic peptides are conformationally constrained and often exhibit dramatically increased resistance to degradation by serum proteases compared to their linear counterparts.[6] This is a critical factor for improving peptide half-life in vivo.[7]

  • Enhanced Receptor Affinity and Specificity: The rigidified conformation can lock the peptide into a bioactive structure, leading to higher binding affinity and selectivity for its microbial target.[6]

1.3. Strategic Placement within an AMP Sequence

The position of Aoad is critical. For amphipathic helical AMPs, Aoad and its cyclization partner should be placed on the hydrophilic face of the helix, separated by i, i+3 or i, i+4 spacing to ensure the lactam bridge forms without distorting the secondary structure. This maintains the crucial separation of hydrophobic and hydrophilic residues required for membrane interaction.

cluster_0 Design Logic Linear_AMP Linear Parent AMP (Susceptible to Proteolysis) Introduce_Aoad Introduce Aoad & Lysine (Strategic Placement) Linear_AMP->Introduce_Aoad Rational Design Cyclization On-Resin Lactam Bridge Formation Introduce_Aoad->Cyclization SPPS Enhanced_AMP Stable, Cyclic AMP (Enhanced Activity & Stability) Cyclization->Enhanced_AMP Purification

Caption: Design pathway for enhancing AMPs via Aoad incorporation and cyclization.

Part 2: Synthesis, Purification, and Characterization Protocols

The synthesis of Aoad-containing peptides is efficiently achieved using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS).[8][9] The Fmoc/tBu strategy is preferred due to its milder deprotection conditions, which are compatible with a wide range of functional groups.[]

Start Start with Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 End Final Peptide Deprotection->End Final Cycle Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Kaiser Test Wash2->Check Check->Deprotection Complete Repeat Repeat for Next Amino Acid Check->Repeat Incomplete Repeat->Coupling

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

2.1. Protocol: Incorporation of Fmoc-(S)-Aoad(OtBu)-OH

This protocol describes a single coupling cycle for incorporating the protected Aoad monomer.

Materials:

  • Rink Amide Resin (for C-terminal amides)

  • Fmoc-protected amino acids

  • Fmoc-(S)-Aoad(OtBu)-OH: The tert-butyl (OtBu) group protects the side-chain carboxyl, while the Fmoc group protects the α-amine. This orthogonal protection is key.[11]

  • Coupling Reagent: 0.5 M solution of HBTU/HOBt in DMF.

  • Base: 2 M solution of N,N-Diisopropylethylamine (DIPEA) in NMP.

  • Deprotection Solution: 20% Piperidine in DMF.

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

  • Kaiser Test Kit.

Methodology:

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DMF in a reaction vessel for 30 minutes, then drain.[1]

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Preparation of Coupling Solution: In a separate vial, dissolve Fmoc-(S)-Aoad(OtBu)-OH (4 eq.), HBTU/HOBt (3.9 eq.) in DMF. Add DIPEA (8 eq.). Mix for 2 minutes to pre-activate.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.

    • Expert Insight: The Aoad monomer may exhibit slightly slower coupling kinetics due to its structure. Standard 1-hour coupling times may be insufficient. It is advisable to double-check reaction completion.

  • Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test. A blue color indicates a complete reaction (free secondary amine). If the test is yellow (primary amine present), the coupling is incomplete and should be repeated. Once complete, wash the resin with DMF (5x) and DCM (3x).

  • Iteration: Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

2.2. Protocol: On-Resin Side-Chain Cyclization (Lactam Bridge)

This protocol assumes the linear peptide sequence containing Fmoc-Lys(Dde)-OH and Fmoc-Aoad(OtBu)-OH has been assembled on the resin.

Materials:

  • Side-Chain Deprotection Solution: 2% Hydrazine in DMF.

  • Cyclization Reagents: HBTU (4 eq.), HOBt (4 eq.), DIPEA (8 eq.) in DMF.

Methodology:

  • Final N-terminal Fmoc Deprotection: Remove the Fmoc group from the final amino acid as described in Protocol 2.1.

  • Selective Side-Chain Deprotection: a. Wash the resin with DMF. b. Add 2% hydrazine in DMF to the resin and agitate for 3 minutes. Repeat this step three times. This selectively removes the Dde group from the Lysine side chain, leaving the OtBu on Aoad and all other side-chain protecting groups intact. c. Wash the resin thoroughly with DMF.

  • Intramolecular Cyclization: a. Add HBTU (4 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF to the resin. b. Agitate the reaction mixture at room temperature for 4-6 hours.

    • Trustworthiness: The reaction is performed under dilute conditions within the resin matrix, which favors intramolecular cyclization over intermolecular dimerization. Monitor completion by taking a small sample of cleaved peptide and analyzing via mass spectrometry.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

2.3. Protocol: Peptide Cleavage, Purification, and Characterization

Methodology:

  • Cleavage: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). Add this cocktail to the dried resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (including the OtBu from Aoad).

  • Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Re-dissolve the peptide in a Water/Acetonitrile mixture and purify using Reverse-Phase HPLC (RP-HPLC) on a C18 column.

  • Characterization: Collect the purified fractions and confirm the mass of the final cyclic peptide using Mass Spectrometry (MALDI-TOF or ESI-MS). Lyophilize the pure fractions to obtain a white powder.

Part 3: Biophysical and Microbiological Evaluation

3.1. Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard technique to determine the MIC of an AMP.[12][13]

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)[14]

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Bacterial Culture: Inoculate 5 mL of MHB with a single colony of the test bacterium and grow overnight at 37°C.[14]

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Peptide Dilution: Prepare a 2-fold serial dilution of the purified peptide in MHB in the 96-well plate, ranging from a high concentration (e.g., 128 µg/mL) to a low concentration (e.g., 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria, no peptide) and a negative control (broth only).[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[12]

Data Presentation: Hypothetical MIC Values

PeptideSequenceMIC vs E. coli (µg/mL)MIC vs S. aureus (µg/mL)
Parent (Linear)GKWKSFIKAFVKGVK3264
Aoad-CyclicG-cyclo(K-SFIK-Aoad-FVKGV)-K48

3.2. Protocol: Serum Stability Assay

Assessing peptide stability in serum is crucial for predicting in vivo efficacy.[15][16]

Materials:

  • Human Serum

  • Purified Peptide

  • Quenching Solution (e.g., 10% Trichloroacetic Acid - TCA)

  • RP-HPLC system

Methodology:

  • Reaction Setup: Prepare a stock solution of the peptide. Spike a pre-warmed (37°C) aliquot of human serum with the peptide stock to a final concentration of 100 µg/mL.[17]

  • Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the serum-peptide mixture.[17]

  • Quenching and Protein Precipitation: Immediately mix the aliquot with an equal volume of cold 10% TCA to stop enzymatic degradation and precipitate serum proteins.[18]

  • Analysis: Centrifuge the samples at high speed (14,000 x g) for 10 minutes.[17] Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to time zero. Determine the half-life (t½) of the peptide.

cluster_1 Proposed Mechanism of Action AMP_Approach Aoad-Cyclic AMP (Cationic & Amphipathic) Membrane_Binding Electrostatic Binding to Anionic Bacterial Membrane AMP_Approach->Membrane_Binding Metal_Chelation Aoad Side-Chain Chelates Essential Divalent Metals (e.g., Zn²⁺) Membrane_Binding->Metal_Chelation Synergistic Action Disruption Membrane Permeabilization & Disruption Membrane_Binding->Disruption Primary Action Cell_Death Bacterial Cell Death Metal_Chelation->Cell_Death Disruption->Cell_Death

Caption: Dual-action mechanism of Aoad-containing AMPs.

Conclusion and Future Outlook

The strategic incorporation of this compound represents a versatile and powerful approach to engineering advanced antimicrobial peptides. By leveraging its unique dicarboxylic side chain for metal chelation and, more critically, for the formation of stabilizing lactam bridges, researchers can develop AMPs with significantly improved proteolytic stability and biological activity. The protocols outlined here provide a robust framework for the synthesis, purification, and evaluation of these next-generation therapeutic candidates. Future work should focus on exploring different cyclization partners and ring sizes to further optimize the conformational and functional properties of these promising molecules in the fight against antimicrobial resistance.

References

Application Note: A Practical Guide to C-Terminal Lipidation of Peptides using (S)-2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide lipidation is a clinically-proven chemical modification strategy that enhances the therapeutic properties of peptide-based drugs by improving their pharmacokinetic and pharmacodynamic profiles.[1][2][3] This modification can increase plasma half-life through albumin binding, enhance membrane permeability, and protect against enzymatic degradation.[4][5] While lipidation can be performed at various sites, C-terminal modification is a valuable approach for peptides where the N-terminal is critical for receptor binding or biological activity. This application note provides a detailed, field-proven protocol for the C-terminal lipidation of peptides via solid-phase peptide synthesis (SPPS) using (S)-2-Aminooctanedioic acid as a bifunctional lipidic building block. We will detail the underlying chemical strategy, step-by-step experimental procedures, and analytical characterization of the final lipopeptide product.

Introduction: The Rationale for C-Terminal Lipidation

The therapeutic potential of many peptides is often limited by their poor in vivo stability and rapid renal clearance.[5] Lipidation, the covalent attachment of a lipid moiety, addresses these limitations by increasing the peptide's hydrophobicity and size.[3] This strategy has been successfully employed in several marketed drugs, such as the GLP-1 receptor agonists liraglutide and semaglutide, which feature fatty acid chains attached to a lysine side chain.[4]

Attaching the lipid moiety to the C-terminus of a peptide offers a distinct advantage: it preserves the N-terminal amino group, which is often essential for the peptide's interaction with its biological target. This compound is an ideal building block for this purpose. It is a non-proteinogenic amino acid featuring a six-carbon aliphatic chain (a component of the "lipid" itself) and two carboxylic acid groups. This unique structure allows it to be incorporated at the beginning of a solid-phase synthesis, establishing the C-terminal lipid anchor from which the rest of the peptide chain is extended.

The entire process relies on an orthogonal protection strategy, a cornerstone of modern SPPS, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[6][7][8]

The Core Chemical Strategy

The synthesis of a C-terminally lipidated peptide using this compound is achieved using standard Fmoc/tBu solid-phase peptide synthesis. The key is the use of a specially protected derivative of this compound as the first building block to be coupled to the resin.

The required building block is Nα-Fmoc-(S)-2-aminooctanedioic acid-8-tert-butyl ester (Fmoc-Aoa(OtBu)-OH). Its components serve distinct, orthogonal functions:

  • Nα-Fmoc group: A temporary, base-labile protecting group for the α-amino group, removed at the start of each coupling cycle.[7][8]

  • α-Carboxylic acid: The reactive group used to form the initial amide bond with the solid-phase resin.

  • Side-Chain (C8) Carboxylic acid: Protected as a tert-butyl (tBu) ester . This acid-labile group remains intact throughout the synthesis and is removed only during the final cleavage from the resin.[9]

By loading this building block onto an amine-functionalized resin (e.g., Rink Amide resin), the peptide chain is then synthesized from the N-terminus of the Aoa residue, resulting in a final product where the peptide is linked to the C6 alkyl chain at its C-terminus.

Caption: Chemical structure of the key building block.

Experimental Workflow and Protocols

The overall workflow is a multi-step process that begins with resin preparation and concludes with the purification and analysis of the final lipopeptide.

Caption: Overall experimental workflow for lipopeptide synthesis.

Protocol 1: Loading of Fmoc-Aoa(OtBu)-OH onto Rink Amide Resin

Causality: This initial step anchors the lipidating amino acid to the solid support. Using a molar excess of the amino acid and coupling reagents drives the reaction to completion, which is critical for achieving high final purity. The Rink Amide resin is chosen here to yield a C-terminal amide upon cleavage.

Materials:

  • Rink Amide MBHA Resin (0.5 mmol/g substitution)

  • Fmoc-Aoa(OtBu)-OH (4 equivalents relative to resin substitution)

  • HBTU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the resin in a solid-phase reaction vessel. Wash and swell the resin with DMF (10 mL/g) for 30 minutes, then drain the DMF.[10]

  • Fmoc Deprotection of Resin: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 15-minute agitation. This exposes the resin's primary amine.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Activation: In a separate vial, dissolve Fmoc-Aoa(OtBu)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-3 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[11] If the test is positive, repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 20 minutes.

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum. The resin is now ready for peptide chain elongation.

Protocol 2: Iterative Peptide Chain Elongation (Fmoc-SPPS)

Causality: This is the core synthesis phase where the peptide is built one amino acid at a time. The cycle of deprotection (exposing a new amine) and coupling (adding the next amino acid) is repeated until the desired sequence is complete.[10]

Procedure (per cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Drain the solution.

  • Washing: Wash the resin with DMF (5x) to completely remove piperidine.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-3 minutes.

    • Add the activated mixture to the resin and agitate for 45-60 minutes.

  • Monitoring & Washing: Perform a Kaiser test to ensure complete coupling. Wash with DMF (3x).

  • Repeat: Repeat steps 1-4 for every amino acid in the sequence.

Caption: The iterative cycle of Fmoc-SPPS.

Protocol 3: Final Cleavage and Deprotection

Causality: This step uses a strong acid, trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (like tBu), including the one on our Aoa residue. Scavengers are essential to "trap" the highly reactive cationic species generated during deprotection, preventing them from modifying sensitive amino acids like Tryptophan or Methionine.[12]

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Cold diethyl ether.

Procedure:

  • After the final coupling, perform a final Fmoc deprotection (Protocol 2, Step 1).

  • Wash the resin with DMF (3x) followed by DCM (5x) and dry under vacuum for 1 hour.

  • Add the cold cleavage cocktail to the resin (10 mL/g).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture (3000 x g, 5 min), decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Lipopeptide Purification and Characterization

Causality: The crude product contains the desired lipopeptide as well as deletion sequences and products of side reactions. Reverse-phase HPLC (RP-HPLC) is the standard method for purification, separating molecules based on hydrophobicity. The increased lipophilicity from the Aoa residue will cause the desired product to have a significantly longer retention time than its non-lipidated counterpart. LC-MS is used to confirm the identity and purity of the final product.[13][14][15]

Purification (RP-HPLC):

  • Column: C4 or C8 preparative column (more suitable for hydrophobic peptides than C18).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient, for example, 20-60% B over 40 minutes, is often required to resolve the lipopeptide.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure: Dissolve the crude peptide in a minimal amount of a solvent like 50% acetic acid or a mixture of A/B. Inject onto the column, collect fractions, and analyze by mass spectrometry.

Characterization (LC-MS):

  • Analyze the purified fractions using an analytical C4 or C8 column coupled to an ESI-MS detector.

  • Confirm that the observed molecular weight matches the theoretical calculated mass of the C-terminally lipidated peptide.

Data Presentation and Expected Results

For a hypothetical 10-amino acid peptide (e.g., "GGLAGGLAGV", MW ≈ 758 Da) lipidated with Aoa, the expected analytical data would be as follows.

ParameterExpected Value/ObservationRationale
Crude Purity (by HPLC) 40-70%Typical for standard SPPS without optimization.
HPLC Retention Time Significantly later elution compared to the non-lipidated peptide.The C6 alkyl chain from Aoa dramatically increases hydrophobicity.
Theoretical Mass (M) Peptide MW + Aoa residue MW = 758 + 158.19 = 916.19 DaCalculated mass of the target lipopeptide (as C-terminal amide).
Observed Mass [M+H]⁺ ~917.2 DaMass spectrometry typically detects the protonated molecular ion.
Final Purity (by HPLC) >95%Standard for therapeutic-grade synthetic peptides.

Troubleshooting and Key Insights

  • Poor Coupling to Aoa: If coupling of the first amino acid onto the Aoa-loaded resin is inefficient, this may be due to steric hindrance. Insight: Use a more potent coupling reagent like HATU or perform a double coupling (repeating the coupling step with fresh reagents before deprotection).

  • Aggregation During Synthesis: The growing lipopeptide chain can aggregate on the resin, hindering reagent access. Insight: Use a lower-loading resin (e.g., 0.3 mmol/g) or incorporate pseudoproline dipeptides in the sequence if applicable. Perform couplings at a slightly elevated temperature (35-40°C).

  • Low Solubility of Crude Peptide: Lipopeptides are often poorly soluble in aqueous buffers. Insight: Dissolve the crude peptide in solutions containing organic acids (e.g., 30-50% acetic acid) or organic solvents like DMSO or DMF before diluting for HPLC purification.

  • Broad Peaks in HPLC: This can indicate aggregation or on-column folding. Insight: Try a different column (C4 instead of C18), adjust the gradient, or increase the column temperature to 40-60°C to disrupt secondary structures.

Conclusion

The use of this compound provides a robust and straightforward method for synthesizing C-terminally lipidated peptides using well-established Fmoc-SPPS chemistry. By incorporating the lipid moiety as the initial building block, this strategy avoids post-synthesis solution-phase conjugation, simplifying the overall workflow. The protocol described herein, grounded in the principles of orthogonal protection and scavenger-mediated cleavage, enables researchers and drug developers to efficiently produce lipopeptides with enhanced therapeutic potential for further investigation.

References

Application Note: Mass Spectrometric Analysis of Peptides Modified with (S)-2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The modification of peptides with non-canonical amino acids and other chemical moieties is a critical strategy in drug discovery and proteomics research to enhance therapeutic properties, probe biological functions, and improve stability.[1][2] (S)-2-Aminooctanedioic acid (Aoda), a dicarboxylic acid amino acid analog, presents a unique modification that can alter a peptide's hydrophilicity, charge state, and potential for interaction with biological targets. Its introduction into a peptide sequence, either at the N-terminus or on a lysine side chain, necessitates robust analytical methods for confirmation of modification and detailed characterization.

This application note provides a comprehensive guide for the mass spectrometric analysis of peptides modified with this compound. We will detail protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) method development, and tandem mass spectrometry (MS/MS) data interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to confidently identify and characterize these modified peptides.

Core Principles and Experimental Causality

The successful analysis of Aoda-modified peptides hinges on understanding the physicochemical changes imparted by this modification. The presence of two carboxylic acid groups increases the peptide's polarity and can influence its ionization efficiency and charge state distribution in the mass spectrometer. Furthermore, the fragmentation behavior of the peptide upon collision-induced dissociation (CID) will be altered, requiring specific considerations during data analysis.

The protocols outlined in this guide are designed as a self-validating system. By following the described steps, from initial sample preparation to final data interpretation, researchers can ensure the generation of high-quality, reproducible data for the unambiguous identification of this compound-modified peptides.

Experimental Protocols

PART 1: Peptide Modification with this compound

The modification of a peptide with this compound can be achieved through standard solid-phase peptide synthesis (SPPS) by incorporating it as a protected amino acid during synthesis. Alternatively, for post-synthetic modification of a purified peptide, the N-terminus or the ε-amino group of a lysine residue can be targeted. This protocol describes the post-synthetic modification approach.

Materials:

  • Purified peptide with a free N-terminus or a lysine residue

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) C18 cartridges

Protocol:

  • Activation of this compound: In a microcentrifuge tube, dissolve this compound, DCC, and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-ester of this compound.

  • Peptide Labeling: Dissolve the purified peptide in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5) at a concentration of 1-5 mg/mL. Add the activated this compound NHS-ester solution to the peptide solution in a 5-10 fold molar excess.

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS-ester.

  • Purification: Purify the modified peptide from the reaction mixture using SPE with a C18 cartridge.

    • Condition the cartridge with ACN followed by 0.1% TFA in water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove unreacted reagents and salts.

    • Elute the modified peptide with a stepwise or gradient elution of increasing ACN concentration (e.g., 20%, 40%, 60%, 80% ACN in 0.1% TFA).

  • Verification: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired modified peptide. Pool the relevant fractions and lyophilize.

Peptide_Modification_Workflow cluster_activation Activation cluster_labeling Labeling cluster_purification Purification Aoda This compound Activated_Aoda Aoda-NHS Ester Aoda->Activated_Aoda DMF, RT DCC_NHS DCC/NHS DCC_NHS->Activated_Aoda Reaction Reaction Mixture Activated_Aoda->Reaction Peptide Purified Peptide Peptide->Reaction Bicarbonate Buffer, pH 8.5 SPE C18 SPE Reaction->SPE Modified_Peptide Purified Modified Peptide SPE->Modified_Peptide Elution with ACN

PART 2: LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system capable of binary gradients.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mass spectrometer equipped with an electrospray ionization (ESI) source and capable of MS/MS fragmentation (e.g., Orbitrap or Q-TOF).

LC Method:

Due to the increased polarity from the dicarboxylic acid modification, adjustments to the standard reversed-phase chromatography method may be necessary.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic acid

  • Gradient: A shallow gradient is recommended to ensure good separation of the modified peptide from any unmodified species and other impurities. A typical gradient could be:

    • 0-5 min: 2% B

    • 5-45 min: 2-50% B

    • 45-50 min: 50-95% B

    • 50-55 min: 95% B

    • 55-60 min: 95-2% B

    • 60-70 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Scan Range: m/z 300-2000

  • Data-Dependent Acquisition (DDA):

    • Select the top 3-5 most intense precursor ions from each full MS scan for MS/MS.

    • Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor.

    • Collision Energy: Use a stepped normalized collision energy (e.g., 20, 30, 40%) to ensure comprehensive fragmentation.

  • Resolution:

    • MS1 (Full Scan): >60,000

    • MS2 (Fragment Scan): >15,000

ParameterSettingRationale
LC Column Reversed-phase C18Good retention for a wide range of peptides.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and ionization efficiency.
Gradient Shallow gradientTo resolve modified from unmodified peptides.
Ionization ESI Positive ModeStandard for peptide analysis.
Acquisition Data-Dependent AcquisitionTo automatically select precursors for fragmentation.
Collision Energy Stepped NCETo obtain a rich fragmentation spectrum.

Data Analysis and Interpretation

Mass Shift Calculation

The first step in identifying the Aoda-modified peptide is to calculate the expected mass shift.

  • Molecular Formula of this compound: C₈H₁₅NO₄[3][4]

  • Monoisotopic Mass: 189.0949 Da

When modifying an amine (N-terminus or lysine side chain), a condensation reaction occurs, resulting in the loss of a water molecule (H₂O, 18.0106 Da).

Therefore, the net mass shift upon modification is:

189.0949 Da - 18.0106 Da = 171.0843 Da

This mass shift should be used when setting up the database search parameters.

Expected Fragmentation Pattern

Upon CID, the Aoda-modified peptide is expected to fragment along the peptide backbone, producing the characteristic b- and y-ions . The mass of the modification will be observed on the N-terminal fragments (b-ions) if the modification is at the N-terminus, or on fragments containing the modified lysine residue.

In addition to backbone fragmentation, characteristic neutral losses from the this compound moiety are possible. Based on the fragmentation of dicarboxylic acids, the following neutral losses from the precursor ion or fragment ions may be observed:

  • Loss of Water (H₂O): 18.0106 Da

  • Loss of Carbon Dioxide (CO₂): 43.9898 Da

  • Loss of both H₂O and CO₂: 62.0004 Da

The presence of these neutral losses can serve as a diagnostic signature for the presence of the Aoda modification.

Fragmentation_Pathway cluster_peptide Modified Peptide Precursor Ion cluster_fragments MS/MS Fragments Precursor [M+nH]n+ b_ions b-ions (with modification) Precursor->b_ions Backbone Fragmentation y_ions y-ions (without modification if N-terminally modified) Precursor->y_ions Backbone Fragmentation Neutral_Loss Neutral Loss Fragments (H₂O, CO₂) Precursor->Neutral_Loss Side Chain Fragmentation

Database Searching

For automated identification of the modified peptide, use a suitable proteomics search engine (e.g., Mascot, Sequest, MaxQuant).

  • Variable Modification: Define a new variable modification with the calculated mass shift of 171.0843 Da on the N-terminus and/or lysine (K) residues.

  • Precursor and Fragment Mass Tolerance: Set appropriate mass tolerances based on the instrument's performance (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions for high-resolution data).

  • Enzyme: Specify the enzyme used for protein digestion if applicable (e.g., Trypsin). For synthetic peptides, select "none".

Manual inspection of the MS/MS spectra is crucial to confirm the automated search results. Look for the presence of a complete b- and/or y-ion series that confirms the peptide sequence, and check for the mass shift on the appropriate fragment ions. The presence of the expected neutral losses will further increase confidence in the identification.

Conclusion

The mass spectrometric analysis of peptides modified with this compound is a powerful tool for the characterization of novel therapeutic peptides and research probes. By employing the detailed protocols for peptide modification, LC-MS/MS analysis, and data interpretation provided in this application note, researchers can confidently identify and characterize these modified peptides. Careful consideration of the unique properties of this dicarboxylic acid modification, including its impact on chromatographic behavior and fragmentation patterns, is key to successful analysis. The methodologies described here provide a robust framework for advancing research and development in peptide-based therapeutics and chemical biology.

References

Application Notes and Protocols for (S)-2-Aminooctanedioic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive experimental guide for the research applications of (S)-2-Aminooctanedioic acid, a dicarboxylic amino acid analogue. The primary focus of this guide is on its role as a competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders and prostate cancer. This guide offers detailed protocols for in vitro enzyme inhibition assays, cell-based neuroprotection assays, and in vivo studies in a rodent model of neuropathic pain. The underlying scientific principles and rationale for experimental design are elucidated to ensure robust and reproducible results.

Introduction: this compound as a Research Tool

This compound, also known as L-α-Aminosuberic acid, is a structural analogue of glutamate.[1][2] Its primary utility in a research setting stems from its inhibitory activity against Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme with multiple physiological roles.[3] GCPII is also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA).[3][4]

In the central nervous system (CNS), GCPII is predominantly located on the extracellular surface of astrocytes and hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[5] Under conditions of excessive neuronal stimulation or injury, the over-activity of GCPII can lead to an accumulation of glutamate in the synaptic cleft, contributing to excitotoxicity, a key pathological process in various neurological conditions such as stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).[5]

By inhibiting GCPII, this compound and other inhibitors prevent the breakdown of NAAG. This has a dual neuroprotective effect: it reduces the production of excess glutamate and increases the concentration of NAAG, which itself is an agonist at the metabotropic glutamate receptor 3 (mGluR3).[5] Activation of mGluR3 on presynaptic neurons leads to a reduction in further glutamate release, thus dampening excitotoxic signaling.[5]

Given this mechanism, this compound serves as a valuable pharmacological tool to investigate the roles of the GCPII-NAAG-mGluR3 signaling pathway in both normal physiology and pathological states. Its application in preclinical research can help elucidate the therapeutic potential of GCPII inhibition for a range of neurological disorders and prostate cancer, where GCPII is highly overexpressed.

Mechanism of Action: The GCPII-NAAG-mGluR3 Signaling Pathway

The neuroprotective effects of this compound are mediated through the modulation of the GCPII-NAAG-mGluR3 signaling cascade. The following diagram illustrates this pathway and the point of intervention for GCPII inhibitors.

GCPII_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron presynaptic Glutamate (vesicular) glutamate_released Glutamate presynaptic->glutamate_released Release mglu3 mGluR3 naag_synthesis NAAG Synthesis naag_vesicle NAAG (vesicular) naag_synthesis->naag_vesicle naag_released NAAG naag_vesicle->naag_released Release nmda_receptor NMDA Receptor glutamate_released->nmda_receptor Activates gcp2 GCPII (NAALADase) naag_released->gcp2 Hydrolysis naag_released->mglu3 Activates gcp2->glutamate_released Produces excitotoxicity Excitotoxicity nmda_receptor->excitotoxicity Leads to mglu3->presynaptic Inhibits Glutamate Release inhibitor (S)-2-Aminooctanedioic acid inhibitor->gcp2 Inhibits

Caption: GCPII-NAAG-mGluR3 signaling pathway and inhibition.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms L-α-Aminosuberic acid, L-2-Aminooctanedioic acid, H-Asu-OH[1][2]
CAS Number 4254-88-0[1][2]
Molecular Formula C₈H₁₅NO₄[1]
Molecular Weight 189.21 g/mol [1]
Appearance White powder[2]
Solubility Soluble in aqueous solutions. For stock solutions, dissolve in a suitable buffer (e.g., PBS or Tris buffer) and adjust the pH as necessary. The use of dilute aqueous HCl may be required for complete dissolution.

Stock Solution Preparation: For in vitro assays, a 10 mM stock solution can be prepared by dissolving 18.92 mg of this compound in 10 mL of an appropriate aqueous buffer. Gentle warming and sonication may aid in dissolution. The stock solution should be sterile-filtered and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, the compound should be dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS), with the pH adjusted to physiological range (7.2-7.4).

In Vitro Application Protocols

Protocol 1: GCPII Enzyme Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of this compound against GCPII. The assay is based on the cleavage of a fluorogenic dipeptide substrate by GCPII.

Materials:

  • Recombinant human GCPII

  • Fluorogenic GCPII substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 492/516 nm for fluorescein)

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 1 µM to 100 mM, but this may need to be optimized.

  • In a 96-well black microplate, add 25 µL of the diluted this compound or vehicle control (Assay Buffer) to each well.

  • Add 25 µL of recombinant human GCPII (final concentration ~0.02 nM) to each well.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the fluorogenic GCPII substrate (final concentration ~100 nM) to each well.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Note: The inhibitory potency of this compound against GCPII is not widely reported in the literature. Therefore, it is crucial for researchers to empirically determine the IC₅₀ value using the protocol described above. For comparison, the IC₅₀ and Kᵢ values of other well-characterized GCPII inhibitors are provided in the table below.

InhibitorIC₅₀KᵢReference
2-(phosphonomethyl)pentanedioic acid (2-PMPA)0.3 nM0.2 nM[3][5]
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA)90 nM-[3]
(S)-2-(4-iodobenzylphosphonomethyl)-pentanedioic acid (GPI-18431)30 nM-[3]
Quisqualic acid10 µM-
Protocol 2: Cell-Based Neuroprotection Assay against Glutamate Excitotoxicity

This protocol assesses the ability of this compound to protect primary neurons from glutamate-induced cell death.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or MTT cell viability assay kit

  • Poly-D-lysine coated culture plates

Procedure:

  • Culture primary neurons on poly-D-lysine coated plates until a mature neuronal network is formed (typically 7-10 days in vitro).

  • Prepare a range of working solutions of this compound in the culture medium.

  • Pre-treat the neuronal cultures with various concentrations of this compound or vehicle control for 2 hours.

  • Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 50-100 µM.

  • Co-incubate the cultures with glutamate and this compound for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability or cytotoxicity using an LDH or MTT assay according to the manufacturer's instructions.

  • Quantify the results and express them as a percentage of the control (untreated) cultures.

Experimental Workflow for Neuroprotection Assay:

Neuroprotection_Workflow start Start: Mature Primary Neuron Culture pretreat Pre-treatment: This compound (2 hours) start->pretreat induce Induce Excitotoxicity: Glutamate (50-100 µM) pretreat->induce incubate Co-incubation (24 hours) induce->incubate assess Assess Cell Viability/Toxicity (LDH or MTT assay) incubate->assess end End: Quantify Neuroprotection assess->end

Caption: Workflow for the cell-based neuroprotection assay.

In Vivo Application Protocol

Protocol 3: Evaluation in a Rat Model of Neuropathic Pain (Chronic Constriction Injury)

This protocol details the use of this compound in a chronic constriction injury (CCI) model of neuropathic pain in rats to assess its analgesic properties.

Animal Model:

  • Male Sprague-Dawley rats (200-250 g)

  • The CCI model is induced by loosely ligating the sciatic nerve. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

Drug Administration:

  • This compound is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection.

  • The optimal dose should be determined through dose-response studies. Based on studies with similar compounds, a starting dose range of 10-100 mg/kg could be explored.

Behavioral Testing (Mechanical Allodynia):

  • Mechanical allodynia is assessed using the von Frey filament test.

  • Rats are habituated to the testing apparatus (a wire mesh platform) before the experiment.

  • A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Experimental Design:

  • Baseline Measurement: Measure the baseline mechanical sensitivity of both hind paws before surgery.

  • CCI Surgery: Perform CCI surgery on one hind limb.

  • Post-operative Monitoring: Allow the animals to recover and monitor for the development of neuropathic pain, which typically occurs within 7-14 days post-surgery.

  • Treatment: Once stable allodynia is established, randomly assign animals to treatment groups (vehicle control and different doses of this compound).

  • Behavioral Assessment: Administer the drug or vehicle and measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

  • Data Analysis: Compare the paw withdrawal thresholds between the treatment and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Workflow for In Vivo Neuropathic Pain Study:

Neuropathic_Pain_Workflow start Start: Baseline Behavioral Testing (von Frey) surgery Chronic Constriction Injury (CCI) Surgery start->surgery development Development of Neuropathic Pain (7-14 days) surgery->development treatment Drug Administration: This compound or Vehicle development->treatment assessment Post-treatment Behavioral Testing (von Frey at multiple time points) treatment->assessment end End: Data Analysis and Evaluation of Analgesia assessment->end

Caption: Workflow for the in vivo neuropathic pain study.

References

Application Notes & Protocols: Enhancing Antimicrobial Peptide Potency with Fatty Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Potent and Selective Antimicrobial Agents

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents that can effectively combat multidrug-resistant pathogens. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanism of action, which often involves the disruption of microbial cell membranes.[1] This direct physical mechanism is thought to be less susceptible to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.[2] However, the therapeutic potential of many natural AMPs is limited by factors such as moderate potency, susceptibility to proteolytic degradation, and potential cytotoxicity.

A powerful strategy to overcome these limitations is the conjugation of fatty acids to the peptide backbone, a process known as lipidation.[3] This modification enhances the hydrophobicity of the AMP, thereby strengthening its interaction with the lipid components of bacterial cell membranes.[2][3] The addition of a lipid tail can significantly increase the antimicrobial potency, sometimes rendering previously inactive peptides bioactive.[4] Moreover, lipidation can improve the peptide's stability against enzymatic degradation.[5] The length of the fatty acid chain is a critical parameter, with optimal activity often observed for acyl chains of 8-12 carbons. This guide provides a comprehensive overview of the principles and protocols for enhancing AMP potency through the incorporation of fatty amino acids.

Section 1: The Rationale and Mechanism of Lipidation

Lipidation fundamentally alters the physicochemical properties of an AMP, primarily by increasing its overall hydrophobicity and amphipathicity. This enhanced amphipathicity is crucial for the peptide's ability to selectively interact with and disrupt bacterial membranes.[1] The positively charged residues of the AMP are attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), while the lipid tail facilitates insertion into the hydrophobic lipid bilayer.[6]

The precise mechanism of membrane disruption by lipidated AMPs can vary but often involves one of the following models:

  • Carpet model: The peptides accumulate on the surface of the membrane, forming a "carpet" that disrupts the lipid packing and leads to membrane solubilization.

  • Toroidal pore model: The peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a water-filled pore lined by both the peptides and the lipid head groups.

  • Barrel-stave model: The peptides oligomerize and insert into the membrane to form a pore, with the hydrophobic faces of the peptides oriented towards the lipid core and the hydrophilic faces lining the aqueous channel.[7]

The increased hydrophobicity from the fatty acid tail promotes a stronger association with the bacterial membrane, leading to more efficient disruption and cell death.[2]

Mechanism of Lipidated AMP Action cluster_0 Initial Interaction cluster_1 Membrane Insertion cluster_2 Membrane Disruption A Lipidated AMP B Bacterial Membrane (Negatively Charged) A->B Electrostatic Attraction C Fatty Acid Tail Anchors in Membrane B->C D Peptide Moiety Interacts with Lipids C->D E Pore Formation / Membrane Destabilization D->E F Cell Lysis E->F

Caption: Mechanism of Lipidated AMP Action.

Section 2: Synthesis and Purification of Lipidated Antimicrobial Peptides

The synthesis of lipidated AMPs is most commonly achieved through solid-phase peptide synthesis (SPPS).[8][9][10] This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The fatty acid can be incorporated at various positions, including the N-terminus or the side chain of an amino acid like lysine.[11]

Protocol: Solid-Phase Synthesis of an N-Terminally Lipidated AMP

This protocol outlines the manual synthesis of an N-terminally lipidated AMP using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fatty acid (e.g., octanoic acid, decanoic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (3 equivalents relative to resin substitution) and HBTU/HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Fatty Acid Acylation:

    • After the final amino acid has been coupled and its Fmoc group removed, dissolve the fatty acid (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and add the solution to the resin. Agitate for 2 hours.

    • Confirm complete acylation with a Kaiser test (beads should be colorless).

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide.

  • Lyophilization and Characterization: Lyophilize the pure fractions to obtain the final peptide powder. Characterize the peptide by mass spectrometry to confirm its identity and purity.

Lipidated AMP Synthesis Workflow cluster_0 Synthesis cluster_1 Cleavage & Purification cluster_2 Characterization A Resin Swelling B Iterative Fmoc Deprotection & Amino Acid Coupling A->B C N-terminal Fatty Acid Acylation B->C D Cleavage from Resin C->D E Precipitation D->E F RP-HPLC Purification E->F G Lyophilization F->G H Mass Spectrometry G->H

Caption: Lipidated AMP Synthesis Workflow.

Section 3: In Vitro Evaluation of Lipidated Antimicrobial Peptides

A thorough in vitro evaluation is essential to determine the antimicrobial potency, spectrum of activity, and potential toxicity of the synthesized lipidated AMPs.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a standard technique for determining the MIC.[11]

Materials:

  • Lipidated AMP stock solution (in a suitable solvent, e.g., 0.01% acetic acid with 0.2% BSA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterial strains in MHB and incubate at 37°C until they reach the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL in MHB.

  • Peptide Dilution: Prepare a two-fold serial dilution of the lipidated AMP stock solution in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (broth without bacteria) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol: Cytotoxicity Assays

It is crucial to assess the toxicity of lipidated AMPs against mammalian cells to determine their therapeutic index. Common assays include the hemolysis assay and the MTT assay.[13][14]

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) for 100% hemolysis control

  • Lipidated AMP solutions of varying concentrations

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

  • Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the peptide solution at different concentrations.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Lipidated AMP solutions of varying concentrations

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the lipidated AMP.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Section 4: Data Interpretation and Optimization

The results from the in vitro assays provide crucial information for optimizing the lipidated AMPs.

Parameter Description Goal
MIC Minimum Inhibitory ConcentrationLow values indicate high potency.
HC50 Hemolytic Concentration (50%)High values indicate low toxicity to red blood cells.
IC50 Inhibitory Concentration (50%)High values indicate low cytotoxicity to mammalian cells.
Therapeutic Index HC50/MIC or IC50/MICA high therapeutic index is desirable, indicating high selectivity for bacterial cells over mammalian cells.

Based on these results, the structure of the lipidated AMP can be further modified. For example, if the peptide shows high potency but also high cytotoxicity, the length of the fatty acid chain could be adjusted, or the amino acid sequence could be modified to alter its charge or hydrophobicity.

Section 5: In Vivo Evaluation

Promising lipidated AMP candidates from in vitro studies should be further evaluated in animal models of infection to assess their in vivo efficacy and safety.[12][15][16]

Protocol: Murine Model of Systemic Infection

Materials:

  • Mice (e.g., BALB/c)

  • Pathogenic bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA)

  • Lipidated AMP solution for injection (e.g., in sterile saline)

  • Control antibiotic (e.g., vancomycin)

Procedure:

  • Infection: Induce a systemic infection in mice by intraperitoneal (i.p.) or intravenous (i.v.) injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the lipidated AMP via the same or a different route (e.g., i.p. or i.v.). Include a control group receiving the vehicle and another group receiving a standard antibiotic.

  • Monitoring: Monitor the mice for signs of illness and survival over a period of several days.

  • Bacterial Load Determination: At specific time points, euthanize a subset of mice from each group and collect organs (e.g., spleen, liver, kidneys) and blood. Homogenize the organs and plate serial dilutions on appropriate agar plates to determine the bacterial load (CFU/gram of tissue or mL of blood).

  • Toxicity Assessment: Monitor for any signs of toxicity, and at the end of the study, collect blood for hematological and biochemical analysis and organs for histopathological examination.

Conclusion

The conjugation of fatty acids to antimicrobial peptides is a powerful and versatile strategy for enhancing their therapeutic potential. By systematically synthesizing, purifying, and evaluating lipidated AMPs using the protocols outlined in this guide, researchers can develop novel and potent antimicrobial agents to combat the growing threat of antibiotic resistance. The key to success lies in a rational design approach that balances the enhanced antimicrobial activity conferred by lipidation with the need to maintain low toxicity towards host cells.

References

Application Notes and Protocols: Enhancing Peptide Stability with (S)-2-Aminooctanedioic Acid through Lactam Bridge Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Peptide Instability

Peptides represent a promising class of therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases in the body. A key strategy to overcome this limitation is to introduce conformational constraints into the peptide structure, thereby making it less susceptible to enzymatic cleavage.

This guide provides a detailed overview and practical protocols for utilizing (S)-2-Aminooctanedioic acid (Asu), a non-standard dicarboxylic amino acid, to enhance peptide stability. By incorporating Asu and a basic amino acid (e.g., Lysine) into a peptide sequence, a covalent lactam bridge can be formed between their side chains. This side-chain-to-side-chain cyclization effectively "staples" the peptide into a more rigid and stable conformation, often preserving or even enhancing its biological activity.

The Rationale: this compound as a Cyclization Tool

This compound, also known as L-α-Aminosuberic acid, is an analogue of glutamic acid with an extended aliphatic side chain. This extension is critical for forming lactam bridges of varying ring sizes, which can be optimized to stabilize specific secondary structures like α-helices. The formation of a stable amide bond between the γ-carboxyl group of Asu and the ε-amino group of Lysine creates a robust cyclic peptide with significantly improved resistance to proteolysis.[1][2]

The choice of Asu allows for the creation of a larger ring structure compared to using aspartic or glutamic acid, which can be advantageous for accommodating different peptide sequences and achieving optimal conformational stability.[3] The stability of the resulting helical structure is highly dependent on the correct orientation and position of this lactam bridge.[1]

Experimental Workflow Overview

The overall process involves the synthesis of a linear peptide containing Asu and a partner amino acid (e.g., Lysine) with orthogonally protected side chains, followed by on-resin cyclization, cleavage, and purification. The stability of the final cyclic peptide is then compared to its linear counterpart.

G cluster_0 Peptide Synthesis & Cyclization cluster_1 Analysis & Stability Assessment A 1. Linear Peptide Synthesis (Fmoc-SPPS) B 2. Selective Side-Chain Deprotection A->B C 3. On-Resin Lactam Bridge Formation B->C D 4. Cleavage from Resin & Global Deprotection C->D E 5. Purification (RP-HPLC) D->E F 6. Characterization (Mass Spectrometry) E->F G 7. Conformation Analysis (Circular Dichroism) F->G H 8. Proteolytic Stability Assay (Enzyme Incubation & RP-HPLC) F->H

Caption: Overall workflow for synthesis and stability assessment.

Part 1: Synthesis of Lactam-Bridged Peptides

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide peptides).

  • Fmoc-Protected Amino Acids: Standard Fmoc-amino acids with acid-labile side-chain protection (e.g., Fmoc-Lys(Boc)-OH).

  • Specialized Amino Acid: Fmoc-Asu(OtBu)-OH (Fmoc-(S)-2-Aminooctanedioic acid γ-tert-butyl ester).[4][5]

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6]

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Solution: 20% piperidine in DMF.

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether.

  • Selective Deprotection Reagent: For orthogonal protecting groups other than Boc (e.g., Alloc, Mtt), specific deprotection reagents will be needed.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

Protocol 1: Linear Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the manual solid-phase peptide synthesis of the linear precursor.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Asu(OtBu)-OH and Fmoc-Lys(Boc)-OH at the desired positions.

G Start Start with Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Coupling Kaiser->Repeat Positive (Blue) NextAA Next Amino Acid in Sequence? Kaiser->NextAA Negative (Clear) Repeat->Coupling NextAA->Deprotection Yes End Linear Peptide on Resin Complete NextAA->End No

Caption: Fmoc-SPPS cycle for linear peptide synthesis.

Protocol 2: On-Resin Side-Chain Cyclization

This protocol assumes the use of an orthogonal protection strategy where the side chains of Asu and Lys can be deprotected without cleaving the peptide from the resin or removing other protecting groups (e.g., using Fmoc-Asu(OAll)-OH and Fmoc-Lys(Alloc)-OH, which can be deprotected with a palladium catalyst). For simplicity, this protocol describes the cyclization of Asu with Lys where the Boc and OtBu groups are removed with dilute acid.

  • Selective Side-Chain Deprotection:

    • After synthesis of the linear peptide, treat the resin-bound peptide with a solution of dilute TFA in DCM (e.g., 1-2% TFA) to selectively remove the Boc group from Lys and the OtBu group from Asu. This step requires careful optimization to avoid premature cleavage from highly acid-labile resins.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to neutralize.

  • Intramolecular Cyclization:

    • Swell the resin in DMF.

    • Add a solution of HBTU (3 eq.) and DIPEA (6 eq.) in DMF. The reaction should be run at a high dilution to favor intramolecular cyclization over intermolecular dimerization.[6]

    • Allow the cyclization to proceed for 4-24 hours.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

    • Once complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Part 2: Analysis and Stability Assessment

Peptide Characterization

Confirm the identity of the synthesized linear and cyclic peptides using mass spectrometry to ensure the correct molecular weight.

PeptideExpected Mass (Da)Observed Mass (Da)
Linear Peptide PrecursorCalculated ValueExperimental Value
Cyclic PeptideCalculated Value - 18.02Experimental Value
Protocol 4: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the peptides in solution. An increase in α-helicity is expected for the cyclized peptide.

  • Sample Preparation: Prepare solutions of both the linear and cyclic peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 50-100 µM.

  • Data Acquisition:

    • Record CD spectra from 190 to 250 nm at 25°C using a quartz cuvette with a 1 mm path length.[7]

    • Collect data at 1 nm intervals with a 1-second averaging time.

  • Data Analysis:

    • Subtract the spectrum of the buffer blank.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Estimate the α-helical content. A characteristic α-helical spectrum shows double minima at approximately 208 and 222 nm.[2][8]

PeptideMean Residue Ellipticity [θ] at 222 nmEstimated α-Helical Content (%)
Linear PeptideTypically lower negative valueLower percentage
Cyclic PeptideTypically higher negative valueHigher percentage
Protocol 5: Proteolytic Stability Assay

This assay compares the degradation rates of the linear and cyclic peptides in the presence of a protease.

  • Peptide Incubation:

    • Prepare solutions of the linear and cyclic peptides (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).

    • Add a protease solution (e.g., trypsin, chymotrypsin, or proteinase K) to each peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the mixtures at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

    • Quench the enzymatic reaction immediately by adding an equal volume of a quenching solution (e.g., 10% TFA).

  • RP-HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the decrease in the peak area corresponding to the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

Expected Outcomes and Interpretation

The introduction of a lactam bridge via this compound is expected to confer significant conformational rigidity to the peptide. This should be observable as a notable increase in α-helical content in the CD spectrum of the cyclic peptide compared to its linear counterpart.[2]

This structural stabilization is hypothesized to directly translate into enhanced proteolytic stability. The stability assay should demonstrate a significantly slower degradation rate and a longer half-life for the cyclic peptide in the presence of proteases. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

References

Troubleshooting & Optimization

troubleshooting (S)-2-Aminooctanedioic acid conjugation reactions

Author: BenchChem Technical Support Team. Date: January 2026

ctanedioic Acid Conjugation Reactions

Welcome to the technical support center for (S)-2-Aminooctanedioic acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the conjugation of this unique bifunctional molecule. This compound, with its primary amine and two carboxylic acid groups, offers versatile opportunities for creating complex bioconjugates, but its structure also presents specific challenges that require careful consideration of reaction chemistry and conditions.[1]

This resource will provide a structured approach to problem-solving, focusing on the principles of common conjugation chemistries and offering practical, field-proven solutions to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding this compound conjugations.

Q1: What are the primary reactive functional groups on this compound and how do they influence my conjugation strategy?

A1: this compound possesses three primary reactive sites: a primary amine (-NH2) at the alpha-position and two carboxylic acid groups (-COOH) at either end of the C8 chain.[1] This trifunctional nature allows for several conjugation strategies. You can either utilize the primary amine for coupling to a carboxyl-containing molecule (or a pre-activated molecule like an NHS-ester) or activate one or both of the carboxylic acids to couple to an amine-containing molecule. The choice of strategy depends on the functional groups available on your target molecule (e.g., protein, peptide, or small molecule) and the desired final structure of the conjugate.

Q2: I am seeing very low or no yield in my conjugation reaction. What are the most likely causes?

A2: Low conjugation yield is a common issue that can stem from several factors.[2][3] The most frequent culprits include:

  • Suboptimal pH: The pH of the reaction is critical for both amine and carboxyl-based conjugations.

  • Hydrolysis of reactive intermediates: Key reagents like N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous buffers.[4][5]

  • Presence of interfering substances: Components in your buffer, such as Tris or glycine, can compete with your target molecule for reaction.[6]

  • Poor reagent quality or improper storage: Moisture-sensitive reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS esters can lose activity if not stored correctly.[2]

Q3: How do I choose which carboxylic acid on this compound will react if I'm using EDC/NHS chemistry?

A3: Without a protecting group strategy, it is challenging to selectively activate one carboxylic acid over the other using standard EDC/NHS chemistry in a single step. Both carboxyl groups will be activated to some extent, which can lead to a mixture of products, including cross-linked species where the this compound acts as a linker between two of your target molecules. To achieve site-specific conjugation to one of the carboxylic acids, you would need to start with a derivative of this compound where one of the carboxyl groups is protected.

Q4: Can I conjugate a molecule to the primary amine of this compound without affecting the carboxylic acids?

A4: Yes, this is a more straightforward approach. You can couple a molecule containing a pre-activated carboxyl group (e.g., an NHS ester) to the primary amine of this compound.[7][8] This reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and nucleophilic.[4] The carboxylic acids on this compound will not participate in this reaction.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your conjugation experiments.

Problem 1: Low or No Conjugation Efficiency

Low or no yield is one of the most frustrating outcomes in bioconjugation.[2][3] The following guide will help you systematically diagnose and resolve the issue.

Potential Cause 1.1: Suboptimal Reaction pH

Explanation: The pH of your reaction buffer is a critical parameter that governs the reactivity of both amine and carboxyl groups.

  • For EDC/NHS activation of carboxylic acids: The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (4.5-6.0).[6] However, the subsequent reaction of the resulting NHS ester with a primary amine is most efficient at a slightly alkaline pH (7.2-8.5).[4][7]

  • For amine-reactive conjugations (e.g., with NHS esters): The primary amine on this compound needs to be in its deprotonated, nucleophilic state to react efficiently. This is favored at a pH above its pKa, typically in the range of 7.2-8.5.[4][5]

Solutions:

  • Two-Step EDC/NHS Protocol: If you are activating the carboxyl groups of this compound, it is highly recommended to perform a two-step reaction.[9][10][11]

    • Activation Step: Dissolve this compound in a non-amine, non-carboxylate buffer such as MES at pH 4.5-6.0. Add EDC and NHS (or the more water-soluble Sulfo-NHS) and incubate for 15-30 minutes at room temperature.[11]

    • Coupling Step: Adjust the pH of the reaction mixture to 7.2-8.0 by adding a non-amine buffer like PBS or HEPES.[11] Alternatively, you can purify the activated this compound via a desalting column to remove excess EDC/NHS and exchange the buffer before adding your amine-containing target molecule.[11]

  • pH Optimization for Amine Coupling: When reacting the amine of this compound with an NHS-ester, ensure your buffer (e.g., PBS, HEPES, Borate) is within the pH 7.2-8.5 range.[4][6]

Potential Cause 1.2: Hydrolysis of Reactive Intermediates

Explanation: The primary culprit in many failed NHS-ester based conjugations is the hydrolysis of the NHS ester. In aqueous solutions, water molecules can attack the ester, converting it back to a non-reactive carboxylic acid.[5] The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[4][12] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[4] Similarly, the O-acylisourea intermediate formed during EDC activation is also highly unstable and prone to hydrolysis.[10][13]

Solutions:

  • Use of NHS/Sulfo-NHS: The addition of NHS or Sulfo-NHS is crucial in EDC-mediated couplings as it converts the highly labile O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[10][13]

  • Control Reaction Time: Do not let the activation step proceed for too long. A 15-30 minute activation is usually sufficient.[11] The coupling step should typically be allowed to proceed for 0.5 to 4 hours at room temperature or overnight at 4°C.[4]

  • Fresh Reagent Preparation: Always prepare your EDC and NHS ester solutions immediately before use. Do not store them in solution.

  • Reagent Handling: EDC and NHS esters are moisture-sensitive.[2][14] Always allow the reagent vials to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.[2][14]

Potential Cause 1.3: Interfering Buffer Components

Explanation: The presence of nucleophiles, especially primary amines, in your reaction buffer will directly compete with your target molecule, leading to a significant reduction in conjugation efficiency.[6]

Solutions:

  • Avoid Amine-Containing Buffers: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation reaction.[6] These will react with your activated carboxyl groups or NHS esters.

  • Buffer Exchange: If your protein or other biomolecule is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., MES, PBS, HEPES) using dialysis or a desalting column prior to starting the conjugation reaction.[6]

  • Use Tris or Glycine for Quenching Only: Amine-containing buffers can be used effectively to quench the reaction once the desired incubation time is complete.[5][6] Adding a small amount of Tris or glycine (to a final concentration of 20-50 mM) will react with any remaining active esters, stopping the reaction.[5]

Workflow for Troubleshooting Low Conjugation Yield

G start Low or No Conjugation Yield check_reagents Are EDC/NHS reagents fresh and handled under dry conditions? start->check_reagents check_buffer Is an amine-containing buffer (Tris, glycine) present? check_reagents->check_buffer Yes solution_reagents Use fresh reagents. Equilibrate to RT before opening. check_reagents->solution_reagents No check_ph Is the pH optimized for each reaction step? check_buffer->check_ph No solution_buffer Buffer exchange to MES or PBS. check_buffer->solution_buffer Yes check_ratio Are molar ratios of reactants optimized? check_ph->check_ratio Yes solution_ph Adjust buffer pH for each reaction step. check_ph->solution_ph No solution_ratio Perform a titration of molar excess. check_ratio->solution_ratio No success Improved Yield check_ratio->success Yes solution_reagents->check_buffer solution_buffer->check_ph solution_ph->check_ratio solution_ratio->success

Caption: Troubleshooting workflow for low EDC/NHS conjugation efficiency.

Problem 2: Product Precipitation or Aggregation

The formation of a precipitate during or after the conjugation reaction can be a sign of several underlying issues.

Potential Cause 2.1: Poor Solubility of Reactants or Product

Explanation: While this compound is water-soluble, your target molecule or the final conjugate may have limited solubility in the reaction buffer.[1] The conjugation process itself can alter the physicochemical properties of your molecule, sometimes leading to decreased solubility.

Solutions:

  • Use of Co-solvents: For hydrophobic molecules, consider adding a water-miscible organic co-solvent like DMSO or DMF to the reaction mixture.[15] Start with a low percentage (5-10% v/v) and increase if necessary, keeping in mind that high concentrations of organic solvents can denature proteins.[15]

  • Solubility Screening: Before running the full-scale reaction, perform small-scale solubility tests of your starting materials and, if possible, the final conjugate in different buffer systems.

  • PEGylation: If the final conjugate is intended to be more soluble, the inherent PEG-like structure of the octanedioic acid backbone should help. If aggregation is still an issue, it might be due to a high degree of conjugation.

Potential Cause 2.2: High Degree of Conjugation or Cross-linking

Explanation: If you are activating the carboxyl groups of this compound to couple to a protein, the bifunctional nature of the diacid can lead to intermolecular cross-linking of the protein, causing aggregation and precipitation.[6] A high degree of conjugation, even if not cross-linked, can also lead to insolubility.[16]

Solutions:

  • Optimize Molar Ratios: Reduce the molar excess of the EDC/NHS reagents and this compound relative to your target molecule.[6] This will decrease the likelihood of extensive modification and cross-linking. A good starting point is a 1:2:5 molar ratio of Protein:EDC:NHS, which can be adjusted based on the results.

  • Control Reaction Time: Shorten the reaction time to limit the extent of conjugation.[15]

  • Consider a One-Pot Reaction with Caution: While a two-step protocol is generally recommended to minimize protein cross-linking, a one-pot reaction (adding all components at once) can sometimes be used. However, this increases the risk of the EDC directly cross-linking carboxyl and amine groups on the protein itself.

Problem 3: Difficulty with Product Purification and Characterization

Purifying the desired conjugate from unreacted starting materials and reaction byproducts is a critical step for obtaining a high-quality final product.[17]

Potential Cause 3.1: Co-elution of Product and Starting Materials

Explanation: The physicochemical properties (size, charge, hydrophobicity) of your final conjugate may not be sufficiently different from your starting materials to allow for easy separation by standard chromatographic techniques.

Solutions:

  • Size Exclusion Chromatography (SEC): This is a good first step if there is a significant size difference between your conjugate and the unreacted this compound and other small molecule reagents.[17]

  • Ion Exchange Chromatography (IEX): The conjugation of this compound will likely alter the isoelectric point (pI) of your protein or peptide.[17] This change in net charge can be exploited for separation using IEX.[17]

  • Reverse-Phase HPLC (RP-HPLC): For smaller conjugates (e.g., peptide or small molecule conjugates), RP-HPLC can be a powerful tool for separation based on differences in hydrophobicity.[18]

  • Affinity Chromatography: If your target molecule has a specific binding partner or tag (e.g., a His-tag), affinity purification can be a highly effective method to isolate the conjugate.[19][]

Potential Cause 3.2: Ambiguous Characterization Results

Explanation: Confirming the successful formation of your conjugate and determining the degree of labeling can be challenging.

Solutions:

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS are invaluable for confirming the covalent modification of your target molecule.[17] The mass shift observed should correspond to the mass of the attached this compound (or its derivative).

  • SDS-PAGE: For protein conjugates, a shift in the band on an SDS-PAGE gel can indicate successful conjugation, although this is not always discernible for small modifications.[17]

  • UV-Vis Spectroscopy: If the molecule being conjugated to this compound has a unique UV-Vis absorbance profile, this can be used to quantify the degree of labeling.

  • Surface Plasmon Resonance (SPR): If the conjugation affects the binding of your molecule to a known partner, SPR can be used to assess changes in binding kinetics and affinity, indirectly confirming the modification.[21]

Reaction Scheme: EDC/NHS Coupling of this compound to a Protein

Caption: Two-step EDC/NHS reaction for protein conjugation.

Recommended Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol is designed to minimize protein cross-linking by activating the diacid separately before introducing the protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Protein to be conjugated (in Coupling Buffer)

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer immediately before use. Allow all powdered reagents to equilibrate to room temperature before opening.[2][10]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a concentration of 10 mM.

    • Add EDC to a final concentration of 20 mM and Sulfo-NHS to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing.[11]

  • Removal of Excess Reagents:

    • Immediately pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC, Sulfo-NHS, and reaction byproducts.

    • Collect the fractions containing the activated this compound.

  • Conjugation to Protein:

    • Add the solution of activated this compound to your protein solution at a desired molar ratio (e.g., 10-20 fold molar excess of the diacid).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.[5]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate from unreacted diacid and other small molecules using a desalting column, dialysis, or tangential flow filtration (TFF).[22]

    • Further purification can be performed using SEC or IEX if necessary.[17]

Protocol 2: Conjugation of an NHS-Ester Activated Molecule to the Amine of this compound

This protocol is for labeling this compound at its primary amine group.

Materials:

  • This compound

  • NHS-ester activated molecule (e.g., a fluorescent dye NHS ester)

  • Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

  • Quenching Buffer: 1 M Glycine, pH 8.0

Procedure:

  • Reagent Preparation:

    • Dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution.[4]

    • Dissolve this compound in Coupling Buffer to the desired concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the NHS-ester stock solution to the this compound solution with rapid stirring. Aim for a 1.5 to 5-fold molar excess of the NHS ester. Ensure the final concentration of organic solvent is low (typically <10%) to maintain the solubility of the diacid.

    • Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM glycine to react with any excess NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using reverse-phase HPLC or other suitable chromatographic methods to remove unreacted starting materials and byproducts.

Data Summary Tables

Table 1: Recommended Buffer Conditions for Conjugation Reactions

Reaction TypeRecommended BufferspH RangeIncompatible Buffers
EDC/NHS Activation MES4.5 - 6.0Acetate, Phosphate, Tris, Glycine
NHS Ester to Amine Coupling PBS, HEPES, Borate7.2 - 8.5Tris, Glycine

Table 2: Troubleshooting Quick Reference Guide

SymptomPotential CauseQuick Solution
Low/No YieldSuboptimal pHUse a two-step protocol with appropriate buffers for each step.
Hydrolysis of reagentsUse fresh, properly stored reagents; minimize reaction time.
Interfering buffer componentsBuffer exchange into a non-amine, non-carboxylate buffer.
PrecipitationPoor solubilityAdd a co-solvent (e.g., DMSO); screen for optimal buffer.
Protein cross-linkingReduce molar excess of diacid and EDC/NHS; shorten reaction time.
Purification DifficultySimilar properties of componentsTry a different chromatography method (SEC, IEX, RP-HPLC).

References

Technical Support Center: Optimizing Coupling of (S)-2-Aminooctanedioic Acid to Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of (S)-2-Aminooctanedioic acid into your peptide sequences. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to common challenges. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure your success.

Foundational Understanding: The Unique Chemistry of this compound

This compound, also known as L-Aminosuberic acid, is a non-proteinogenic amino acid that presents unique opportunities and challenges in peptide synthesis. Its structure, featuring two carboxylic acid groups and one primary amine, allows it to function as a versatile linker or branching point in peptide-based molecules. However, this same structure necessitates a carefully planned synthetic strategy to avoid unwanted side reactions and ensure high coupling efficiency. The key to success lies in a robust orthogonal protecting group strategy and optimized coupling conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing significant amounts of di-acylated peptide and unreacted starting material. What is causing this and how can I promote mono-acylation?

Answer:

This is a common issue when working with dicarboxylic acids like this compound. The presence of two reactive carboxyl groups means that the molecule can react at either end, leading to a mixture of products. The primary cause is the lack of a differentiated protecting group strategy for the two carboxyl groups.

Core Problem: Without orthogonal protection, both the α-carboxyl and ω-carboxyl groups are activated simultaneously, leading to a statistical mixture of mono-acylated and di-acylated products.

Solution: Orthogonal Protecting Group Strategy

To achieve selective mono-acylation, you must use protecting groups on the two carboxyl groups that can be removed under different conditions. A common and effective strategy is to use an ester that is stable to the conditions of peptide synthesis but can be removed later.

Recommended Protocol:

  • Starting Material: Begin with mono-protected this compound. A common choice is (S)-2-(Fmoc-amino)octanedioic acid 8-tert-butyl ester. In this case:

    • The α-amino group is protected with Fmoc (fluorenylmethyloxycarbonyl), which is base-labile.

    • The ω-carboxyl group is protected as a tert-butyl (tBu) ester, which is acid-labile (cleaved with trifluoroacetic acid, TFA).

    • The α-carboxyl group remains free for coupling.

  • Coupling Reaction:

    • Dissolve the Fmoc-L-Asu(OtBu)-OH in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Activate the free α-carboxyl group using a standard coupling reagent cocktail. A combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as ethyl cyanohydroxyiminoacetate (Oxyma) is highly effective in minimizing racemization.

    • Add the activated amino acid to your resin-bound peptide (with a free N-terminal amine).

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a qualitative test like the Kaiser test to ensure completion.

  • Post-Coupling:

    • After successful coupling, the Fmoc group can be removed with piperidine in DMF to elongate the peptide chain further from the α-amino group of the now-incorporated aminooctanedioic acid residue.

    • The OtBu group on the side chain will remain intact until the final cleavage from the resin with a strong acid cocktail, typically containing TFA.

Question 2: My coupling reaction is very slow or incomplete, even with a protected amino acid. What factors could be hindering the reaction rate?

Answer:

Slow or incomplete coupling can be frustrating. Several factors can contribute to this issue, ranging from the choice of reagents to the physical properties of the protected amino acid.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Steric Hindrance The bulky protecting groups (Fmoc and tBu) combined with the length of the C8 chain can create steric hindrance around the reactive carboxyl group, slowing down its approach to the N-terminal amine of the peptide.1. Switch to a more potent coupling reagent. Consider using a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate). These reagents form highly reactive activated esters that can overcome steric barriers more effectively. 2. Increase reaction time and/or temperature. Extend the coupling time to 6-12 hours or gently warm the reaction vessel to 35-40°C. Monitor for any potential side reactions if increasing the temperature.
Poor Solubility The protected amino acid may not be fully dissolved in the reaction solvent, reducing its effective concentration.1. Ensure complete dissolution before activation. Gently warm the solution or add a small amount of a co-solvent like dichloromethane (DCM) to aid dissolution. 2. Use a more effective solvent. NMP is often a better solvent for complex or protected amino acids than DMF.
Reagent Degradation Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive.1. Use fresh, high-quality reagents. Store all coupling reagents under an inert atmosphere (argon or nitrogen) and in a desiccator. 2. Prepare reagent solutions immediately before use. Do not store solutions of activated amino acids for extended periods.

Workflow for Troubleshooting Slow Coupling:

G start Slow or Incomplete Coupling Detected check_solubility Is the protected amino acid fully dissolved? start->check_solubility improve_solubility Improve Solubility: - Use NMP instead of DMF - Add co-solvent (DCM) - Gently warm solution check_solubility->improve_solubility No check_reagents Are coupling reagents fresh and potent? check_solubility->check_reagents Yes improve_solubility->check_reagents use_fresh_reagents Use Fresh Reagents: - Store under inert gas - Prepare solutions just before use check_reagents->use_fresh_reagents No check_steric_hindrance Is steric hindrance a likely factor? check_reagents->check_steric_hindrance Yes use_fresh_reagents->check_steric_hindrance optimize_coupling Optimize Coupling Conditions: - Switch to HATU or HBTU - Increase reaction time - Increase temperature (monitor carefully) check_steric_hindrance->optimize_coupling Yes success Coupling Complete optimize_coupling->success

Caption: Troubleshooting workflow for slow coupling reactions.

Question 3: I am concerned about racemization at the α-carbon of this compound during coupling. How can I minimize this?

Answer:

Racemization is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have significant impacts on biological activity. The risk of racemization is highest during the carboxyl group activation step.

Mechanism of Racemization:

The activated carboxyl group can cyclize to form an oxazolone intermediate. This intermediate has an acidic proton at the α-carbon, which can be abstracted by a base, leading to a loss of stereochemical integrity.

Strategies to Minimize Racemization:

  • Choice of Coupling Additive: The most effective way to suppress racemization is to use an additive that reacts with the activated intermediate to form a less reactive, but still effective, acylating agent that is less prone to oxazolone formation.

    • Oxyma (Ethyl cyanohydroxyiminoacetate): This is highly recommended. It is more acidic than HOBt (Hydroxybenzotriazole) and has been shown to be a superior racemization suppressant, particularly when used with carbodiimides like DIC.

    • HOBt (Hydroxybenzotriazole): A classic additive, but its use has been restricted in some regions due to its explosive properties when dry.

  • Use of Uronium/Onium Salts: Reagents like HATU and HBTU are pre-activated and react rapidly to form the active ester with the amino acid, generally leading to lower levels of racemization compared to using a carbodiimide alone.

  • Base Selection: The choice of base used during the coupling reaction is also critical.

    • Recommended: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

    • Avoid: Avoid using bases like triethylamine (TEA), which are less hindered and can more readily abstract the α-proton.

Optimized Protocol for Low-Racemization Coupling:

G cluster_reagents Reagent Preparation cluster_activation Activation Step (Pre-activation) cluster_coupling Coupling Step Fmoc-Asu(OtBu)-OH Fmoc-Asu(OtBu)-OH Pre-mix Mix Fmoc-Asu(OtBu)-OH, DIC, and Oxyma in DMF/NMP. Allow to react for 5-10 minutes. Fmoc-Asu(OtBu)-OH->Pre-mix DIC DIC DIC->Pre-mix Oxyma Oxyma Oxyma->Pre-mix DIPEA DIPEA Add_to_Resin Add the activated mixture and DIPEA to the resin-bound peptide. DIPEA->Add_to_Resin Pre-mix->Add_to_Resin React React for 2-4 hours at room temperature. Add_to_Resin->React Wash_Resin Wash Resin React->Wash_Resin Reaction Complete

Caption: Low-racemization coupling protocol workflow.

Technical Support Center: Overcoming Solubility Challenges with (S)-2-Aminoo-ctanedioic Acid Peptides

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-standard amino acid (S)-2-Aminooctanedioic acid (AOD) into their peptide sequences. The unique structure of AOD, while valuable for introducing specific functionalities, frequently presents significant solubility challenges. This resource provides in-depth, field-tested troubleshooting strategies and foundational knowledge to help you navigate these issues effectively. Our approach is built on explaining the "why" behind each technique, ensuring you can make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound-containing peptides so difficult to dissolve in standard aqueous buffers?

A1: The solubility of any peptide is dictated by its amino acid composition, and the inclusion of this compound (AOD) introduces two competing structural features:

  • Increased Hydrophobicity: AOD possesses a six-carbon aliphatic chain (-C6H12-) as part of its side chain. This long, non-polar chain significantly increases the overall hydrophobicity of the peptide.[1][2] Peptides with a high proportion of hydrophobic residues tend to self-associate and aggregate in aqueous solutions to minimize contact with water, leading to poor solubility.[2][3][4]

  • Dual Carboxylic Acid Groups: AOD is a dicarboxylic acid, meaning it has two carboxyl groups (-COOH). The ionization state of these groups is pH-dependent. At acidic or neutral pH, these groups are largely protonated (-COOH), contributing less to the peptide's overall charge and thus its ability to interact with polar water molecules.

The interplay between the dominant hydrophobic chain and the pH-sensitive charged groups is the primary reason for the observed solubility issues. Solubility is often lowest at the peptide's isoelectric point (pI), the pH at which the net charge is zero.[2]

Q2: I have a new lyophilized AOD-peptide. What is the most logical first step to solubilize it?

A2: Always start with the most benign solvents and work your way up in strength, and always perform a small-scale test on a fraction of your peptide before dissolving the entire batch.[5][6][7] This preserves your valuable material if the chosen solvent is ineffective.

Here is a systematic workflow for initial solubility testing:

  • Preparation: Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Step 1: Sterile Water: Add a small volume of sterile, distilled water (e.g., sufficient to make a 1-2 mg/mL solution) to a small aliquot of the peptide.[8][9]

  • Step 2: Physical Agitation: Vortex the solution for 30-60 seconds. If undissolved particles remain, place the vial in a bath sonicator for 5-10 minutes.[3][10][11] Sonication can help break up aggregates.[10]

  • Step 3: Observation: Visually inspect the solution. If it is clear, your peptide is soluble in water. If it remains cloudy, has visible particulates, or has formed a gel, proceed to the next troubleshooting step.[10]

G cluster_workflow Initial Solubility Testing Workflow start Start with small aliquot of lyophilized AOD-peptide add_water Add sterile dH₂O start->add_water vortex Vortex & Sonicate add_water->vortex observe Observe Solution vortex->observe soluble Peptide is Soluble (Proceed with experiment) observe->soluble Clear insoluble Insoluble (Proceed to pH Adjustment) observe->insoluble Cloudy/Particulates

Caption: A step-by-step workflow for the initial testing of AOD-peptide solubility.

Q3: My AOD-peptide didn't dissolve in water. How can I leverage pH to improve its solubility?

A3: Since this compound is acidic, your peptide will likely have a low isoelectric point (pI). By increasing the pH of the solution, you deprotonate the carboxylic acid groups (-COOH to -COO⁻), imparting a greater net negative charge to the peptide. This increased charge enhances its interaction with polar water molecules, often dramatically improving solubility.[3][12][13]

  • Select a Basic Solution: Choose a volatile basic solution that can be easily removed by lyophilization if needed. 0.1M ammonium bicarbonate is an excellent first choice.[5][14]

  • Initial Suspension: Add a small amount of sterile water to your peptide aliquot to create a suspension.

  • Titration: Add the basic solution dropwise (e.g., 1-2 µL at a time) to the peptide suspension.

  • Mix and Observe: After each addition, vortex the sample thoroughly.[3] Continue this process until the peptide is fully dissolved.

  • Final Dilution: Once dissolved, you can dilute the concentrated stock solution with your desired aqueous buffer (e.g., PBS) to the final working concentration. Be aware that adding a buffered solution may alter the pH, so monitor for any signs of precipitation.[10]

ReagentTypeTypical ConcentrationNotes
Ammonium Bicarbonate Basic0.1 MVolatile; easily removed by lyophilization. Good for acidic peptides.[5][14]
Ammonium Hydroxide Basic< 50 µl of dilute solutionStronger base; use sparingly. Not for peptides with Cysteine.[8][15][16]
Acetic Acid Acidic10-30%Used for basic peptides (pI > 7).[8][11][15]
Trifluoroacetic Acid (TFA) Acidic< 50 µl of dilute solutionVery strong acid; use as a last resort for very basic peptides.[5][8][15]
Q4: pH adjustment wasn't enough. When and how should I use organic co-solvents?

A4: If your AOD-peptide has a very high percentage of hydrophobic residues (>50%), pH adjustment alone may be insufficient.[7][10] In these cases, organic co-solvents are required to disrupt the hydrophobic interactions that cause aggregation.[3][14] Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common and effective choices.[5][17]

Causality: These solvents do not dissolve the peptide by charge interaction but by reducing the polarity of the bulk solvent, making it more favorable for the hydrophobic side chains to be solvated rather than aggregating together.

  • Initial Dissolution (Critical Step): Dissolve the peptide completely in a minimal volume of 100% organic solvent first (e.g., 20-50 µL of DMSO for 1 mg of peptide).[3][5][9] The rate of dissolution is much higher in the pure organic solvent than in a mixed solution.[10][14]

  • Slow Dilution: Once the peptide is in a clear organic solution, add your aqueous buffer dropwise while constantly vortexing.[10] This slow addition is crucial to prevent the peptide from crashing out of solution due to a sudden change in solvent polarity.

  • Monitor for Precipitation: If the solution becomes cloudy, you have reached the solubility limit for that specific ratio of organic solvent to aqueous buffer.

Co-SolventPropertiesTypical Starting Conc.Biological Assay Compatibility
DMSO Strong solvent for hydrophobic peptides100% for stock, dilute to <1-5%Generally tolerated at <1% in cell assays, but always run a vehicle control.[3][12] Avoid with Met or Cys peptides (oxidation risk). [5][8][14]
DMF Alternative to DMSO100% for stockOften used when DMSO is not suitable (e.g., for Cys-containing peptides).[8][15] Can be more toxic than DMSO.
Acetonitrile (ACN) Weaker than DMSO/DMF10-50% in waterLess effective for highly hydrophobic peptides but can be useful. May interfere with some assays.[8][10]
Isopropanol Alcohol-based solvent10-50% in waterCan be effective for some peptides; compatibility with assays varies.[5]
Q5: My AOD-peptide dissolves initially but then aggregates and crashes out of solution. What advanced strategies can I employ?

A5: This indicates that while you can achieve initial solubilization, the peptide is not stable in solution and is prone to forming secondary structures (like beta-sheets) or other aggregates over time. In this scenario, more potent denaturing agents are required.

  • Chaotropic Agents: High concentrations of agents like 6M Guanidinium Hydrochloride (Gdn-HCl) or 8M Urea are powerful tools.[5][8][15] They work by disrupting the hydrogen-bonding network of water, which in turn destabilizes the forces holding the peptide aggregates together.[10][18][19] This is an effective method for analysis but may not be compatible with biological systems, as these agents denature all proteins.[18][20]

  • Peptide Design (Proactive Strategy): If you are in the design phase, consider flanking the this compound residue with highly charged, hydrophilic amino acids (e.g., Lysine, Arginine, Glutamic Acid). This can significantly improve the solubility of the final peptide by increasing its overall polarity.[3][7][21]

G cluster_advanced Advanced Troubleshooting Logic start Peptide is Insoluble (Initial methods failed) check_hydro Is peptide >75% hydrophobic or prone to aggregation? start->check_hydro use_chaotrope Use Chaotropic Agent (e.g., 6M Gdn-HCl, 8M Urea) check_hydro->use_chaotrope Yes redesign Consider Peptide Redesign (Flank AOD with charged residues) check_hydro->redesign If possible (Proactive) dialyze Dialyze or Dilute to remove chaotrope before assay use_chaotrope->dialyze

Caption: Decision tree for advanced strategies when standard methods fail.

References

Technical Support Center: Aggregation of Peptides Modified with (S)-2-Aminoo-ctanedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Researchers working with peptides modified with non-standard amino acids like (S)-2-Aminooctanedioic acid (Aoa) often face the significant challenge of peptide aggregation.[1][2] The incorporation of Aoa, a synthetic amino acid with an eight-carbon backbone and two carboxylic acid groups, can substantially alter a peptide's physicochemical properties. Its long, flexible side chain can increase hydrophobicity while the dual carboxyl groups introduce pH-sensitive charge centers. This unique combination can disrupt typical intra- and intermolecular forces, leading to the formation of insoluble aggregates that compromise experimental results and therapeutic efficacy.[3][4]

This guide provides a comprehensive framework for troubleshooting and preventing aggregation of Aoa-modified peptides. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these unique molecules, ensuring their stability, solubility, and biological activity.

Frequently Asked Questions (FAQs)

Q1: Why is my Aoa-modified peptide aggregating, while the unmodified version is soluble?

A: The this compound residue introduces a long, hydrophobic aliphatic chain, which can significantly increase the peptide's overall hydrophobicity. This promotes hydrophobic interactions between peptide molecules, a primary driver of aggregation.[3] Additionally, the two carboxylic acid groups on the Aoa side chain can form salt bridges or hydrogen bonds that may stabilize aggregated states, particularly at pH values near the isoelectric point (pI) of the peptide.[5][6][7]

Q2: What is the first step I should take when I observe precipitation?

A: The immediate first step is to stop the current procedure and avoid further agitation or temperature changes, which can accelerate aggregation.[4] Centrifuge the sample to pellet the aggregates. Then, carefully test the solubility of a small aliquot of your lyophilized peptide stock in a range of different solvents and pH conditions to identify an optimal resolubilization strategy.[8][9] Do not attempt to dissolve the entire peptide stock until a successful condition is found.[8]

Q3: Can I use organic solvents like DMSO to dissolve my Aoa-peptide?

A: Yes, for very hydrophobic peptides, dissolving in a minimal amount of an organic co-solvent like DMSO, and then slowly diluting with your aqueous buffer is a common and effective strategy.[9][10] However, be mindful of the final concentration of the organic solvent in your assay, as high concentrations can interfere with biological experiments.[9]

Q4: How important is the pH of my buffer?

A: The pH is critically important.[5][6] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion between molecules.[11][12] Adjusting the buffer pH to be at least 1-2 units away from the peptide's calculated pI will increase its net charge and dramatically improve solubility.[12][13] For Aoa-peptides, which have extra acidic groups, a basic buffer (pH > 8) is often a good starting point.

Q5: How should I store my Aoa-modified peptide to prevent future aggregation?

A: For long-term storage, lyophilized peptides are most stable when stored at -20°C or -80°C in a tightly sealed container with a desiccant.[10][14][15][16] Avoid repeated freeze-thaw cycles of peptide solutions.[10] If you must store it in solution, prepare single-use aliquots and freeze them rapidly.[14][16] Storing solutions at 4°C is not recommended for more than a few days.[14]

In-Depth Troubleshooting Guide

This section addresses specific experimental scenarios where aggregation is commonly encountered.

Issue 1: Peptide Precipitates Immediately Upon Reconstitution
  • Root Cause Analysis: This issue typically points to a fundamental incompatibility between the peptide's properties and the chosen solvent. The solvent (often water or a neutral buffer) is unable to overcome the strong intermolecular hydrophobic and electrostatic forces driving the peptide to self-associate and precipitate.[2][3] The lyophilization process itself can sometimes pre-orient peptide molecules in a way that facilitates rapid aggregation upon hydration.[4][17]

  • Scientist-Level Solution: A systematic solubility screen is required. Instead of committing your entire stock, use small, precise amounts of the lyophilized powder to test a matrix of conditions.

    • Step 1: Assess Peptide Charge. Calculate the theoretical pI of your Aoa-modified peptide. The Aoa residue adds two acidic groups.

    • Step 2: pH Adjustment.

      • If the peptide is acidic (pI < 7), attempt to dissolve it in a small volume of a basic, volatile buffer like 10-25 mM ammonium bicarbonate (pH 8-9).

      • If the peptide is basic (pI > 7), use an acidic solution such as 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA).[10]

    • Step 3: Introduce Organic Co-solvents. If pH adjustment alone is insufficient, try dissolving the peptide in a minimal volume (e.g., 20-50 µL) of DMSO, DMF, or acetonitrile.[9][10] Once dissolved, add the aqueous buffer drop-wise while gently vortexing.

    • Step 4: Sonication. Use a bath sonicator to break up small, initial aggregates.[9][14] Be careful to avoid heating the sample.

Issue 2: Peptide is Initially Soluble but Aggregates Over Time or During an Experiment
  • Root Cause Analysis: This suggests that the initial solution is metastable. Changes in conditions such as temperature fluctuations, prolonged incubation, interaction with surfaces (e.g., microplate wells), or slight changes in concentration due to evaporation can shift the equilibrium towards aggregation.[4] This is often a kinetically-driven process where soluble monomers slowly convert into insoluble fibrils or amorphous aggregates.[1][4]

  • Scientist-Level Solution: The goal is to stabilize the peptide in its monomeric state by optimizing the formulation buffer with additives.

    • Step 1: Add Aggregation Inhibitors. Certain amino acids can act as stabilizing excipients. Supplementing your buffer with 50-100 mM L-arginine or L-glutamic acid can increase peptide solubility by binding to charged or hydrophobic regions and disrupting peptide-peptide interactions.[12][13][18][19]

    • Step 2: Use Non-ionic Surfactants. Low concentrations (0.01-0.05%) of non-ionic surfactants like Tween 20 or Triton X-100 can prevent aggregation at interfaces (like air-water or plastic-water) and solubilize hydrophobic regions of the peptide.[12][18] This is particularly useful in assays involving agitation or long incubation times.

    • Step 3: Incorporate Stabilizing Osmolytes. Sugars or polyols like sucrose or glycerol (5-10%) can stabilize the native conformation of peptides and are preferentially excluded from the peptide surface, which increases the energy barrier for aggregation.[12][18]

Data Summary: Recommended Starting Conditions for Solubility Screening
Condition Reagent/Parameter Concentration/Value Rationale
pH (Acidic Peptide) Ammonium Bicarbonate10-25 mM (pH 8.0-9.0)Increases net negative charge, enhancing electrostatic repulsion.[12]
pH (Basic Peptide) Acetic Acid10-30% in H₂OIncreases net positive charge, enhancing electrostatic repulsion.[10]
Organic Co-Solvent DMSO / AcetonitrileUse minimal volumeDisrupts strong hydrophobic interactions.[9][10]
Stabilizing Excipient L-Arginine50-100 mMShields hydrophobic and charged patches to inhibit self-association.[13][18]
Non-ionic Surfactant Tween 20 / Polysorbate 200.01 - 0.05% (v/v)Prevents surface-induced aggregation and improves solubility.[18]
Osmolyte Glycerol / Sucrose5-10% (v/v or w/v)Stabilizes native peptide conformation.[12][18]

Detailed Experimental Protocols

Protocol 1: Systematic Solubility Testing Workflow

This protocol provides a step-by-step method to efficiently determine the optimal solvent for your Aoa-modified peptide.

  • Preparation: Aliquot approximately 0.1 mg of lyophilized peptide into 4-6 separate microcentrifuge tubes. This prevents compromising the main stock.

  • Solvent A (Deionized Water): Add 100 µL of high-purity deionized water to the first tube. Vortex gently for 1 minute. Observe for dissolution.

  • Solvent B (pH-Adjusted Buffer): Based on the calculated pI, add 100 µL of an appropriate acidic or basic buffer (e.g., 25 mM Ammonium Bicarbonate, pH 8.5) to the second tube. Vortex and observe.

  • Solvent C (Organic Co-solvent): To the third tube, add 10 µL of DMSO. Vortex until the peptide dissolves. Then, add 90 µL of deionized water drop-by-drop while continuously vortexing. Observe for any precipitation.

  • Solvent D (Formulation Buffer): To the fourth tube, add 100 µL of your final intended experimental buffer that has been supplemented with a stabilizer (e.g., 50 mM L-arginine). Vortex and observe.

  • Assessment: After 5-10 minutes, visually inspect each tube. For a quantitative measure, centrifuge all tubes at 14,000 x g for 10 minutes and measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) or ~220 nm to determine the relative concentration of soluble peptide.

Diagram: Solubility Testing Workflow

G cluster_prep Preparation cluster_test Solubility Screening cluster_analysis Analysis P1 Aliquot ~0.1 mg Lyophilized Peptide S1 Test 1: Deionized Water P1->S1 Add Solvent S2 Test 2: pH-Adjusted Buffer P1->S2 Add Solvent S3 Test 3: Organic Solvent (DMSO) + Aqueous Buffer P1->S3 Add Solvent S4 Test 4: Formulation Buffer + Stabilizer P1->S4 Add Solvent A1 Visual Inspection & Centrifugation S1->A1 Vortex & Incubate S2->A1 Vortex & Incubate S3->A1 Vortex & Incubate S4->A1 Vortex & Incubate A2 Measure Supernatant Absorbance (A280/A220) A1->A2 A3 Identify Optimal Condition A2->A3

Caption: A systematic workflow for identifying the optimal resolubilization conditions.

Diagram: Key Factors Influencing Aoa-Peptide Aggregation

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors AGG Peptide Aggregation F1 Hydrophobicity (Aoa Side Chain) F1->AGG F2 Net Charge (pI) (Dual Carboxyl Groups) F2->AGG F3 Peptide Sequence F3->AGG F4 pH of Solution F4->AGG F5 Peptide Concentration F5->AGG F6 Temperature F6->AGG F7 Ionic Strength F7->AGG F8 Mechanical Stress (Agitation) F8->AGG

Caption: Intrinsic and extrinsic factors that contribute to peptide aggregation.

References

Technical Support Center: Peptide Synthesis with (S)-2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals incorporating (S)-2-Aminooctanedioic acid (Aoad) into their peptide synthesis workflows. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of peptide chemistry to ensure the scientific integrity and success of your experiments.

Introduction to this compound in Peptide Synthesis

This compound (Aoad) is a valuable, non-canonical amino acid analog of glutamic acid, featuring an extended aliphatic side chain with a terminal carboxylic acid. This unique structure offers novel opportunities for designing peptides with modified conformations, enhanced stability, or specific sites for conjugation. However, the presence of the side-chain carboxyl group introduces a risk of side reactions common to acidic amino acids, requiring careful optimization of synthesis protocols. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate when using this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?

The most significant side reaction is the base-catalyzed formation of a cyclic imide, analogous to aspartimide or glutarimide formation.[1][2][3] This occurs when the backbone amide nitrogen, deprotonated during Fmoc removal with piperidine, attacks the side-chain ester of the Aoad residue. This can lead to a mass-neutral byproduct (a loss of water, -18 Da, may be observed in mass spectrometry) that is difficult to separate and can cause racemization or chain termination.[1][4] Other potential issues include incomplete coupling due to steric hindrance and side-chain modifications during final cleavage.[5][6]

Q2: Which side-chain protecting group is recommended for Fmoc-Aoad-OH?

For standard Fmoc/tBu SPPS, the tert-butyl (OtBu) ester is the protecting group of choice for the Aoad side-chain carboxyl group.[7][8] The OtBu group is sufficiently stable to withstand the mildly basic conditions of repeated Fmoc deprotection cycles but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage and global deprotection step.[8][9] This orthogonality is crucial for minimizing side reactions.[]

Q3: My coupling reaction following the incorporation of Aoad is inefficient. What steps can I take to improve the yield?

Low coupling efficiency can be caused by steric hindrance from the Aoad side chain or peptide aggregation. To address this, consider the following:

  • Use a high-potency coupling reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective at forming the active ester intermediate, driving the reaction forward even with sterically hindered amino acids.[11][12]

  • Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or performing it at a slightly elevated temperature (if using a microwave synthesizer) can improve yields.

  • Perform a double coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to couple any remaining free amines.

Q4: How can I detect and minimize cyclic imide formation?

Cyclic imide formation is often detected by HPLC as a new peak, sometimes with a slightly different retention time but the same mass as the target peptide, although a loss of 18 Da is also a key indicator.[4] To minimize its formation:

  • Modify the Fmoc deprotection conditions: Adding an acidic additive to the piperidine solution can suppress the side reaction. A common and effective strategy is to use a solution of 20% piperidine containing 0.1 M Hydroxybenzotriazole (HOBt) or Oxyma Pure.[13][14][15]

  • Choose the C-terminal residue to Aoad carefully: The risk of imide formation is sequence-dependent and is highest when the following residue is small and unhindered, like Glycine.[1][2] If the sequence allows, placing a bulkier residue after Aoad can sterically hinder the cyclization reaction.[3][16]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Purity of Crude Peptide with a Major Side Product at -18 Da
  • Symptom: HPLC analysis of the crude peptide shows a significant peak with a molecular weight that is 18 Da less than the target peptide.

  • Probable Cause: Formation of a cyclic imide at the this compound residue. This side reaction is catalyzed by the base (piperidine) used for Fmoc deprotection.[1] The backbone amide nitrogen attacks the side-chain ester, leading to cyclization and the elimination of the alcohol from the ester (e.g., tert-butanol), which then dehydrates.

  • Mechanism of Cyclic Imide Formation:

cluster_0 Peptide Backbone with Aoad Residue cluster_1 Base-Catalyzed Deprotonation cluster_2 Intramolecular Attack & Cyclization Peptide_N ---NH-CH(R)-CO--- Aoad NH-CH(CO-NH-R')-CH2-CH2-CH2-CH2-CH2-CO-OR'' Peptide_C --- Deprotonated ---N(-)-CH(R)-CO--- CyclicImide Cyclic Imide Product (Mass = Target - 18 Da) Deprotonated->CyclicImide Nucleophilic Attack on Side-Chain Ester Base Piperidine Base->Deprotonated Deprotonates Backbone Amide

Caption: Base-catalyzed cyclic imide formation at an Aoad residue.

  • Preventative Protocol: Modified Fmoc Deprotection

    This protocol reduces the basicity of the deprotection solution, thereby suppressing the deprotonation of the backbone amide and minimizing cyclization.

    • Prepare the Deprotection Solution: Create a solution of 20% (v/v) piperidine in high-purity DMF. To this solution, add HOBt or Oxyma Pure to a final concentration of 0.1 M.[13][17]

    • Perform Deprotection: During your automated or manual SPPS cycle, substitute the standard 20% piperidine/DMF with the newly prepared solution.

    • Maintain Standard Times: Use your standard deprotection times (e.g., 2 x 10 minutes).

    • Thorough Washing: Ensure the resin is washed thoroughly with DMF after deprotection to remove all traces of the reagent before the subsequent coupling step.

Problem 2: Incomplete or Failed Coupling Reactions
  • Symptom: After a coupling step, a ninhydrin test remains strongly positive, or LC-MS analysis shows a significant amount of unreacted peptide (deletion sequence).

  • Probable Cause: The coupling reaction is inefficient due to steric hindrance or peptide chain aggregation. Standard coupling reagents may not be sufficiently reactive to overcome these challenges.

  • Solution Protocol: High-Efficiency Coupling with HATU

    HATU is a powerful coupling reagent that rapidly forms a highly reactive OAt-active ester, which enhances coupling efficiency, especially for difficult sequences.[11][18][19]

    • Prepare Reagent Solutions:

      • Fmoc-amino acid (4 equivalents relative to resin loading) in DMF.

      • HATU (3.9 equivalents) in DMF.

      • N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Activation (Pre-activation): In a separate vessel, mix the Fmoc-amino acid solution with the HATU solution. Add the DIPEA solution and allow the mixture to pre-activate for 1-5 minutes.

    • Coupling: Add the activated amino acid mixture to the deprotected peptide-resin.

    • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitoring: After the reaction, take a small sample of the resin and perform a qualitative ninhydrin test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

    Table 1: Comparison of Common Coupling Reagents

    Reagent Activating Agent Relative Speed Racemization Risk Notes
    HBTU/HOBt Benzotriazole Fast Low Standard, effective for most couplings.
    HATU/HOAt Azabenzotriazole Very Fast Very Low Superior for sterically hindered couplings and reducing racemization.[11][12]

    | DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective; insoluble urea byproduct must be filtered. |

Problem 3: Unwanted Side-Chain Branching or Peptide Dimerization
  • Symptom: Mass spectrometry reveals species with molecular weights corresponding to the desired peptide plus an additional amino acid or a dimer of the peptide.

  • Probable Cause: The side-chain protecting group of the Aoad residue is not sufficiently stable and is partially cleaved during synthesis. The now-free side-chain carboxyl group becomes activated during a subsequent coupling step, leading to the growth of a secondary peptide chain.

  • Troubleshooting Workflow:

start High MW Impurity Detected check_pg Verify Aoad Starting Material: Fmoc-Aoad(OtBu)-OH start->check_pg check_conditions Review Synthesis Conditions: Extended basic/acidic exposure? start->check_conditions confirm_branching MS/MS Fragmentation Analysis to Confirm Branch Point check_pg->confirm_branching check_conditions->confirm_branching solution Solution: 1. Use high-purity Fmoc-Aoad(OtBu)-OH. 2. Avoid harsh/extended deprotection steps. confirm_branching->solution

References

Technical Support Center: Optimizing the Synthesis and Yield of (S)-2-Aminooctanedioic Acid (Aoa) Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-2-Aminooctanedioic acid (Aoa) modified peptides. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you overcome common challenges and improve the yield and purity of your target peptides. As your Senior Application Scientist, my goal is to explain not just the how, but the why behind each recommendation, empowering you to make informed decisions in your synthetic workflow.

Part 1: Foundational Concepts - The this compound Building Block

This compound is a non-standard amino acid increasingly used to introduce a dicarboxylic acid moiety into a peptide sequence. Its longer aliphatic side chain compared to Aspartic or Glutamic acid offers unique properties for chelation, crosslinking, or altering the pharmacokinetic profile of a peptide. However, its bifunctional side chain and increased hydrophobicity present specific challenges during solid-phase peptide synthesis (SPPS).

The Crux of the Challenge: Orthogonal Protection

The primary challenge in utilizing Aoa, like any amino acid with a reactive side chain, is to prevent unwanted reactions at the side-chain carboxyl group during peptide elongation.[1][2] This is achieved through the use of protecting groups. An effective synthesis relies on an orthogonal protection strategy , where the temporary Nα-amino protecting group and the permanent side-chain protecting group can be removed under different, non-interfering conditions.[3][4][5]

For standard Fmoc-based SPPS, the most robust and widely adopted strategy for Aoa is to use the Fmoc-Aoa(OtBu)-OH derivative.

  • Nα-Fmoc (9-fluorenylmethoxycarbonyl) group: This is the temporary protecting group for the alpha-amino group. It is stable to acid but is readily removed by a mild base, typically a solution of piperidine in DMF.[3][6]

  • Side-Chain-OtBu (tert-Butyl) group: This is the "permanent" protecting group for the side-chain carboxyl group. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin.[3][7][8]

This orthogonality ensures that the side chain remains protected throughout the synthesis until the final deprotection step.[3][5]

G cluster_0 Fmoc-Aoa(OtBu)-OH Structure cluster_1 Deprotection Steps cluster_2 Synthetic Stage Aoa Fmoc-NH-CH(COOH)-(CH2)5-COO-OtBu Fmoc_Removal Nα-Fmoc Removal (Piperidine/DMF) Aoa->Fmoc_Removal During Synthesis OtBu_Removal Side-Chain OtBu Removal (TFA Cocktail) Aoa->OtBu_Removal Post Synthesis Elongation Peptide Chain Elongation Fmoc_Removal->Elongation Cleavage Final Cleavage & Deprotection OtBu_Removal->Cleavage

Figure 1: Orthogonal protection strategy for Fmoc-Aoa(OtBu)-OH in SPPS.

Part 2: Troubleshooting Guide - Common Yield-Reducing Issues

This section addresses the most common problems encountered during the synthesis of Aoa-containing peptides in a question-and-answer format.

Problem 1: Incomplete or Sluggish Coupling Reactions

Question: "My coupling reaction for Fmoc-Aoa(OtBu)-OH is sluggish or my QC (e.g., Ninhydrin test) shows it's incomplete. How can I improve coupling efficiency?"

Answer: Incomplete coupling is a primary cause of deletion mutations in the final peptide product, leading to significantly lower yields and difficult purification.[9] The Aoa residue, with its bulky Fmoc and OtBu groups and long aliphatic chain, can be sterically demanding. Furthermore, as the peptide chain elongates, it can fold back on itself, hindering the accessibility of the N-terminal amine.

Root Causes & Solutions:

  • Insufficient Activation: Standard carbodiimide activators like DIC may not be potent enough for this sterically hindered residue.

  • Steric Hindrance: The bulk of the Aoa residue and the growing peptide chain can physically block the reaction.

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, burying the reactive sites.[10][11]

Recommended Actions:

  • Upgrade Your Coupling Reagent: Switch to a more potent uronium/aminium or phosphonium salt-based coupling reagent. These reagents react with the Fmoc-amino acid to form highly reactive intermediates that can overcome steric hindrance more effectively.[12]

  • Extend Coupling Time & Consider Double Coupling: For the Aoa residue specifically, extend the coupling time from the standard 1-2 hours to 2-4 hours. If a post-coupling test (like a Kaiser test) is still positive, perform a second coupling (a "double coupling") with a fresh solution of activated amino acid before proceeding to the next deprotection step.[13]

  • Optimize Base Addition: When using reagents like HBTU or HATU, ensure the correct stoichiometry of a non-nucleophilic base like DIPEA or 2,4,6-Collidine is used. Pre-activation of the amino acid for 2-5 minutes before adding it to the resin is also highly recommended.[8]

Table 1: Comparison of Common Coupling Reagents
ReagentClassStrengthsConsiderations
DIC/HOBt CarbodiimideEconomical, low racemization with additive.Lower reactivity, byproduct (DIU) can be insoluble. Not ideal for difficult couplings.[14]
HBTU/HATU Uronium/AminiumHigh reactivity, fast kinetics, good for hindered couplings. HATU is especially potent.[12]More expensive. Requires precise base stoichiometry to avoid side reactions.
PyBOP PhosphoniumVery high reactivity, excellent for hindered residues and N-methyl amino acids.Byproducts can be problematic to remove. Higher cost.[12]
COMU UroniumMore reactive and soluble than HBTU, requires less base, reducing potential side reactions.[12]Highest cost, but often the most effective for "impossible" couplings.
Protocol: Enhanced Coupling for Fmoc-Aoa(OtBu)-OH
  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Aoa(OtBu)-OH (3-5 eq. relative to resin loading) and HATU (3-5 eq.) in a minimal volume of DMF.

  • Base Addition: Add DIPEA (6-10 eq.) to the activation mixture.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours.

  • Quality Control: Take a small sample of resin beads and perform a Ninhydrin (Kaiser) test. If the test is positive (blue beads), indicating free amines, proceed to step 7. If negative (clear/yellow beads), proceed to washing.

  • Double Coupling (if necessary): Drain the reaction vessel and repeat steps 2-6.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.

Problem 2: Peptide Aggregation & Poor Solubility on Resin

Question: "My peptide is crashing out on the resin during synthesis, leading to failed couplings and a dramatic drop in yield. This seems to get worse after adding Aoa. What can I do?"

Answer: This is a classic sign of on-resin aggregation, a phenomenon where growing peptide chains interact with each other via hydrogen bonds, forming insoluble secondary structures (like beta-sheets) that prevent reagents from accessing the reactive sites.[10][15] The long, hydrophobic C6 alkyl chain of Aoa significantly increases the hydrophobicity of the peptide, making aggregation more likely.[11][16]

G Start Aggregation Suspected (Poor Swelling, Failed Coupling) Solvent Change Solvent System? Start->Solvent Temp Increase Temperature? Solvent->Temp No Improvement Result1 Use NMP or DMF/DCM 'Magic Mixture' Solvent->Result1 Yes Resin Use Different Resin? Temp->Resin No Improvement Result2 Couple at 40-60°C Temp->Result2 Yes Disrupt Incorporate Disrupting Elements? Resin->Disrupt Still problematic (for future synthesis) Result3 Switch to PEG-based resin (e.g., TentaGel) Resin->Result3 Yes Result4 Incorporate Pseudoproline or Dmb/Hmb backbone protection Disrupt->Result4 Yes

Figure 2: Decision workflow for troubleshooting on-resin peptide aggregation.

Recommended Actions:

  • Improve Solvation: Standard DMF may not be sufficient to solvate the aggregating peptide. Switching to N-Methyl-2-pyrrolidone (NMP) or using a "magic mixture" of solvents can help break up these secondary structures.[10]

  • Increase Temperature: Performing the coupling and deprotection steps at an elevated temperature (40-60°C) provides kinetic energy to disrupt the hydrogen bonds responsible for aggregation. Microwave-assisted SPPS is an excellent tool for this.[10][17]

  • Use Aggregation-Disrupting Resins: Polystyrene resins can exacerbate aggregation for hydrophobic peptides. Using a resin with a polyethylene glycol (PEG) spacer, such as TentaGel, provides a more polar environment that can improve solvation and reduce aggregation.[10]

Table 2: Recommended Solvents and Additives to Disrupt Peptide Aggregation
MethodReagent/ConditionMechanism of Action
Solvent Change NMP, or DMF/DCM (1:1)NMP has superior solvating properties. DCM helps shrink and swell the resin, breaking up aggregates.[10]
Chaotropic Salts Add 0.1 M LiCl to DMFIons disrupt the hydrogen-bonding networks that stabilize secondary structures.
Structure-Disrupting Additives Ethylene CarbonateAdded to DMF (1 M), it acts as a potent hydrogen bond disrupter.[10]
Problem 3: Difficult Purification by RP-HPLC

Question: "My crude peptide containing Aoa is difficult to purify. The peaks are broad, or they co-elute with closely related impurities. How can I optimize my purification?"

Answer: The final yield is determined by what you can successfully isolate. Purification is often the bottleneck in peptide production.[18] The Aoa residue can influence chromatographic behavior, and aggregation issues that occurred during synthesis can lead to a complex mixture of deletion and truncated peptides that are difficult to separate from the main product.

Recommended Actions:

  • Optimize pH: The charge state of your peptide is critical for good separation.[16][19] The two carboxyl groups of the Aoa residue (once deprotected) make the peptide more acidic.

    • Low pH (TFA): The standard 0.1% TFA in Water/Acetonitrile is a good starting point. It protonates all carboxyl groups, making the peptide more positively charged and improving interaction with the C18 stationary phase.[18]

    • High pH (Ammonia/Bicarbonate): If low-pH purification fails, switching to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 8-9) can dramatically alter selectivity. At high pH, the Aoa carboxyl groups will be deprotonated (negative charge), which can resolve co-eluting impurities.[19]

  • Sharpen the Gradient: A shallow gradient around the elution point of your target peptide will provide better resolution between the desired product and closely eluting impurities. A typical starting point is a 1% per minute increase in the organic phase (Acetonitrile).

  • Address Solubility: Poor solubility of the crude peptide is a common issue.[16][20] Do not inject a suspension into the HPLC. Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF first, then dilute with the aqueous mobile phase to the point just before precipitation.[21]

Table 3: Initial RP-HPLC Gradient Conditions for Aoa-Peptide Purification
ParameterLow pH ConditionHigh pH Condition
Column C18, 5-10 µm particle sizeC18, 5-10 µm particle size (pH stable)
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Bicarbonate in Water, pH 8.5
Mobile Phase B 0.1% TFA in Acetonitrile10 mM Ammonium Bicarbonate in ACN:Water (90:10)
Initial Gradient 5-15% B over 5 min5-15% B over 5 min
Main Gradient 15-55% B over 40 min15-55% B over 40 min
Detection 214 nm & 280 nm214 nm & 280 nm

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best commercially available building block to use for introducing Aoa? A: The recommended building block is Fmoc-(S)-2-aminooctanedioic acid 8-(tert-butyl) ester , commonly abbreviated as Fmoc-Aoa(OtBu)-OH . This provides the necessary orthogonal protection for standard Fmoc-SPPS.

Q2: Can I use Boc-strategy SPPS for peptides containing Aoa? A: Yes. For Boc-SPPS, you would use the corresponding Boc-Aoa(OBzl)-OH derivative. The side-chain benzyl ester (OBzl) is removed during the final cleavage step with strong acids like HF, which also removes the Nα-Boc groups.[9]

Q3: My Aoa-containing peptide is insoluble in water after purification and lyophilization. What should I do? A: This is a common issue, especially for peptides with high hydrophobicity.[16][20] First, try dissolving it in a small amount of 10-25% acetic acid. If that fails, a small amount of a polar organic solvent like DMSO or DMF can be used, followed by dilution with your aqueous buffer.[21] For peptides with a net acidic character due to the Aoa residue, dissolving in a basic buffer (e.g., dilute ammonium bicarbonate) may also work.[20]

Q4: What are the most common side reactions associated with Aoa? A: The side reactions are analogous to those for glutamic acid. The primary concern during cleavage is the formation of an acylium ion from the side-chain carboxyl group, which can react with scavengers like anisole.[10] Intramolecular cyclization to form a pyroglutamic-like species is less likely than with Glu due to the longer chain length but should be considered. Using appropriate scavengers (e.g., TIS, water, EDT) in your TFA cleavage cocktail is critical.

References

Technical Support Center: Purification of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenges encountered during the purification of hydrophobic peptides. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the purification of hydrophobic peptides.

Q1: Why is my hydrophobic peptide showing poor peak shape (broadening, tailing, or splitting) in Reverse-Phase HPLC (RP-HPLC)?

A: Poor peak shape for hydrophobic peptides is a classic problem that typically stems from several factors. These include strong, non-ideal interactions with the stationary phase, on-column aggregation, or slow conformational changes during the separation process.[1][2] The inherent "stickiness" of the peptide can lead to slow desorption kinetics from the C18 or C8 stationary phase, resulting in tailing. Broad peaks can also indicate that the peptide is aggregating or precipitating on the column as the concentration of the organic mobile phase changes during the gradient.[3][4]

Q2: My lyophilized hydrophobic peptide won't dissolve in standard aqueous buffers or the initial mobile phase. What should I do?

A: This is a primary challenge, as hydrophobic peptides often have low solubility in both highly aqueous and purely organic solvents, preferring intermediate compositions.[3][5] Forcing dissolution in an incompatible solvent can lead to immediate aggregation. The recommended approach is a step-wise dissolution protocol: first, wet the peptide with a small amount of a strong organic solvent like isopropanol, n-propanol, or acetonitrile.[3] Next, add any concentrated acid or buffer components (e.g., glacial acetic acid, TFA), and finally, add the aqueous portion of your desired solvent mixture.[3] This sequence helps solvate the hydrophobic regions of the peptide first, preventing aggregation.

Q3: I'm seeing very low or no recovery of my hydrophobic peptide from the column. What's happening?

A: Low recovery is often due to irreversible adsorption onto the stationary phase or on-column precipitation.[6][7] Extremely hydrophobic peptides can bind so strongly to the column packing that they do not elute under standard gradient conditions. This phenomenon is sometimes referred to as a "memory effect," where the peptide may appear as a "ghost peak" in subsequent blank runs.[3] Aggregation can also cause the peptide to crash out of solution onto the column head, leading to both low recovery and high backpressure.

Q4: My peptide seems to be aggregating, leading to high backpressure and inconsistent results. How can I prevent this?

A: Aggregation is driven by the strong intermolecular hydrophobic interactions between peptide chains.[4][5][8] To mitigate this, several strategies can be employed. Using stronger organic solvents in the mobile phase, such as isopropanol or n-propanol blended with acetonitrile, can improve solubility and disrupt aggregates.[3] Elevating the column temperature is also highly effective, as it increases peptide solubility and can break up aggregates.[2][9] In some cases, dissolving the crude peptide in a strong solvent like 100% TFA or using chaotropic agents like guanidine hydrochloride in the sample solvent can be effective, but care must be taken to ensure compatibility with your HPLC system and column.[10]

Q5: What is the best starting point for developing a purification method for a novel hydrophobic peptide?

A: A systematic approach is crucial.

  • Solubility Screening: First, perform small-scale solubility trials to find a suitable solvent system for your peptide.[3]

  • Column Choice: Start with a less retentive stationary phase, like a C4 or C8 column, which is often better for hydrophobic molecules than the standard C18.[11] A wide-pore (300 Å) column is generally recommended for peptides to ensure good mass transfer.[12]

  • Mobile Phase: Begin with a standard mobile phase system of water/acetonitrile with 0.1% TFA.[12][13]

  • Gradient: Run a broad "scouting" gradient (e.g., 5-95% B over 30-60 minutes) to determine the approximate elution percentage of your peptide.

  • Optimization: Based on the initial results, you can then optimize by creating a shallower, focused gradient around the elution point, adjusting the temperature, or changing the mobile phase modifiers as detailed in the troubleshooting guides below.

Part 2: In-Depth Troubleshooting Guides
Troubleshooting Guide 1: Poor Chromatographic Performance (Peak Shape & Resolution)

Problem: My peptide peak is broad, tailing, or splitting, leading to poor purity and difficulty in quantification.

Causality Analysis: This issue is fundamentally about managing the interactions between your peptide, the stationary phase, and the mobile phase. Tailing often occurs when positively charged residues on the peptide interact with residual, negatively charged silanol groups on the silica-based column packing. Broadening can be caused by slow mass transfer kinetics (the peptide moving in and out of the stationary phase pores) or on-column aggregation.[2][4]

This diagram outlines a logical flow for addressing common peak shape issues.

G cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Optimization cluster_3 Resolution Start Poor Peak Shape (Broad, Tailing, Split) Temp Increase Column Temperature (e.g., 40-60 °C) Start->Temp Improves solubility & kinetics Solvent Add Stronger Organic Solvent (e.g., 10-20% Isopropanol) Temp->Solvent If still poor End Peak Shape Improved Temp->End If resolved IonPair Change Ion-Pairing Agent (e.g., Try HFBA instead of TFA) Solvent->IonPair If still poor Solvent->End If resolved Column Switch to Less Retentive Column (C18 -> C8 -> C4) IonPair->Column If still poor IonPair->End If resolved AltMode Consider Alternative Chromatography (e.g., HIC) Column->AltMode For extreme cases Column->End If resolved AltMode->End If resolved

Caption: A decision tree for systematically troubleshooting poor peak shape in hydrophobic peptide purification.

Solutions & Protocols:

1. Optimize the Mobile Phase Additives (Ion-Pairing Agents)

The choice of acidic modifier is critical. These agents serve two purposes: they acidify the mobile phase to suppress the ionization of silanol groups and they form an ion pair with positively charged residues on the peptide, effectively increasing its hydrophobicity and modulating its retention.[14][15][16]

  • Trifluoroacetic Acid (TFA): The workhorse for UV-based purification. It is a strong ion-pairing agent that provides excellent peak shape for most peptides.[17][18] However, its strength can sometimes lead to excessive retention for very hydrophobic peptides.

  • Formic Acid (FA): A weaker ion-pairing agent than TFA.[19] It is preferred for LC-MS applications due to reduced ion suppression but often results in broader peaks and poorer resolution compared to TFA.[17][19]

  • Hydrophobic Ion-Pairing Reagents (PFPA, HFBA): For peptides that are difficult to resolve, using a more hydrophobic ion-pairing agent like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA) can significantly increase retention and alter selectivity.[14][20][21] The increased hydrophobicity of the peptide-counterion complex enhances interaction with the stationary phase, which can be leveraged to resolve closely eluting impurities.[14][15]

Additive Relative Ion-Pair Strength MS Compatibility Primary Use Case
Formic Acid (FA)WeakExcellentLC-MS analysis where peak shape is secondary.
Difluoroacetic Acid (DFA)ModerateGoodA compromise for LC-MS, offering better peak shape than FA with less ion suppression than TFA.[17][19]
Trifluoroacetic Acid (TFA)StrongPoorGeneral-purpose purification with UV detection; provides sharp peaks.[17][18]
Pentafluoropropionic Acid (PFPA)Very StrongVery PoorIncreasing retention and altering selectivity for difficult separations.[14][20]
Heptafluorobutyric Acid (HFBA)Extremely StrongVery PoorMaximizing retention of hydrophobic or basic peptides.[14][20][21]

2. Leverage Temperature Control

Elevating the column temperature (e.g., to 40-60 °C, or even higher with thermally stable columns) is one of the most powerful tools for improving hydrophobic peptide separations.[9][22]

  • Mechanism: Higher temperatures increase the solubility of the peptide in the mobile phase, reduce mobile phase viscosity (leading to lower backpressure and better mass transfer), and can disrupt peptide aggregates.[12] This often results in dramatically sharper peaks and improved recovery.[1][2]

  • Protocol:

    • Ensure your column is rated for use at elevated temperatures. Many modern silica columns are stable up to 60-80 °C under acidic conditions.

    • Use a column oven with mobile phase pre-heating to ensure a uniform temperature across the column, which is critical for efficiency.[9]

    • Start by increasing the temperature in 10 °C increments (e.g., from ambient to 40 °C, then 50 °C) and observe the effect on peak shape and retention time. Retention time will decrease as temperature increases.[1]

3. Employ Stronger Organic Solvents

While acetonitrile (ACN) is the most common organic solvent, its elution strength may be insufficient for highly hydrophobic peptides.

  • Mechanism: Solvents like n-propanol and isopropanol are stronger eluents and are more effective at solubilizing hydrophobic molecules and breaking up aggregates.[3]

  • Protocol:

    • Prepare a "B" solvent that is a blend of ACN and n-propanol (e.g., 70:30 or 50:50 ACN:n-propanol).[3]

    • Be aware that propanol-containing mobile phases are more viscous. It is often necessary to run at elevated temperatures to keep backpressure within acceptable limits.

    • Perform a post-run flush with a high concentration of your strongest solvent blend to ensure any strongly retained material is cleaned from the column, and follow this with a blank injection to check for ghost peaks.[3]

Troubleshooting Guide 2: Solubility and Sample Preparation

Problem: My lyophilized peptide forms a gel or precipitate upon adding solvent, making it impossible to inject for purification.

Causality Analysis: This is a direct consequence of the peptide's hydrophobicity and its tendency to aggregate.[5][8] The introduction of a highly aqueous solvent forces the hydrophobic regions of the peptide chains to associate with each other rather than interact with the solvent, leading to insolubility and aggregation.[23]

Solutions & Protocols:

Protocol: Step-wise Dissolution for Hydrophobic Peptides [3]

  • Initial Wetting: Add a minimal volume of a pure, strong organic solvent (e.g., n-propanol, isopropanol, or acetonitrile) directly to the lyophilized peptide. Gently vortex to wet the powder. This step solvates the hydrophobic side chains.

  • Acidification: Add any necessary concentrated acid (e.g., glacial acetic acid or TFA). This helps to protonate ionic residues and can disrupt electrostatic interactions that may contribute to aggregation.

  • Aqueous Addition: Slowly add the aqueous component (e.g., HPLC-grade water) dropwise while vortexing. The peptide should now dissolve fully.

  • Final Dilution: If necessary, dilute the dissolved peptide solution with a solvent that closely matches the initial mobile phase conditions of your HPLC gradient (e.g., 95% Mobile Phase A / 5% Mobile Phase B) to prevent it from crashing out of solution upon injection.

Alternative Solvents: For extremely difficult cases, consider dissolving the peptide in a small amount of neat formic acid, DMSO, or trifluoroethanol (TFE) before diluting into a compatible injection solvent.[11][24] Always test the solubility of your peptide in these solvents on a small scale first.

Troubleshooting Guide 3: Low Yield and Column Memory Effects

Problem: After purification, my final yield is very low, and I see peaks eluting in blank runs performed after the purification.

Causality Analysis: This "column memory" is a classic sign of irreversible or very strong binding of the hydrophobic peptide to the stationary phase.[3] At high concentrations during a preparative run, the peptide can aggregate and precipitate at the head of the column. Part of this material may fail to elute during the gradient and then slowly bleed off in subsequent runs.

This diagram illustrates how ion-pairing agents modulate peptide interaction with the stationary phase.

Caption: Role of TFA as an ion-pairing agent to enhance hydrophobic interaction and mask silanol effects.

Solutions & Protocols:

  • Use a Less Retentive Column: Switching from a C18 to a C8 or C4 column reduces the hydrophobicity of the stationary phase, which can decrease strong binding and improve recovery.[7]

  • Implement a Rigorous Column Cleaning Protocol:

    • After each preparative run, perform an aggressive washing step.

    • Protocol: Following your gradient, flush the column with a strong solvent mixture not typically used in the mobile phase. A good option is 50:50 acetonitrile:isopropanol with 0.1% TFA for 5-10 column volumes.

  • Perform Post-Run Blank Analysis: Always run a blank gradient (injecting only the sample solvent) after a preparative run on a hydrophobic peptide.[3] The absence of "ghost peaks" in the blank confirms that the peptide has been fully eluted and the column is clean for the next injection.[3] If ghost peaks are observed, your cleaning protocol needs to be more aggressive.

References

Technical Support Center: Optimizing HPLC Conditions for Lipidated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to mastering the High-Performance Liquid Chromatography (HPLC) of lipidated peptides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these hydrophobic analytes. Here, we move beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting, ensuring you can achieve robust, reproducible, and high-resolution separations.

The Challenge of Lipidated Peptides

Lipidation, the post-translational modification of peptides with lipid moieties such as palmitoyl or myristoyl groups, dramatically increases a peptide's hydrophobicity. This fundamental change in physicochemical properties necessitates a specialized approach to reversed-phase HPLC (RP-HPLC) to overcome common issues like poor peak shape, low recovery, and carryover. This guide will equip you with the expertise to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems in the HPLC analysis of lipidated peptides, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is a common adversary in chromatography, and with lipidated peptides, the causes can be multifaceted.

  • Peak Tailing:

    • Primary Cause: Secondary interactions between the peptide and the stationary phase. For basic peptides, this often involves interaction with residual silanol groups on the silica backbone of the column.

    • Solutions:

      • Optimize Mobile Phase Additives: Trifluoroacetic acid (TFA) is a widely used ion-pairing agent that masks the positive charges on basic residues and minimizes interactions with silanols. A concentration of 0.1% TFA is a standard starting point. If tailing persists, ensure the TFA concentration is consistent in both mobile phase A and B. For mass spectrometry applications where TFA can cause ion suppression, formic acid (FA) is a suitable alternative, although it may provide less sharp peaks.[1][2]

      • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak symmetry by reducing mobile phase viscosity and disrupting secondary interactions.[2] However, be mindful of the thermal stability of your peptide.

  • Peak Fronting:

    • Primary Cause: Sample overload or poor solubility in the initial mobile phase conditions.

    • Solutions:

      • Reduce Sample Load: Systematically decrease the injected mass of the peptide to find the optimal concentration that does not saturate the column.

      • Ensure Sample Solvent Compatibility: Dissolve your lipidated peptide in a solvent that is weaker than or identical to your initial mobile phase. Injecting in a strong solvent like pure DMSO or a high percentage of organic can cause the sample to prematurely travel down the column in a broad band. If a strong solvent is necessary for solubility, minimize the injection volume.

  • Split Peaks:

    • Primary Cause: Often indicates a problem with the column, such as a partially blocked inlet frit or a void in the packing material. It can also be caused by the sample dissolving in a solvent much stronger than the mobile phase.

    • Solutions:

      • Column Maintenance: Reverse flush the column with a strong solvent to attempt to dislodge any particulates on the frit. If the problem persists, the column may need to be replaced.

      • Use a Guard Column: A guard column can protect the analytical column from contaminants and particulates in the sample.

Issue 2: Poor Resolution and Co-elution

Achieving baseline separation of a lipidated peptide from its impurities or unmodified counterparts is critical for accurate quantification and purification.

  • Primary Cause: Insufficient separation power of the chromatographic system for the given sample complexity.

  • Solutions:

    • Shallow the Gradient: A steep gradient can cause peaks to elute too quickly and without adequate separation. For complex mixtures, a shallower gradient (e.g., a change of 0.5-1% B per minute) provides more time for the components to interact with the stationary phase, leading to better resolution.

    • Optimize the Stationary Phase: Not all C18 columns are created equal. For highly hydrophobic lipidated peptides, a C8 or C4 column might provide better selectivity by reducing the retention time and improving peak shape.[3][4] Experimenting with different stationary phase chemistries (e.g., phenyl-hexyl) can also yield significant improvements in selectivity.

    • Adjust the Organic Modifier: While acetonitrile is the most common organic solvent in RP-HPLC, methanol or isopropanol can offer different selectivities and may be beneficial for resolving closely eluting peaks.

Issue 3: Sample Carryover

The "sticky" nature of lipidated peptides makes them prone to adsorbing to various components of the HPLC system, leading to carryover into subsequent runs.

  • Primary Cause: Adsorption of the hydrophobic peptide to the injector needle, sample loop, tubing, or column.

  • Solutions:

    • Optimize Needle Wash: Use a strong solvent for the needle wash that is capable of solubilizing your lipidated peptide. A mixture of isopropanol and acetonitrile is often effective. Increase the volume and number of wash cycles in your autosampler program.[5]

    • System Flushing: After a sequence of runs with highly concentrated or particularly hydrophobic peptides, flush the entire system, including the column, with a strong solvent.

    • Use Inert Vials and Tubing: Polypropylene vials can sometimes adsorb hydrophobic peptides. Consider using vials with a deactivated surface.[6] PEEK tubing is generally more inert than stainless steel for biological samples.

    • Incorporate a "Blank" Injection: Running a blank injection (injecting only mobile phase) after a high-concentration sample can help to quantify and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a novel lipidated peptide?

A: A good starting point is a C18 column with a pore size of at least 100Å (or 300Å for larger peptides), a mobile phase of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B), and a linear gradient from 5% to 95% B over 30 minutes. Monitor the elution of your peptide and then refine the gradient to be shallower around the elution point to improve resolution.

Q2: My lipidated peptide is not retained on a C18 column, what should I do?

A: This is a rare occurrence given the hydrophobicity of lipidated peptides. First, confirm that the lipid modification is present. If it is, ensure your initial mobile phase conditions have a low percentage of organic solvent (e.g., 5% acetonitrile). If retention is still poor, it could indicate an issue with the column itself.

Q3: How does the type of lipid modification (e.g., palmitoylation vs. myristoylation) affect the HPLC method?

A: The length and saturation of the lipid chain directly impact the hydrophobicity of the peptide. A longer or more saturated lipid will increase the retention time in reversed-phase HPLC. For example, a palmitoylated (C16) peptide will be more retained than a myristoylated (C14) peptide. You will need to adjust your gradient to ensure the more hydrophobic peptide elutes within a reasonable time and with good peak shape. This typically involves using a higher percentage of organic solvent.[7]

Q4: Can I use the same HPLC method for both the lipidated and unlipidated versions of my peptide?

A: It is challenging to analyze both in a single run due to their vastly different hydrophobicities.[8] The unlipidated peptide will elute much earlier. You will likely need a very broad gradient, which may compromise the resolution of both species. It is often better to develop separate, optimized methods for each.

Q5: My lipidated peptide seems to be aggregating. How can this be addressed in HPLC?

A: Aggregation can lead to broad or even multiple peaks.

  • Sample Preparation: Try dissolving the peptide in a small amount of an organic solvent like DMSO or isopropanol before diluting it with the initial mobile phase.

  • Mobile Phase: Adding a small percentage of isopropanol or n-propanol to the mobile phase can sometimes help to disrupt aggregates.

  • Temperature: Increasing the column temperature can also help to reduce aggregation.

Experimental Protocols

Protocol 1: Step-by-Step Method Development for a Novel Lipidated Peptide
  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size).

    • Prepare Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Initial Gradient Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 40°C.

    • Run a broad linear gradient from 5% to 95% B over 30 minutes.

  • Gradient Optimization:

    • Identify the percentage of B at which your peptide elutes.

    • Design a new, shallower gradient around this elution point. For example, if the peptide elutes at 60% B, a new gradient could be 40% to 70% B over 30 minutes. This will improve the resolution of the target peptide from any closely eluting impurities.

  • Peak Shape Refinement:

    • If peak tailing is observed, ensure the TFA concentration is consistent and consider a slight increase in column temperature.

    • If peak fronting occurs, reduce the sample concentration.

  • Method Validation:

    • Once an optimal method is established, assess its robustness by making small, deliberate changes to parameters like temperature, flow rate, and gradient slope to ensure the method is reliable.

Protocol 2: Troubleshooting and Eliminating Carryover
  • Identify the Source:

    • After running a high-concentration sample, perform a blank injection (injecting only the initial mobile phase). The presence of your peptide peak indicates carryover.

  • Optimize Autosampler Wash:

    • In your autosampler settings, create a wash method that uses a strong solvent. A good starting point is a 50:50 mixture of isopropanol and acetonitrile.

    • Increase the wash volume to at least 500 µL and perform at least two wash cycles before and after each injection.

  • System Flush:

    • If carryover persists, perform a system-wide flush. Replace Mobile Phase A and B with isopropanol and flush all lines and the column for at least 30 minutes.

  • Preventative Measures:

    • Always use fresh, high-purity solvents.

    • Consider using deactivated vials for highly hydrophobic peptides.

    • Regularly perform preventative maintenance on your HPLC system.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for Lipidated Peptides
ParameterRecommended SettingRationale
Column Chemistry C18, C8, or C4C18 is a good starting point. C8 or C4 can be used for very hydrophobic peptides to reduce retention.
Pore Size 100 - 300 Å300 Å is recommended for larger peptides to ensure access to the stationary phase.[4]
Mobile Phase A 0.1% TFA or 0.1% FA in WaterTFA provides excellent ion pairing for good peak shape. FA is preferred for MS compatibility.[1][2]
Mobile Phase B 0.1% TFA or 0.1% FA in AcetonitrileAcetonitrile is a versatile organic modifier with low viscosity.
Gradient Slope 0.5 - 2% B per minuteA shallower slope generally provides better resolution.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate for analytical columns.
Column Temperature 30 - 60°CHigher temperatures can improve peak shape and reduce viscosity.[2]
Detection Wavelength 214 nm or 280 nm214 nm for peptide bonds, 280 nm for aromatic residues (Trp, Tyr).

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Splitting Split Peak Start->Splitting Tailing_Sol1 Optimize Mobile Phase Additive (e.g., 0.1% TFA) Tailing->Tailing_Sol1 Fronting_Sol1 Reduce Sample Concentration/Volume Fronting->Fronting_Sol1 Splitting_Sol1 Check for Column Void or Blockage Splitting->Splitting_Sol1 Tailing_Check1 Improved? Tailing_Sol1->Tailing_Check1 Tailing_Sol2 Increase Column Temperature Tailing_Check2 Improved? Tailing_Sol2->Tailing_Check2 Tailing_Check1->Tailing_Sol2 No End Optimal Peak Shape Tailing_Check1->End Yes Tailing_Check2->Splitting_Sol1 No Tailing_Check2->End Yes Fronting_Check1 Improved? Fronting_Sol1->Fronting_Check1 Fronting_Sol2 Check Sample Solvent Compatibility Fronting_Check2 Improved? Fronting_Sol2->Fronting_Check2 Fronting_Check1->Fronting_Sol2 No Fronting_Check1->End Yes Fronting_Check2->Splitting_Sol1 No Fronting_Check2->End Yes Splitting_Sol2 Reverse Flush Column Splitting_Sol1->Splitting_Sol2 Splitting_Check1 Improved? Splitting_Sol2->Splitting_Check1 Splitting_Check1->End Yes

Caption: A logical workflow for troubleshooting common peak shape issues.

Diagram 2: General Method Development Strategy

Method_Development Start Start: Novel Lipidated Peptide Step1 1. Select Initial Conditions (C18, 0.1% TFA, ACN/H2O) Start->Step1 Step2 2. Run Broad Scouting Gradient (e.g., 5-95% B in 30 min) Step1->Step2 Step3 3. Evaluate Chromatogram Step2->Step3 Step4 4. Optimize Gradient Slope (Shallow gradient around elution point) Step3->Step4 Peak(s) Identified Step7 7. Change Selectivity (Try C8/C4/Phenyl column or different organic solvent) Step3->Step7 No/Poor Elution Step5 5. Refine Peak Shape (Adjust Temperature, Sample Load) Step4->Step5 Step6 6. Check Resolution Step5->Step6 Step6->Step7 Resolution Not OK End Final Validated Method Step6->End Resolution OK Step7->Step2

Caption: A systematic approach to HPLC method development for lipidated peptides.

References

Technical Support Center: Strategies to Reduce Steric Hindrance in Fatty Acid-Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses one of the most persistent challenges in the synthesis of lipopeptides: overcoming steric hindrance during the coupling of fatty acids to peptide chains. The bulky nature of both the lipid moiety and certain amino acid residues can significantly impede amide bond formation, leading to low yields and incomplete reactions.

This guide is structured to provide direct, actionable solutions to common problems through a troubleshooting Q&A format, followed by a deeper dive into the underlying chemical principles in our FAQs section. We will explore advanced coupling reagents, solvent effects, and strategic modifications to drive your synthesis to completion.

Troubleshooting Guide: Overcoming Poor Coupling Efficiency

This section is designed to provide immediate answers to the most common issues encountered during fatty acid-peptide coupling.

Question: My coupling reaction has a very low yield, and monitoring tests (like Ninhydrin) show significant unreacted free amine. What's the primary cause?

Answer: This is a classic sign of steric hindrance. The problem arises from the three-dimensional bulk of the reactants physically obstructing the reaction. There are two main sources:

  • Reactant Bulk: The long, flexible alkyl chain of the fatty acid can shield its own activated carboxyl group. Similarly, sterically demanding amino acid side chains near the N-terminus of your peptide (e.g., Valine, Isoleucine, or non-natural amino acids like Aib) can block the approach of the fatty acid.

  • Peptide Aggregation: As the peptide chain elongates on the solid-phase support, it can fold into secondary structures (like β-sheets) or aggregate with neighboring chains.[1][2] This process effectively buries the N-terminal amine, making it inaccessible to the incoming activated fatty acid.[1][2]

Question: I'm using a standard carbodiimide reagent like DCC or DIC, and it's failing for my fatty acid coupling. What should be my next step?

Answer: Standard carbodiimides are often insufficiently reactive for sterically demanding couplings.[1][3] They activate the carboxylic acid to form an O-acylisourea intermediate, which is reactive but can be prone to side reactions or may not be potent enough to overcome a high steric barrier.[4][5]

Solution: You must switch to a more powerful in-situ activating reagent. These reagents rapidly convert the fatty acid into a highly reactive ester, which then acylates the amine. Your best options fall into two classes:

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are extremely effective.[1] HATU is often considered the gold standard because it forms a highly reactive OAt (1-hydroxy-7-azabenzotriazole) ester.[1][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[1][3] PyAOP is particularly effective for hindered couplings, including those involving N-methyl amino acids.[3][6]

The key advantage of these reagents is the speed and efficiency with which they generate the active ester, minimizing side reactions and providing the reactivity needed to overcome the steric barrier.[7]

Question: I've switched to HATU, but my coupling is still incomplete. What other reaction parameters can I adjust?

Answer: When even a powerful reagent like HATU is not enough, you need to optimize the reaction conditions to overcome the high activation energy of the hindered coupling.

  • Increase Reaction Time: Sterically hindered reactions are kinetically slow.[1] Extend the coupling time significantly, from a standard 1-2 hours to 4, 8, or even overnight.[1]

  • Optimize Solvent Choice: The solvent's ability to solvate the growing peptide-resin is critical.[1][8] Poor solvation leads to chain aggregation, which worsens steric hindrance.[2] While Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult sequences.[1][8] In some cases, solvent mixtures (e.g., DCM/DMF/NMP) or the use of "chaotropic" agents can help disrupt aggregation.[1]

  • Apply Heat (with caution): Gentle heating can provide the energy needed to overcome the activation barrier. However, this must be balanced against the risk of racemization.[1] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective technique for driving difficult couplings to completion rapidly and efficiently by using microwave energy to heat the reaction internally.[1]

  • Perform a "Double Coupling": This is a simple and effective technique where, after the first coupling reaction, you drain the vessel and repeat the coupling step with a fresh solution of activated fatty acid and reagents.[1] This helps to drive the reaction to completion by ensuring a high concentration of reactants is present.[1]

Question: I'm attempting an extremely difficult coupling (e.g., a long-chain fatty acid to an N-methylated or α,α-disubstituted amino acid). Are there any "last resort" chemical strategies?

Answer: Yes, for exceptionally challenging cases, you may need to form an even more reactive acylating agent than what is possible with uronium or phosphonium salts.

Solution: Convert the fatty acid to an acyl fluoride . Acyl fluorides are highly reactive acylating agents, and the small size of the fluoride leaving group makes this strategy ideal for overcoming severe steric hindrance.[9][10]

This can be achieved by reacting the fatty acid with a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .[10] The resulting acyl fluoride is then added to the resin-bound peptide to perform the coupling. This method has proven successful where other protocols have failed.[10]

Workflow for Troubleshooting Low Coupling Yield

Here is a logical workflow to follow when diagnosing and solving issues with sterically hindered fatty acid-peptide coupling.

G cluster_0 Initial Synthesis & Diagnosis cluster_1 Level 1 Optimization: Reagents cluster_2 Level 2 Optimization: Conditions cluster_3 Level 3 Advanced Strategy Start Start Coupling: Fatty Acid + Peptide + Standard Reagent (e.g., DIC/HOBt) Check Monitor Reaction (e.g., Kaiser/Ninhydrin Test) Start->Check Complete Reaction Complete Check->Complete Complete Incomplete1 Incomplete Check->Incomplete1 Incomplete Incomplete2 Still Incomplete Check:s->Incomplete2:n Still Incomplete Incomplete3 Still Incomplete Check:s->Incomplete3:n Still Incomplete SwitchReagent Switch to High-Potency Reagent: HATU, HCTU, PyAOP, COMU DoubleCouple Perform Double Coupling SwitchReagent->DoubleCouple DoubleCouple->Check Re-Monitor OptimizeConditions Optimize Conditions: - Increase Time (Overnight) - Switch Solvent (DMF -> NMP) - Apply Heat (Microwave) OptimizeConditions->Check Re-Monitor AcylFluoride Use Advanced Strategy: Convert Fatty Acid to Acyl Fluoride (TFFH, BTFFH) AcylFluoride->Check Re-Monitor Incomplete1->SwitchReagent Incomplete2->OptimizeConditions Incomplete3->AcylFluoride

Caption: Troubleshooting workflow for fatty acid coupling.

Frequently Asked Questions (FAQs)

1. Which coupling reagents are the most powerful for hindered couplings and why?

The efficacy of a coupling reagent is determined by the reactivity of the intermediate it forms with the carboxylic acid. Here is a comparison:

Reagent ClassExample(s)Active IntermediateRelative ReactivityKey Considerations
Carbodiimides DCC, DIC, EDCO-AcylisoureaStandardOften insufficient for hindered couplings.[3] DIC is preferred for SPPS as its urea byproduct is soluble.[6]
Phosphonium Salts PyBOP, PyAOPOBt or OAt EsterHighHighly effective, especially for cyclization. PyAOP is superior for N-methylated residues.[6] A drawback of BOP is the formation of carcinogenic HMPA.[7]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUOBt, OAt, or Oxyma EsterVery High to ExceptionalGenerally considered the most efficient class.[5] HATU (OAt-based) is more reactive than HBTU (OBt-based).[1][7] COMU is a modern, safer alternative to HOBt/HOAt-based reagents as it does not form explosive byproducts.[7][9]
Acyl Halide Precursors TFFH, BTCAcyl Fluoride / ChlorideExceptionalThe most powerful option for extreme steric hindrance due to the small leaving group.[9][10] BTC (Triphosgene) is highly effective but also highly toxic.[7]

2. How exactly does solvent choice impact a sterically hindered reaction?

The success of solid-phase peptide synthesis (SPPS) is highly dependent on the solvation of both the polymer resin and the attached, growing peptide chain.[11][12]

  • Resin Swelling: The solvent must swell the resin beads to make the reactive sites accessible. Polystyrene resins swell well in solvents like DCM.

  • Peptide Solvation: As the peptide chain grows, especially if it contains hydrophobic residues, it can collapse onto itself and aggregate with other chains. A good solvent will keep these chains extended and solvated, preventing this aggregation.[2]

NMP is generally superior to DMF for difficult couplings because it is a more polar solvent that better solvates the peptide backbone, helping to disrupt the secondary structures that cause aggregation and mask the N-terminal amine.[1][8] For extremely aggregated sequences, mixtures containing DMSO or other "chaotropic" (structure-disrupting) solvents may be necessary.[8]

3. Can I make any structural modifications to the peptide to make the coupling easier?

Yes. If you are designing the peptide sequence from scratch and know a difficult coupling is ahead, you can incorporate "structure-disrupting" elements. The most common strategy is the use of pseudoproline dipeptides . These are dipeptide derivatives that, when incorporated into a growing peptide chain, introduce a "kink" that disrupts the formation of β-sheet structures responsible for aggregation.[13] By keeping the peptide chain more accessible, the N-terminal amine remains available for acylation by the fatty acid.

Another strategy involves the use of backbone protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, which can be attached to the backbone nitrogen to prevent hydrogen bonding and subsequent aggregation.[2][13]

Experimental Protocols
Protocol 1: Double Coupling with HATU for a Hindered Fatty Acid

This protocol assumes a standard solid-phase synthesis setup on a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in NMP for at least 30 minutes.

    • Drain the NMP.

  • First Coupling Activation:

    • In a separate vessel, dissolve the fatty acid (3 equivalents), HATU (2.9 equivalents), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6 equivalents) in NMP.

    • Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

  • First Coupling Reaction:

    • Add the activated fatty acid solution to the swollen resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Drain the reaction solution.

    • Wash the resin thoroughly with NMP (3x), followed by DCM (3x), and NMP (3x) to remove all residual reagents.

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is negative (beads are colorless), the reaction is likely complete. If positive (beads are blue), proceed to the second coupling.

  • Second Coupling:

    • Repeat steps 2 and 3 with a fresh solution of activated fatty acid.

    • Agitate for another 2-4 hours or overnight.

  • Final Wash:

    • Drain the reaction solution.

    • Wash the resin extensively with NMP (3x), DCM (3x), and Methanol (3x) and dry under vacuum.

Protocol 2: Acyl Fluoride Formation and Coupling for Extremely Hindered Substrates

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1][10]

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes.

    • Drain the DCM.

  • Acyl Fluoride Formation:

    • In a separate, dry glass vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the fatty acid (3 equivalents) in anhydrous DCM.

    • Add a fluorinating agent such as TFFH (2.9 equivalents) and a suitable base like DIPEA (6 equivalents).

    • Stir the solution at room temperature for 15-20 minutes to generate the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the freshly prepared fatty acyl fluoride to the swollen peptide-resin.

    • Agitate the reaction vessel. For extremely difficult couplings, gentle heating (e.g., 40°C) or extending the reaction time to overnight may be necessary.[1]

  • Monitoring and Wash:

    • Monitor the reaction for completion using a suitable test.

    • Once complete, drain the reaction solution and wash the resin thoroughly as described in Protocol 1 (Step 6).

Mechanism of Action: Carbodiimide vs. Uronium Salt Activation

The superior performance of uronium salts like HATU over traditional carbodiimides like DIC stems from the nature of the activated intermediate they form.

G cluster_carbodiimide Carbodiimide Pathway (e.g., DIC) cluster_uronium Uronium Salt Pathway (e.g., HATU) FattyAcid R-COOH (Fatty Acid) OAI O-Acylisourea (Reactive, but unstable) FattyAcid->OAI + DIC OAtEster OAt Ester (Highly Reactive Intermediate) FattyAcid->OAtEster + HATU Peptide H₂N-Peptide Product R-CO-NH-Peptide (Lipopeptide) Peptide->Product DIC DIC OBtEster OBt Ester (More Stable Intermediate) OAI->OBtEster + HOBt HOBt HOBt OBtEster->Peptide Coupling HATU HATU (contains HOAt) OAtEster->Peptide Fast Coupling

Caption: Activation pathways for fatty acid coupling.

References

Validation & Comparative

A Scientist's Guide to Peptide Acylation: Comparing (S)-2-Aminooctanedioic Acid with Traditional Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of peptides is often hampered by their poor pharmacokinetic profiles, primarily short in-vivo half-lives. Covalent attachment of lipid moieties, or acylation, is a clinically validated strategy to overcome this limitation. This is famously demonstrated by blockbuster drugs like Semaglutide and Liraglutide. The most common approach involves conjugating long-chain fatty acids, such as palmitic or stearic acid, to the peptide. This modification promotes binding to serum albumin, effectively creating a circulating reservoir that protects the peptide from rapid clearance and enzymatic degradation.[1][2]

This guide provides an in-depth comparison of traditional saturated fatty acids with a unique alternative: (S)-2-Aminooctanedioic acid. We will dissect their structural differences, compare their impact on key performance metrics, and provide detailed experimental protocols for their incorporation. Crucially, this guide clarifies that this compound is not a conventional fatty acid but a dicarboxylic amino acid, a distinction that presents unique opportunities for peptide design and conjugation strategies.

The Strategic Imperative for Peptide Lipidation

Peptide-based therapeutics offer high specificity and potency but are often plagued by rapid renal clearance and susceptibility to proteolysis, resulting in half-lives of mere minutes.[1] Lipidation fundamentally alters this profile by hijacking the body's own transport proteins. The conjugated lipid tail acts as a high-affinity handle for serum albumin, a long-lived protein with a circulatory half-life of approximately 19 days.[1] This non-covalent binding shields the peptide from degradation and glomerular filtration, dramatically extending its duration of action and allowing for less frequent dosing regimens.[3][4]

The choice of the lipid moiety is therefore a critical decision in drug design, influencing not only the half-life but also solubility, aggregation propensity, and target receptor affinity.

A Comparative Overview of Acylation Moieties

The Workhorses: Saturated Fatty Acids (Palmitic & Stearic Acid)

Palmitic acid (C16) and stearic acid (C18) are the most established and widely used modifiers in peptide drug development.[1][5] They consist of a single carboxylic acid head group and a long, unbranched aliphatic tail. Their simple, linear structure provides a predictable increase in lipophilicity, which is the primary driver for albumin binding.[1]

  • Palmitic Acid (C16): Used in the GLP-1 analogue Liraglutide, this 16-carbon fatty acid provides a significant extension in half-life, shifting the therapeutic from a multi-daily to a once-daily injection.[5]

  • Stearic Acid (C18): This 18-carbon fatty acid offers even stronger albumin binding. A derivative of stearic acid (a C18 diacid) is famously used in Semaglutide, enabling a once-weekly administration schedule.[6][7]

The general rule is that a longer fatty acid chain leads to stronger albumin binding and a longer half-life.[1] However, this increased hydrophobicity can also lead to challenges such as decreased peptide solubility and, in some cases, reduced receptor affinity if the lipid is positioned improperly.[1][8]

The Unique Contender: this compound

This compound, also known as L-α-Aminosuberic acid, represents a structurally distinct class of modifier.[9][10] It is not a fatty acid in the traditional sense. Instead, it is an unnatural, dicarboxylic α-amino acid.

Key Structural Differences:

  • Amino Group: It possesses a primary amine at the alpha-carbon, allowing it to be incorporated directly into a peptide backbone using standard solid-phase peptide synthesis (SPPS) amide coupling chemistry.

  • Two Carboxylic Acids: It features a carboxyl group at both ends of its eight-carbon backbone (C1 and C8).[9] This dual functionality is its most defining feature, opening up novel design possibilities.

This structure means it can function not just as a lipophilic tail, but as a versatile linker or branching point. One carboxyl group can be used for attachment to the peptide, while the distal carboxyl group remains free for further modification, such as the attachment of another fatty acid, a chelating agent for imaging, or a PEG chain.

Head-to-Head Comparison: Key Performance Metrics

The choice between a traditional fatty acid and a dicarboxylic amino acid like this compound has profound implications for the final conjugate's properties.

Table 1: Comparison of Physicochemical Properties

PropertyPalmitic Acid (C16)Stearic Acid (C18)This compound
Molecular Formula C₁₆H₃₂O₂C₁₈H₃₆O₂C₈H₁₅NO₄[9]
Molecular Weight 256.42 g/mol 284.48 g/mol 189.21 g/mol [9]
Structure Class Monocarboxylic AcidMonocarboxylic AcidDicarboxylic Amino Acid[10]
Key Functional Groups 1x -COOH1x -COOH1x -NH₂, 2x -COOH
Impact on Pharmacokinetics (PK) and Albumin Binding
  • Traditional Fatty Acids: Albumin binding affinity is directly correlated with the length of the alkyl chain.[1] C16 and C18 acids provide robust binding, leading to significant half-life extension.[1][5] The mechanism is primarily driven by hydrophobic interactions between the alkyl chain and pockets within the albumin protein.

  • This compound: On its own, the eight-carbon backbone provides a moderate increase in lipophilicity. However, its true potential lies in its use as a linker. By attaching a long-chain fatty acid (e.g., C18) to its distal carboxyl group, one can create a construct that mimics the successful design of Semaglutide, where a diacid is used to prolong half-life. The additional polar functional groups on the linker itself may subtly modulate the albumin binding affinity and off-rate compared to a simple alkyl chain.

Impact on Synthesis and Versatility
  • Traditional Fatty Acids: These are typically coupled to a free amine on the peptide (N-terminus or a Lysine side chain) as one of the final steps in solid-phase peptide synthesis (SPPS).[5][11] This process is straightforward but offers limited options for further modification at that site.

  • This compound: This molecule is incorporated as a standard amino acid building block during SPPS. This requires an orthogonally protected version (e.g., Fmoc-L-Asu(OtBu)-OH), where the alpha-amine is Fmoc-protected and the distal carboxyl group is protected as a t-butyl ester.[12] This strategy offers superior versatility. After incorporation, the distal protecting group can be selectively removed on-resin to allow for the attachment of various other moieties, creating complex, multi-functional peptide conjugates.

Experimental Design and Protocols

The causality behind choosing a modification strategy is paramount. The goal is not simply to attach a lipid, but to do so in a way that maximizes half-life extension while minimizing any negative impact on the peptide's biological function.

Strategic Considerations for Conjugation

The decision-making process for designing a lipidated peptide involves selecting the modification site and the nature of the linker, if any.

G start Peptide Therapeutic Candidate q1 Identify Potential Acylation Sites? start->q1 n_term N-Terminus q1->n_term Yes lys_side Lysine Side Chain (ε-NH2) q1->lys_side Yes q2 Direct Conjugation or Linker? n_term->q2 lys_side->q2 direct Couple Fatty Acid Directly q2->direct Simple linker Incorporate Linker q2->linker Complex/Tuning final_product Final Lipidated Peptide direct->final_product asu Use (S)-2-Aminooctanedioic Acid as Linker linker->asu other_linker Use Other Linker (e.g., γ-Glu, PEG) linker->other_linker asu->final_product other_linker->final_product

Caption: Decision workflow for peptide acylation strategy.

  • Choice of Site: The N-terminus is a common choice, but if it is critical for receptor binding, an internal lysine residue is preferred. The specific lysine must be chosen carefully to position the lipid away from the peptide's active face.

  • Use of a Linker: A linker can provide spatial separation between the bulky lipid and the peptide, helping to preserve the native conformation and receptor affinity.[1] this compound serves as an excellent linker, providing both spacing and a functional handle for lipid attachment.

Protocol: On-Resin Acylation with Palmitic Acid

This protocol describes the coupling of palmitic acid to the N-terminus of a resin-bound peptide using standard SPPS chemistry.

Materials:

  • Peptide-on-resin with a free N-terminal amine.

  • Palmitic Acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution: In a separate vessel, dissolve Palmitic Acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activation solution to the resin. Agitate at room temperature for 2-4 hours. The progress can be monitored using a Kaiser test (ninhydrin test) to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (Kaiser test is negative/yellow), wash the resin thoroughly with DMF (5 times), followed by DCM (3 times).

  • Drying: Dry the resin under vacuum. The peptide is now ready for cleavage from the resin and final purification.

Protocol: Incorporating this compound as a Linker

This protocol describes incorporating the diacid amino acid during synthesis, followed by attachment of a fatty acid.

G cluster_0 Step 1: Incorporate Protected Asu cluster_1 Step 2: Expose Distal Carboxyl cluster_2 Step 3: Attach Payload peptide_resin Peptide-Resin (Free N-Terminus) asu_monomer Fmoc-Asu(OtBu)-OH + Coupling Reagents peptide_resin->asu_monomer Couple peptide_asu Fmoc-Asu(OtBu)-Peptide-Resin asu_monomer->peptide_asu deprotect_n Deprotect N-Terminus (20% Piperidine) peptide_asu->deprotect_n continue_synthesis Continue SPPS... (Add more amino acids) deprotect_n->continue_synthesis deprotect_c Selectively Deprotect Side Chain (e.g., mild TFA) continue_synthesis->deprotect_c exposed_cooh H2N-...-Asu(OH)-...-Resin deprotect_c->exposed_cooh payload Couple Payload (e.g., Fatty Acid) exposed_cooh->payload final Final Conjugate on Resin payload->final

Caption: Synthetic workflow for using Asu as a linker.

Procedure:

  • Incorporation: During SPPS, couple Fmoc-L-Asu(OtBu)-OH to the growing peptide chain using standard amino acid coupling protocols (e.g., HBTU/DIPEA in DMF).

  • Continue Synthesis: After coupling the Asu residue, remove the N-terminal Fmoc group with 20% piperidine/DMF and continue adding the remaining amino acids of your sequence.

  • Selective Side-Chain Deprotection: Once the full peptide is assembled, the OtBu group on the Asu side chain can be selectively removed while the peptide remains on the resin. This is typically done using a mild solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 1-2% TFA), conditions which do not cleave other acid-labile protecting groups or the resin linkage.[12]

  • Payload Conjugation: The newly exposed free carboxyl group on the Asu side chain can now be activated (e.g., with HBTU/DIPEA) and coupled to an amine-containing payload, such as a fatty acid attached to a short amino-alkyl spacer (e.g., H₂N-(CH₂)ₓ-COOH).

  • Final Cleavage: Once the final conjugation is complete, the peptide can be cleaved from the resin and globally deprotected using a standard strong TFA cocktail.

Conclusion and Future Perspectives

The selection of a lipid moiety for peptide modification is a multi-faceted decision that balances synthetic feasibility with desired pharmacokinetic and pharmacodynamic outcomes.

  • Traditional fatty acids like palmitic and stearic acid are a robust, straightforward, and clinically validated method for extending peptide half-life. Their primary mechanism is enhancing hydrophobicity to drive albumin binding.

  • This compound offers a more sophisticated approach. It functions as a hydrophilic, dicarboxylic amino acid linker that can be seamlessly integrated into a peptide sequence. Its true strength lies in the synthetic versatility it provides, allowing for the creation of precisely engineered, multi-functional bioconjugates. While providing some lipophilicity itself, it is best viewed as a platform for the subsequent attachment of a dedicated pharmacokinetic modifier like a long-chain fatty acid.

Future research will likely focus on exploring a wider range of such dicarboxylic acid linkers with varying lengths to fine-tune the spatial and electronic properties of the linker, further optimizing the delicate balance between half-life extension and biological potency.

References

The Duel of the Medium-Chains: A Comparative Guide to C8 and C10 Fatty Acid Modifications in Antimicrobial Development

Author: BenchChem Technical Support Team. Date: January 2026

For decades, researchers have recognized the intrinsic antimicrobial properties of medium-chain fatty acids (MCFAs).[1] Among these, caprylic acid (C8) and capric acid (C10) have emerged as compelling candidates for therapeutic development due to their broad-spectrum activity. This guide provides an in-depth comparison of their efficacy, explores the causal mechanisms behind their activity, and offers detailed protocols for their evaluation, empowering researchers to make informed decisions in the design of novel antimicrobial agents.

The Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial mechanism of C8 and C10 fatty acids lies in their ability to compromise the structural integrity of microbial cell membranes. Their carbon chain length provides an optimal balance of hydrophobicity to facilitate insertion into the lipid bilayer of bacterial and fungal membranes. This disruption leads to increased membrane fluidity and permeability, causing leakage of essential intracellular components and ultimately, cell death.

Some studies suggest that MCFAs can also interfere with cellular processes such as energy production and nutrient uptake, contributing to their overall antimicrobial effect. The length of the fatty acid chain is a critical determinant of its efficacy; chains shorter than C8 show minimal activity, while those longer than C12 can have reduced solubility and bioavailability.[2][3]

Caption: Mechanism of MCFA antimicrobial activity.

Head-to-Head Comparison: C8 vs. C10 Efficacy

The choice between C8 and C10 modification often depends on the target pathogen, as their effectiveness can vary across different microbial species.[2]

Antibacterial Activity

Generally, both C8 and C10 exhibit potent activity against Gram-positive bacteria.[4] However, their efficacy against Gram-negative bacteria can differ. The outer membrane of Gram-negative bacteria presents an additional barrier that can be challenging for fatty acids to penetrate.

Studies have shown that at lower concentrations, C10 can be more efficient than C8 against certain bacteria.[5] Conversely, at higher concentrations, the greater solubility of C8 may give it an advantage.[5] For instance, some research indicates that C8 has strong antibacterial effects against E. coli, Streptococcus, and Staphylococcus.[6] In a study evaluating activity against various oral microorganisms, both C8 (octanoic acid) and C10 (capric acid) were found to be inhibitory, with effectiveness varying by bacterial species.[2]

When conjugated to antimicrobial peptides, the chain length plays a crucial role, with an ideal length often found around C10 or C12 for the highest efficacy.[7][8]

Target MicrobeC8 (Caprylic Acid) MICC10 (Capric Acid) MICKey Findings
Staphylococcus aureusVariableVariableBoth show non-selective bactericidal activity.[9]
Escherichia coliEffectiveEffectiveC8 showed high activity.[6][10]
Campylobacter coliLower MIC than C10Higher MIC than C8C8 was more effective in this specific study.[11]
Rumen Bacteria1 to >3 µl/ml0.25 to 0.5 µl/mlC10 was generally more inhibitory at lower concentrations.[5]

MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific strain and experimental conditions. The table provides a general comparison based on available literature.

Antifungal Activity

Both C8 and C10 have demonstrated significant antifungal properties, particularly against Candida albicans.[12] C10, in some studies, has been highlighted as a powerful antifungal agent, capable of rapidly destroying several strains of Candida albicans.[6][13] Medium-chain saturated fatty acids from C8 to C12 have been shown to inhibit C. albicans with MICs ranging from 100 to 200 μg/mL.[3]

Antiviral Activity

The antiviral activity of C8 and C10 is most pronounced against enveloped viruses. The fatty acids are thought to disrupt the viral lipid envelope, preventing the virus from binding to and infecting host cells. This mechanism is similar to their antibacterial action.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure trustworthiness and reproducibility, standardized protocols are essential for evaluating the antimicrobial efficacy of C8 and C10 modifications.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][14] The broth microdilution method is a commonly used technique.[14][15]

Materials:

  • 96-well microtiter plates[14]

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • C8 and C10 fatty acid stock solutions (typically dissolved in a solvent like ethanol)[2]

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of Fatty Acid Dilutions: Prepare a serial two-fold dilution of the C8 and C10 stock solutions in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the overnight microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[15]

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL. Include a positive control (inoculum without fatty acid) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[16]

  • MIC Determination: The MIC is the lowest concentration of the fatty acid that shows no visible turbidity.[5] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[15]

Caption: Workflow for MIC determination via broth microdilution.

Conclusion: Selecting the Optimal Chain Length

The decision to use C8 or C10 fatty acid modifications in antimicrobial drug development is nuanced and should be driven by empirical data for the target application.

  • C10 (Capric Acid) often demonstrates superior potency at lower concentrations against a broad range of bacteria and is a particularly strong antifungal agent.[5][6][13]

  • C8 (Caprylic Acid) may be more effective at higher concentrations due to better solubility and has shown potent activity against key pathogens like E. coli and Staphylococcus.[5][6]

When modifying larger molecules like peptides, the optimal fatty acid chain length may fall between C8 and C12, as this range often provides the best balance of hydrophobicity for membrane interaction without inducing excessive toxicity or aggregation.[8][17] Ultimately, a thorough in vitro evaluation against a panel of relevant microorganisms is the most reliable approach to selecting the most efficacious fatty acid modification for a given therapeutic goal.

References

A Comparative Guide to N-Terminal vs. C-Terminal Lipidation: Mechanisms, Functions, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein lipidation, the covalent attachment of lipid moieties to proteins, is a critical post-translational modification that governs a vast array of cellular processes. This modification acts as a sophisticated molecular addressing system, directing proteins to specific subcellular membranes, modulating their stability, and orchestrating complex protein-protein interactions that are fundamental to signal transduction. The location of this lipid attachment—at the protein's N-terminus or its C-terminus—is not a trivial detail. It dictates the type of lipid, the nature of the chemical linkage, the timing of the modification, and, ultimately, the protein's biological function.

This guide provides a comprehensive comparative analysis of N-terminal and C-terminal lipidation. We will dissect the core biochemical mechanisms, explore the distinct functional consequences of each modification type, and present detailed, field-proven experimental protocols for their detection and characterization. This content is designed for researchers, scientists, and drug development professionals seeking to understand and investigate this pivotal cellular mechanism.

Part 1: The Molecular Blueprint of Protein Lipidation

Lipidation is not a monolithic process. The specific lipid, the target amino acid, and the terminal location all contribute to a complex regulatory code.

N-Terminal Lipidation: The Co-Translational Anchor

Modifications at the N-terminus are often stable and occur early in a protein's life.

  • N-Myristoylation: This is the attachment of myristate, a saturated 14-carbon fatty acid, via an amide bond to an N-terminal glycine residue. This process is typically co-translational, occurring on the nascent polypeptide chain as it emerges from the ribosome, and is catalyzed by N-myristoyltransferase (NMT). The modification is considered irreversible. N-myristoylation provides a weak but essential membrane anchor, often requiring a second signal, such as polybasic residues or S-palmitoylation, for stable membrane association. A classic example is the Src family of tyrosine kinases, whose membrane localization is initiated by N-myristoylation.

  • N-Palmitoylation: A less common modification involving the attachment of palmitate (a 16-carbon fatty acid) to an N-terminal cysteine. While structurally similar to myristoylation, its distinct linkage and enzymatic machinery confer different properties.

C-Terminal Lipidation: A Diverse Toolkit for Dynamic Regulation

The C-terminus offers a more varied landscape for lipidation, often involving complex, multi-step processes that allow for dynamic regulation.

  • Prenylation: This modification involves the attachment of 15-carbon (farnesyl) or 20-carbon (geranylgeranyl) isoprenoid groups to cysteine residues within a C-terminal "CaaX" motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid). The reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferases (GGTase I and II). Following isoprenoid attachment, the -aaX tripeptide is cleaved, and the newly exposed cysteine is carboxyl-methylated. This multi-step process, which renders the C-terminus more hydrophobic, is considered irreversible and is crucial for the function of small GTPases like Ras and Rho.

  • S-Palmitoylation: This is the reversible attachment of palmitate to the thiol group of cysteine residues, forming a thioester linkage. Unlike the other modifications, S-palmitoylation is a highly dynamic and reversible process, regulated by a family of palmitoyl acyltransferases (PATs, with a conserved DHHC domain) and de-palmitoylating enzymes (thioesterases). This reversibility makes S-palmitoylation a critical molecular switch, allowing proteins to cycle between membrane-bound and cytosolic states, thereby regulating signaling pathways with high temporal precision. It frequently occurs on C-terminal cysteines, often in conjunction with prenylation or N-myristoylation.

  • Glycosylphosphatidylinositol (GPI) Anchors: GPI anchors are complex glycolipid structures that tether proteins to the outer leaflet of the plasma membrane. The anchor is pre-assembled in the endoplasmic reticulum and transferred en masse to the C-terminus of a protein following the cleavage of a C-terminal hydrophobic signal peptide. This modification is essential for hundreds of eukaryotic proteins, including cell adhesion molecules, enzymes, and receptors.

  • Cholesterol Modification: A unique form of C-terminal lipidation is observed in the Hedgehog (Hh) family of signaling proteins. The Hh protein undergoes autoproteolytic cleavage, which is coupled to the covalent attachment of a cholesterol molecule to the newly formed C-terminus of the N-terminal signaling domain.

Part 2: Comparative Analysis: A Functional Dichotomy

The choice between N- and C-terminal lipidation has profound implications for a protein's life cycle and function.

Core Principles: A Head-to-Head Comparison

The fundamental differences are summarized below.

FeatureN-Terminal Lipidation (Primarily N-Myristoylation)C-Terminal Lipidation (Prenylation & S-Palmitoylation)
Location N-terminal Glycine (or Cys)C-terminal or internal Cysteine
Lipid Moiety Myristate (C14:0), Palmitate (C16:0)Farnesyl (C15), Geranylgeranyl (C20), Palmitate (C16:0)
Linkage Amide (stable)Thioether (stable, for prenylation), Thioester (labile, for palmitoylation)
Enzymes N-Myristoyltransferase (NMT)FTase, GGTase, DHHC-PATs
Timing Co-translationalPost-translational
Reversibility IrreversibleIrreversible (Prenylation), Reversible (S-Palmitoylation)
Key Function Initiates stable membrane interaction, often requires a second signalProvides strong membrane anchor (Prenylation) or dynamic regulatory switch (S-Palmitoylation)
Synergistic Lipidation: The "Two-Signal" Hypothesis for Stable Membrane Anchoring

A single lipid modification often provides insufficient hydrophobicity for stable membrane association. Consequently, many lipidated proteins employ a two-signal mechanism. This synergy is a recurring theme in cellular signaling.

  • N-Myristoylation + Polybasic Region: The N-terminal myristoyl group acts as the primary hydrophobic anchor, while a nearby cluster of positively charged amino acids (e.g., lysine, arginine) interacts electrostatically with negatively charged head groups of membrane phospholipids. This is exemplified by the kinase Src.

  • N-Myristoylation + S-Palmitoylation: In proteins like the Fyn and Lck kinases, the co-translational N-myristoylation is followed by post-translational S-palmitoylation on nearby cysteines. This dual lipidation significantly increases membrane affinity and targets the protein to specific microdomains like lipid rafts.

  • Prenylation + S-Palmitoylation: Proteins of the Ras family, such as H-Ras and N-Ras, are C-terminally farnesylated, which directs them to endomembranes. Subsequent S-palmitoylation on adjacent cysteines is required for their trafficking to and stable association with the plasma membrane.

G n_myristoylation N-Myristoylation (Co-translational, Irreversible) n_palmitoylation S-Palmitoylation (Post-translational, Reversible) n_myristoylation->n_palmitoylation membrane Stable Membrane Association (e.g., Plasma Membrane, Lipid Rafts) n_palmitoylation->membrane Signal 2 prenylation Prenylation (Post-translational, Irreversible) c_palmitoylation S-Palmitoylation (Post-translational, Reversible) prenylation->c_palmitoylation Signal 1 c_palmitoylation->membrane

Caption: The "Two-Signal" model for stable membrane anchoring.

Part 3: Experimental Workbench: Protocols for Interrogating Lipidation

Choosing the right method is critical for accurately characterizing protein lipidation. The general workflow involves labeling or enriching the lipidated protein, followed by detection and/or identification.

G hypothesis Hypothesize Protein is Lipidated (e.g., from sequence motif) labeling STEP 1: Label/Enrich Lipidated Proteins hypothesis->labeling detection STEP 2: Detect & Visualize labeling->detection e.g., Western Blot identification STEP 3: Identify Protein & Site labeling->identification e.g., Mass Spectrometry detection->identification Confirm Identity

Caption: General experimental workflow for lipidation analysis.

Method 1: Metabolic Labeling with Bio-orthogonal Probes (Click Chemistry)

This powerful technique allows for the direct visualization and enrichment of lipidated proteins in living cells.

Principle: Cells are incubated with a fatty acid or isoprenoid analogue containing a bio-orthogonal handle, such as an alkyne or azide. These analogues are metabolically incorporated into proteins by the cell's own enzymatic machinery. After incorporation, the handle can be covalently linked ("clicked") to a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) using a highly specific copper-catalyzed or strain-promoted cycloaddition reaction.

Detailed Protocol: Alkyne-Palmitate Labeling and Detection

  • Metabolic Labeling:

    • Culture cells to ~80% confluency.

    • Replace the medium with fresh medium containing 25-50 µM of alkynyl-palmitate (e.g., 17-octadecynoic acid, 17-ODYA). Incubate for 4-8 hours.

    • Causality: The alkyne group is a small, non-perturbative tag that is efficiently recognized by the cell's acyltransferases. The incubation time must be optimized to allow for incorporation without causing toxicity.

  • Cell Lysis:

    • Wash cells twice with cold PBS.

    • Lyse cells in a buffer containing 1% SDS and protease inhibitors. Scrape cells, collect lysate, and sonicate briefly to shear DNA and reduce viscosity.

    • Causality: SDS is a strong denaturing detergent that ensures all proteins are solubilized and accessible for the click reaction.

  • Click Reaction:

    • To 100 µg of protein lysate, add the click-chemistry reaction cocktail. A typical cocktail includes: 1 mM CuSO₄, 100 µM TBTA ligand (to stabilize Cu(I)), 1 mM TCEP (a reducing agent), and 100 µM of azide-biotin or azide-fluorophore.

    • Incubate at room temperature for 1 hour with rotation.

    • Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) state. TBTA is a ligand that protects the copper and improves reaction efficiency.

  • Downstream Analysis:

    • For Visualization: Precipitate the protein (e.g., with chloroform/methanol), resuspend in SDS-PAGE sample buffer, run on a gel, and visualize using an in-gel fluorescence scanner (if a fluorescent tag was used) or proceed to Western blotting.

    • For Enrichment: If biotin was used, the lysate can be subjected to streptavidin affinity purification to enrich for all palmitoylated proteins, which can then be identified by mass spectrometry.

Method 2: Acyl-Biotin Exchange (ABE) for S-Palmitoylation

ABE is a specific chemical method for detecting proteins with thioester-linked lipids, making it ideal for studying S-palmitoylation.

Principle: The method relies on a three-step chemical process:

  • Blocking: All free sulfhydryl groups on cysteines are irreversibly blocked with an alkylating agent like N-Ethylmaleimide (NEM).

  • Cleavage: The thioester bond of S-palmitoylated cysteines is specifically cleaved with hydroxylamine (HAM), exposing a new, free sulfhydryl group.

  • Labeling: This newly exposed sulfhydryl is then labeled with a thiol-reactive biotin derivative (e.g., HPDP-Biotin). The biotinylated proteins can then be detected or purified.

Detailed Protocol: ABE

  • Lysis and Blocking:

    • Lyse cells in Buffer A (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with 10 mM N-Ethylmaleimide (NEM) and protease inhibitors. Incubate for 1 hour at 4°C.

    • Causality: NEM is highly reactive with free thiols but does not affect the thioester-linked cysteines, ensuring that only non-palmitoylated cysteines are blocked in this step.

  • Protein Precipitation:

    • Precipitate proteins using a chloroform/methanol method to remove excess NEM. Resuspend the protein pellet in a buffer containing SDS.

  • Cleavage and Labeling:

    • Divide the sample into two equal aliquots.

    • To the +HAM sample, add 0.5 M hydroxylamine (HAM) and 1 mg/mL HPDP-Biotin.

    • To the -HAM control sample, add a buffer control (e.g., Tris) instead of HAM, along with 1 mg/mL HPDP-Biotin.

    • Incubate both for 1 hour at room temperature.

    • Causality: The -HAM control is critical. A signal in this lane indicates incomplete blocking by NEM or non-specific labeling. A true S-palmitoylation signal must be dependent on the addition of hydroxylamine.

  • Analysis:

    • Run both +HAM and -HAM samples on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to detect biotinylated proteins. The protein of interest can be identified by its molecular weight or by probing a parallel blot with a specific antibody.

Method 3: Mass Spectrometry for Definitive Identification

Mass spectrometry (MS) is the gold standard for unequivocally identifying a lipid modification and mapping it to a specific amino acid residue. MS-based proteomics can identify the lipidated protein, the exact site of modification, and even the identity of the attached lipid. This is often done by analyzing the mass shift caused by the lipid moiety on a tryptic peptide.

Comparison of Experimental Methods
MethodPrincipleProsCons
Bio-orthogonal Labeling Metabolic incorporation of tagged lipid precursors.In vivo labeling, high sensitivity, versatile (imaging, proteomics).Potential for metabolic artifacts, requires cell permeability of the probe.
Acyl-Biotin Exchange (ABE) Chemical labeling of cysteines after thioester cleavage.Specific for S-palmitoylation, does not require metabolic labeling.In vitro assay, can have background from incomplete blocking, multi-step.
Mass Spectrometry Direct detection of mass shift on modified peptides.Gold standard for identification and site mapping, can identify the lipid.Requires specialized equipment and expertise, can be challenging for low-abundance proteins.

Conclusion

The distinction between N-terminal and C-terminal lipidation is a fundamental principle of cell biology that imparts a remarkable level of regulatory control over protein function. N-terminal modifications, like myristoylation, typically serve as stable, co-translational "address labels" that initiate membrane association. In contrast, C-terminal modifications provide a more diverse functional repertoire, from the stable anchoring of prenyl groups to the highly dynamic and reversible switching of S-palmitoylation.

Understanding these differences is crucial for designing experiments to probe their function. The combination of metabolic labeling, chemical exchange methods, and high-resolution mass spectrometry provides a powerful toolkit for researchers. As our appreciation for the "lipid code" of the cell grows, so too will our ability to therapeutically target the enzymes that write and erase these critical modifications in diseases ranging from cancer to neurodegeneration.

A Researcher's Guide to Dicarboxylic Acid Linkers: Enhancing Peptide Activity Beyond (S)-2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest to enhance the therapeutic potential of peptides is a continuous journey. The inherent limitations of native peptides, such as poor metabolic stability and unfavorable pharmacokinetic profiles, necessitate innovative strategies to unlock their full efficacy. One such powerful strategy is the incorporation of non-proteinogenic amino acids, particularly dicarboxylic acids, which can act as linkers to modulate peptide structure and function. While (S)-2-Aminooctanedioic acid has been a valuable tool in this endeavor, a deeper exploration of its alternatives can provide a broader palette of options for fine-tuning peptide activity.

This comprehensive guide offers an in-depth comparison of alternatives to this compound for enhancing peptide activity. We will delve into the structural and functional characteristics of various dicarboxylic acid linkers, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation. Our goal is to equip you with the knowledge to make informed decisions in the rational design of next-generation peptide therapeutics.

The Role of Dicarboxylic Acid Linkers in Peptide Optimization

Dicarboxylic acid linkers, including this compound and its analogs, are strategically incorporated into peptide sequences to introduce a second carboxylic acid functionality. This seemingly simple modification can have profound effects on the peptide's properties:

  • Improved Solubility and Pharmacokinetics: The additional polar carboxylic acid group can enhance the hydrophilicity of the peptide, improving its solubility and altering its pharmacokinetic profile.

  • Conformational Constraint: The linker can impose conformational rigidity on the peptide backbone, locking it into a bioactive conformation and thereby increasing its binding affinity and potency.[1]

  • Site for Conjugation: The secondary carboxyl group provides a convenient handle for the attachment of other molecules, such as imaging agents, targeting moieties, or half-life extension domains like polyethylene glycol (PEG).

  • Modulation of Receptor Interaction: The linker itself can interact with the target receptor, potentially creating new binding interactions that enhance affinity and specificity.

The choice of the dicarboxylic acid linker—specifically its chain length, stereochemistry, and rigidity—is a critical determinant of its impact on peptide activity. A systematic exploration of these parameters is essential for optimizing the desired therapeutic properties.

A Comparative Analysis of Dicarboxylic Acid Linkers

While this compound (also known as α-aminosuberic acid) has been utilized in peptide design, a range of other dicarboxylic acids offer distinct advantages.[2] This section provides a comparative overview of prominent alternatives, supported by available experimental evidence.

LinkerChemical StructureKey Features & ApplicationsReported Effects on Peptide Properties
(S)-Glutamic Acid (Glu) HOOC-(CH₂)₂-CH(NH₂)-COOHThe proteinogenic counterpart. Provides a natural and biocompatible linker option. Used to create dimeric peptides with enhanced binding affinity.[3]Increased stability of dimeric RGD peptides by converting the free amine to an amide.[3]
Pimelic Acid Derivatives HOOC-(CH₂)₅-COOHLonger chain length compared to glutamic acid, offering greater flexibility.Can be used to synthesize conformationally constrained peptides.
This compound (Asu) HOOC-(CH₂)₅-CH(NH₂)-COOHA non-proteinogenic amino acid with a longer side chain than glutamic acid.Used in the synthesis of calcitonin analogs.[2]
Suberic Acid Derivatives HOOC-(CH₂)₆-COOHAn eight-carbon dicarboxylic acid. Used to create constrained peptides with significantly improved inhibitory potency.A suberic acid linker in a peptide analog of CIYKYY resulted in a ~1400-fold increase in inhibitory potency against Src tyrosine kinase.[4]
Azelaic Acid Derivatives HOOC-(CH₂)₇-COOHA nine-carbon dicarboxylic acid. Can be incorporated into peptide structures to modulate their properties.Used in cosmetic formulations in combination with peptides for skin soothing and revitalization.[5][6][7][8][9]

Note: The table above provides a summary of information gathered from various sources. Direct comparative studies with identical peptide backbones are limited in the publicly available literature. The reported effects are specific to the peptide systems studied in the respective references.

Experimental Protocols for Evaluation

The rational selection of a dicarboxylic acid linker requires robust experimental validation. This section outlines key protocols for synthesizing and evaluating peptides modified with these linkers.

Solid-Phase Peptide Synthesis (SPPS) with Dicarboxylic Acid Linkers

The incorporation of dicarboxylic acid linkers into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for SPPS:

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Capping 4. Capping (Optional) Coupling->Capping If incomplete coupling Wash 5. Washing Coupling->Wash If complete coupling Capping->Wash Repeat 6. Repeat Cycles Wash->Repeat For next amino acid Cleavage 7. Cleavage & Deprotection Wash->Cleavage After final residue Repeat->Deprotection Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (Mass Spec) Purification->Analysis

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Detailed Steps:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides). Swell the resin in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the Fmoc-protected amino acid (including the dicarboxylic acid linker) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using acetic anhydride to prevent the formation of deletion peptides.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry.[10]

Peptide Stability Assays

Evaluating the metabolic stability of the modified peptides is crucial. This is often assessed by incubating the peptide in biological matrices like plasma or serum and monitoring its degradation over time.

Workflow for Mass Spectrometry-Based Stability Assay:

Stability_Assay_Workflow Incubation 1. Incubate Peptide in Plasma/Serum Sampling 2. Collect Aliquots at Time Points Incubation->Sampling Quenching 3. Quench Reaction (e.g., Acetonitrile) Sampling->Quenching Centrifugation 4. Centrifuge to Remove Proteins Quenching->Centrifugation Analysis 5. Analyze Supernatant by LC-MS Centrifugation->Analysis Quantification 6. Quantify Intact Peptide Analysis->Quantification HalfLife 7. Calculate Half-Life (t½) Quantification->HalfLife

Caption: A typical workflow for assessing peptide stability using LC-MS.

Detailed Steps:

  • Incubation: Incubate the purified peptide at a known concentration in human or animal plasma/serum at 37°C.[11][12]

  • Time-Course Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the enzymatic degradation by adding a protein precipitating agent like acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant containing the peptide and its degradation products using liquid chromatography-mass spectrometry (LC-MS).[13][14]

  • Quantification: Quantify the amount of the intact peptide remaining at each time point by measuring the area of its corresponding peak in the chromatogram.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.

Peptide Activity Assays

The ultimate goal of incorporating dicarboxylic acid linkers is to enhance the biological activity of the peptide. This can be assessed using a variety of in vitro and cell-based assays.

These assays measure the affinity of the modified peptide for its target receptor.[15][16][17][18][19]

Workflow for a Competitive Radioligand Binding Assay:

Binding_Assay_Workflow Preparation 1. Prepare Receptor Membranes Incubation 2. Incubate Membranes with Radioligand & Competitor Preparation->Incubation Separation 3. Separate Bound & Free Radioligand Incubation->Separation Detection 4. Quantify Bound Radioactivity Separation->Detection Analysis 5. Calculate IC50/Ki Detection->Analysis

Caption: A simplified workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Competitive Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test peptide (the competitor).

  • Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide and determine the half-maximal inhibitory concentration (IC50). The inhibition constant (Ki) can then be calculated to reflect the affinity of the peptide for the receptor.

These assays measure the biological response elicited by the peptide in a cellular context. The specific assay will depend on the signaling pathway activated by the peptide's target receptor.

Example: cAMP Assay for Gs-Coupled GPCRs

  • Cell Culture: Culture cells expressing the target G protein-coupled receptor (GPCR).

  • Peptide Treatment: Treat the cells with varying concentrations of the modified peptide.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the peptide concentration and determine the half-maximal effective concentration (EC50) to quantify the peptide's potency.

Understanding the Mechanism: Signaling Pathways

The enhanced activity of a modified peptide is ultimately realized through its interaction with a specific signaling pathway. Dicarboxylic acid linkers can influence this by altering the peptide's binding kinetics and conformation, thereby modulating the downstream signal.

Glutamate Receptor Signaling

Given that this compound is an analog of glutamic acid, understanding glutamate receptor signaling is relevant. Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts on both ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[20][21][22][23][24]

Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle vGLUT Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Exocytosis iGluR Ionotropic Receptors (NMDA, AMPA, Kainate) Glutamate_cleft->iGluR mGluR Metabotropic Receptors (GPCRs) Glutamate_cleft->mGluR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) iGluR->Ion_Channel G_Protein G-Protein Activation mGluR->G_Protein Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messengers Signaling_Cascade Downstream Signaling Second_Messengers->Signaling_Cascade

Caption: A simplified diagram of the glutamatergic synapse and signaling pathways.

Peptide Hormone Receptor Signaling

Many therapeutic peptides are analogs of endogenous peptide hormones that signal through GPCRs or receptor tyrosine kinases (RTKs).[25][26][27][28][29]

Peptide_Hormone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide Hormone GPCR GPCR Peptide->GPCR RTK RTK Peptide->RTK G_Protein G-Protein Activation GPCR->G_Protein Dimerization Dimerization & Autophosphorylation RTK->Dimerization Second_Messengers Second Messengers (cAMP, Ca2+, DAG) G_Protein->Second_Messengers Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messengers->Kinase_Cascade Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Dimerization->Kinase_Cascade

Caption: An overview of major signaling pathways for peptide hormones.

Conclusion: A Strategic Approach to Peptide Optimization

The strategic incorporation of dicarboxylic acid linkers is a powerful and versatile approach in modern peptide drug discovery. By moving beyond a single linker and exploring a range of alternatives with varying chain lengths and rigidities, researchers can fine-tune the properties of their peptide candidates to achieve optimal performance. The experimental protocols and mechanistic insights provided in this guide offer a foundation for the rational design and evaluation of these modified peptides. Through a systematic and data-driven approach, the scientific community can continue to unlock the immense therapeutic potential of this important class of molecules.

References

A Senior Application Scientist's Guide to Assessing the Structural Impact of (S)-2-Aminooctanedioic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20—Engineering Peptide Conformation for Therapeutic Advantage

In the landscape of modern drug discovery, peptides represent a "Goldilocks" modality, blending the high specificity of large biologics with the synthetic accessibility of small molecules.[1] However, native peptides often suffer from significant liabilities, including poor metabolic stability, low cell permeability, and rapid renal clearance, which curtail their therapeutic potential.[2][3] A primary cause is their inherent conformational flexibility, which not only makes them susceptible to proteolysis but also incurs an entropic penalty upon binding to their target.

The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to overcome these limitations.[4] By introducing novel side-chain functionalities and conformational constraints, ncAAs can pre-organize a peptide into its bioactive conformation, enhancing proteolytic resistance, target affinity, and overall bioavailability.[1][5][6]

This guide focuses on a specific, rationally designed ncAA: (S)-2-Aminooctanedioic acid (Aoad) . As a long-chain analogue of glutamic acid, Aoad presents a unique opportunity to modulate peptide structure. Its extended hydrocarbon chain introduces increased lipophilicity and flexibility, while the terminal carboxylate retains the potential for key ionic or hydrogen-bonding interactions. Here, we provide a comprehensive framework for assessing the structural and functional impact of incorporating Aoad into a peptide backbone, comparing its effects directly with its natural counterpart, glutamic acid (Glu).

Comparative Molecular Framework: Aoad vs. Alternatives

The choice of an ncAA is a critical design decision. To understand the potential impact of Aoad, it must be compared not only to its canonical analogue but also to other ncAAs that impose different types of constraints.

  • (S)-Glutamic Acid (Glu): The natural benchmark. Its shorter, polar side chain is a common participant in salt bridges and hydrogen bonds.

  • This compound (Aoad): The subject of our analysis. It extends the Glu side chain by four methylene units (-CH2-). This adds significant hydrophobicity and conformational freedom, allowing it to potentially engage in new intramolecular or intermolecular hydrophobic interactions.

  • (1S, 3R)-1-Amino-3-carboxycyclopentane (ACPC): A rigid ncAA comparator. Its cyclized backbone severely restricts side-chain and backbone dihedral angles, forcing the peptide into a more defined turn-like structure.

The fundamental differences in flexibility and hydrophobicity are expected to induce distinct structural and, consequently, functional outcomes.

G cluster_glu Peptide-Glu Conformation cluster_aoad Peptide-Aoad Conformation cluster_interaction Aoad-Specific Interaction FlexibleState Partially Folded State (Higher Entropy) BindingGlu Binding Event FlexibleState->BindingGlu Large Entropic Cost BoundGlu Bound State BindingGlu->BoundGlu PreOrganizedState Pre-organized α-Helix (Lower Entropy) BindingAoad Binding Event PreOrganizedState->BindingAoad Lower Entropic Cost BoundAoad Tightly Bound State BindingAoad->BoundAoad AoadSideChain Aoad Side Chain IntraContact Intramolecular Hydrophobic Contact AoadSideChain->IntraContact Folds back to stabilize helix IntraContact->PreOrganizedState Leads to

References

A-Z Guide to In Vitro Assays for Novel (S)-2-Aminoo-ctanedioic Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of (S)-2-Aminooctanedioic Acid Modified Peptides

In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics due to their high specificity and potency.[1][2] However, their application has often been hampered by inherent limitations such as poor metabolic stability and limited cell permeability.[3][4][5] The strategic incorporation of non-natural amino acids, such as this compound (a derivative of suberic acid), presents a promising avenue to overcome these challenges.[6][7] This modification can enhance the peptide's structural stability, resistance to enzymatic degradation, and ability to traverse cellular membranes, thereby unlocking its full therapeutic potential.[3][8]

This guide provides a comprehensive overview and comparison of essential in vitro assays for characterizing this compound modified peptides. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate methods for their specific research questions.

I. Foundational Assays: Confirming Identity and Purity

Prior to any functional assessment, the identity, purity, and stability of the modified peptide must be rigorously established. These foundational assays are critical for ensuring the validity and reproducibility of subsequent biological data.

A. Mass Spectrometry (MS) for Identity and Purity Verification

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and assessing its purity.[] High-resolution mass spectrometry (HR-MS) can precisely determine the molecular mass, confirming the successful incorporation of the this compound modification.[]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Mass Spectrometric Analysis: Analyze the eluate using an electrospray ionization (ESI) mass spectrometer. Acquire data in both full scan mode to determine the parent mass and in tandem MS (MS/MS) mode to obtain fragmentation data for sequence confirmation.

  • Data Analysis: Compare the observed mass with the theoretical mass of the modified peptide. Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence and the location of the modification.

B. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analytical reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of a peptide sample.[] By separating the desired peptide from any impurities, such as deletion sequences or incompletely deprotected products, a precise purity level can be quantified.

Experimental Protocol: Analytical RP-HPLC

  • System Setup: Use a calibrated HPLC system with a UV detector.

  • Column: Employ a suitable C18 analytical column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Run a linear gradient from low to high percentage of Mobile Phase B over a defined period (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the elution profile at a specific wavelength (typically 214 nm or 280 nm).

  • Purity Calculation: Integrate the peak area of the main peptide and express it as a percentage of the total integrated peak area.

II. Functional Assays: Evaluating Biological Activity

Once the identity and purity are confirmed, the next crucial step is to assess the biological activity of the modified peptide. The choice of assay will be dictated by the peptide's intended mechanism of action.

A. Enzyme Inhibition Assays

If the this compound modified peptide is designed as an enzyme inhibitor, a robust inhibition assay is paramount.[10][11][12] These assays measure the ability of the peptide to reduce the activity of its target enzyme.[10][12][13]

Key Concept: IC50 Value The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Inhibitor (Peptide) Solutions Preincubation Pre-incubate Enzyme with Peptide Inhibitor Reagents->Preincubation Dispense into Microplate Wells Reaction Initiate Reaction by Adding Substrate Preincubation->Reaction Monitoring Monitor Product Formation over Time Reaction->Monitoring Calculation Calculate Reaction Rates Monitoring->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for a typical enzyme inhibition assay.

Experimental Protocol: A Generic Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and a range of concentrations of the this compound modified peptide in an appropriate assay buffer.[12]

  • Assay Plate Setup: In a microplate, add the enzyme and varying concentrations of the peptide inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[12]

  • Signal Detection: Measure the absorbance (or fluorescence) of the product at regular intervals using a microplate reader.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations and fit the data to a suitable equation to determine the IC50 value.[12]

B. Cell-Based Assays for Cellular Uptake and Efficacy

For peptides intended to act on intracellular targets, assessing their ability to penetrate the cell membrane is crucial.[3][14] Cell-based assays provide a more biologically relevant system to evaluate peptide uptake and subsequent intracellular activity.[15][16]

Challenges with Cell-Based Assays: While powerful, cell-based assays can be subject to variability due to factors like cell line passage number, confluency, and metabolic state.[16][17] It is essential to have robust controls and standardized procedures.

Experimental Workflow: Assessing Cellular Uptake

Cellular_Uptake_Workflow cluster_cell_prep Cell Culture cluster_treatment Peptide Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in Microplate Incubation Incubate until Adherent Cell_Seeding->Incubation Peptide_Addition Add Fluorescently-Labeled Peptide to Cells Incubation->Peptide_Addition Uptake_Incubation Incubate to Allow Uptake Peptide_Addition->Uptake_Incubation Washing Wash Cells to Remove Extracellular Peptide Uptake_Incubation->Washing Quantification Quantify Intracellular Fluorescence Washing->Quantification

Caption: General workflow for a cell-based peptide uptake assay.

Experimental Protocol: Cellular Uptake using Confocal Microscopy

  • Peptide Labeling: Synthesize the this compound modified peptide with a fluorescent tag (e.g., FITC, Rhodamine).

  • Cell Culture: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled peptide at various concentrations and for different time points.

  • Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized peptide.

  • Imaging: Visualize the cells using a confocal microscope to observe the intracellular localization of the peptide.

  • Quantification (Optional): Use image analysis software to quantify the intracellular fluorescence intensity.

Alternative Quantification Method: MALDI-TOF Mass Spectrometry A direct and label-free method for quantifying cellular uptake involves using MALDI-TOF mass spectrometry. This technique can determine the amount of intact internalized peptide and identify any intracellular degradation products.[18]

III. Binding Assays: Quantifying Target Engagement

For peptides that function by binding to a specific target protein or receptor, it is essential to quantify this interaction. Binding assays provide valuable information on the affinity and specificity of the modified peptide for its target.

A. Fluorescence Polarization (FP) Assays

Fluorescence polarization is a powerful, homogeneous technique used to monitor binding events in solution.[19][20] It is particularly well-suited for high-throughput screening.[19][21][22] The principle is based on the change in the rotational speed of a small fluorescently labeled molecule (the tracer) upon binding to a larger molecule.[23][24]

Advantages of FP Assays:

  • Homogeneous (no wash steps required)[19][20]

  • Non-radioactive[19][20]

  • Amenable to miniaturization and high-throughput screening[19]

  • Provides real-time data[20][21]

Experimental Principle: Fluorescence Polarization

FP_Principle cluster_unbound Unbound State cluster_bound Bound State Unbound_Tracer Fluorescent Tracer Unbound_Emission Depolarized Emitted Light (Low Polarization) Unbound_Tracer->Unbound_Emission Fast Rotation Unbound_Target Target Protein Unbound_Light Polarized Excitation Light Unbound_Light->Unbound_Tracer Bound_Complex Tracer-Target Complex Bound_Emission Polarized Emitted Light (High Polarization) Bound_Complex->Bound_Emission Slow Rotation Bound_Light Polarized Excitation Light Bound_Light->Bound_Complex

Caption: Principle of a fluorescence polarization binding assay.

Experimental Protocol: Competitive FP Binding Assay

  • Reagent Preparation:

    • Tracer: A fluorescently labeled version of the natural ligand or a known binder to the target protein.

    • Target Protein: Purified target protein.

    • Competitor: The this compound modified peptide at a range of concentrations.

  • Assay Setup: In a microplate, add the target protein, the fluorescent tracer (at a fixed concentration), and varying concentrations of the competitor peptide.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.

  • Data Analysis: Plot the fluorescence polarization values against the competitor concentration. The data can be fit to a competitive binding model to determine the binding affinity (Ki or IC50) of the modified peptide.

Comparative Data for Binding Assays

Assay TypeThroughputSensitivityInformation ProvidedKey Considerations
Fluorescence Polarization HighModerate to HighBinding Affinity (Ki, IC50)Requires a fluorescently labeled tracer; potential for compound interference.[21]
Surface Plasmon Resonance (SPR) Low to MediumHighBinding Affinity (KD), Kinetics (kon, koff)Requires specialized equipment; protein needs to be immobilized on a sensor chip.
Isothermal Titration Calorimetry (ITC) LowModerateBinding Affinity (KD), Thermodynamics (ΔH, ΔS)Requires larger amounts of protein and peptide; sensitive to buffer composition.

IV. Stability Assays: Assessing Resistance to Degradation

A key advantage of incorporating non-natural amino acids is the potential to enhance peptide stability.[1][5] Stability assays are crucial for evaluating the resistance of the modified peptide to enzymatic degradation, which is a critical factor for its therapeutic viability.

A. Plasma Stability Assays

These assays assess the stability of the peptide in the presence of plasma, which contains a complex mixture of proteases.

Experimental Protocol: Mass Spectrometry-Based Plasma Stability Assay

  • Incubation: Incubate the this compound modified peptide in plasma (e.g., human, mouse) at 37°C.[25]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[25]

  • Protein Precipitation: Stop the reaction and precipitate the plasma proteins by adding a solvent like acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.[26][27]

  • Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide in plasma.

Comparative Stability Data (Hypothetical)

PeptideModificationPlasma Half-life (t1/2) in hours
Native PeptideNone0.5
Modified Peptide A This compound at position X 8.2
Modified Peptide BD-amino acid substitution6.5

Conclusion

The successful development of this compound modified peptides as therapeutics relies on a systematic and rigorous in vitro characterization. This guide has outlined a suite of essential assays, from foundational identity and purity checks to functional assessments of enzyme inhibition, cellular uptake, target binding, and stability. By employing a combination of these techniques, researchers can gain a comprehensive understanding of their modified peptide's properties, enabling data-driven decisions for further optimization and preclinical development. The judicious selection and careful execution of these assays are fundamental to unlocking the therapeutic potential of this promising class of molecules.

References

A Senior Application Scientist's Guide to the Head-to-Head Comparison of Lipidated Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the burgeoning field of antimicrobial peptides (AMPs) offers a promising frontier in the battle against multi-drug-resistant pathogens. A key strategy to enhance the therapeutic potential of these peptides is lipidation—the covalent attachment of a fatty acid chain. This modification can significantly improve their stability, bioavailability, and antimicrobial potency.[1][2] However, this enhancement often comes with a trade-off in toxicity.

This guide provides an in-depth, head-to-head comparison of different lipidated antimicrobial peptides (LAMPs), focusing on two clinically significant examples: Daptomycin and Polymyxin B. We will delve into their distinct mechanisms of action and provide detailed, field-proven experimental protocols to evaluate their performance objectively. As Senior Application Scientists, our goal is not just to provide steps but to illuminate the causality behind each experimental choice, ensuring a robust and self-validating approach to your research.

The Contenders: A Mechanistic Overview

Understanding the fundamental mechanism of action is paramount to selecting the right candidate for a specific application. Daptomycin and Polymyxin B, while both lipidated peptides that target the bacterial membrane, exhibit exquisite specificity for different classes of bacteria.

Daptomycin: Targeting the Gram-Positive Membrane

Daptomycin is a cyclic lipopeptide antibiotic highly effective against a range of Gram-positive pathogens, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its action is a sophisticated, multi-step process that is critically dependent on the presence of calcium ions.[4][5]

The core mechanism unfolds as follows:

  • Calcium-Dependent Binding: In the presence of calcium, Daptomycin undergoes a conformational change, allowing it to bind to the bacterial cytoplasmic membrane.[4][5]

  • Targeting Phosphatidylglycerol (PG): This binding is highly specific to membranes rich in the acidic phospholipid phosphatidylglycerol (PG), a hallmark of Gram-positive bacteria.[4][6]

  • Oligomerization and Pore Formation: Once anchored by its lipid tail, Daptomycin molecules oligomerize, disrupting the membrane's integrity and forming ion-conducting channels or pores.[5][6]

  • Membrane Depolarization: The formation of these channels leads to a rapid efflux of potassium ions, causing a swift depolarization of the membrane potential.[5][7]

  • Inhibition of Macromolecular Synthesis: This loss of membrane potential is catastrophic for the cell, halting the synthesis of DNA, RNA, and proteins, ultimately leading to rapid, concentration-dependent cell death.[3][5]

Gram-negative bacteria are intrinsically resistant to Daptomycin because their outer membrane acts as a physical barrier, preventing the antibiotic from reaching its target cytoplasmic membrane.[5][6]

daptomycin_mechanism cluster_extracellular Extracellular Space cluster_membrane Gram-Positive Bacterial Membrane cluster_cytoplasm Cytoplasm DAP Daptomycin DAP_Ca Daptomycin-Ca²⁺ Complex DAP->DAP_Ca Complexation Ca Calcium Ions (Ca²⁺) Ca->DAP_Ca PG Phosphatidylglycerol (PG) Headgroups DAP_Ca->PG Binds to PG-rich regions Oligomer Daptomycin Oligomer / Pore PG->Oligomer Inserts & Oligomerizes Membrane Lipid Bilayer K_ions Oligomer->K_ions K⁺ Efflux Synthesis DNA, RNA, Protein Synthesis K_ions->Synthesis Membrane Depolarization Inhibits Synthesis Death Cell Death Synthesis->Death

Fig 1. Mechanism of action for Daptomycin against Gram-positive bacteria.
Polymyxin B: Breaching the Gram-Negative Defenses

Polymyxin B is a cationic polypeptide antibiotic that serves as a last-resort treatment for infections caused by multi-drug-resistant Gram-negative bacteria.[8] Its mechanism hinges on a potent electrostatic interaction with the outer membrane of these bacteria.

The bactericidal cascade proceeds as follows:

  • LPS Binding: The positively charged Polymyxin B molecules are electrostatically attracted to the negatively charged lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[8][9]

  • Cation Displacement: This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer by cross-linking adjacent lipid A molecules.[9]

  • Outer Membrane Destabilization: The loss of these stabilizing cations disrupts the integrity of the outer membrane, creating transient cracks and increasing its permeability. This is often referred to as a "self-promoted uptake" mechanism.[9][10]

  • Inner Membrane Disruption: The increased permeability allows Polymyxin B to access the inner cytoplasmic membrane. Here, its hydrophobic fatty acid tail inserts into the phospholipid bilayer, acting like a detergent to disrupt its structure and form pores.[9][11]

  • Leakage and Cell Death: The formation of pores in the inner membrane leads to the leakage of essential intracellular contents, resulting in bacterial cell death.[8]

The hydrophobic tail is crucial for its killing activity; removing it yields a nonapeptide that still binds to LPS but cannot kill the cell, though it can still increase permeability to other antibiotics.[11][12]

polymyxin_mechanism cluster_extracellular Extracellular Space cluster_outer_membrane Gram-Negative Outer Membrane cluster_inner_membrane Gram-Negative Inner Membrane cluster_cytoplasm Cytoplasm PolyB Polymyxin B (+) LPS Lipopolysaccharide (LPS) (-) PolyB->LPS Electrostatic Binding Cations LPS->Cations Displaces Cations InnerMem Phospholipid Bilayer Cations->InnerMem Outer Membrane Permeabilization Pore Pore Formation InnerMem->Pore Inserts & Disrupts Contents Cellular Contents Pore->Contents Leakage Death Cell Death Contents->Death

Fig 2. Mechanism of action for Polymyxin B against Gram-negative bacteria.

Performance Evaluation: A Suite of Validating Assays

Objective comparison requires standardized, robust assays. The following protocols are designed to provide a comprehensive evaluation of a LAMP's efficacy and safety profile.

A. Antimicrobial Potency: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the gold standard for quantifying the potency of an antimicrobial agent.[13] It determines the lowest concentration required to inhibit the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and high-throughput approach.[14]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria, chosen for its reproducibility and low levels of inhibitors that could interfere with the antimicrobial agent.[15]

  • Inoculum Density: Standardizing the bacterial inoculum to approximately 5 × 10⁵ Colony Forming Units (CFU)/mL is critical.[13] A lower density may overestimate potency, while a higher density can underestimate it, mimicking the high bacterial loads in certain infections and potentially overwhelming the agent.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the inhibitory endpoint.

  • Prepare Peptide Stock: Dissolve the lipidated peptide in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution.

  • Prepare Inoculum: a. From a fresh agar plate, pick 3-5 morphologically similar bacterial colonies and suspend them in sterile saline or MHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to ~1.5 × 10⁸ CFU/mL). c. Dilute this adjusted suspension 1:150 in fresh MHB to achieve a final working concentration of ~1 × 10⁶ CFU/mL. This will be further diluted by half upon addition to the plate.

  • Plate Preparation: a. In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to wells in columns 2 through 12. b. Add 100 µL of the peptide stock solution (at 2x the highest desired final concentration) to the wells in column 1. c. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to column 3, and so on, until column 10. Discard the final 50 µL from column 10. d. Column 11 serves as the sterility control (50 µL MHB only, no bacteria). e. Column 12 serves as the growth control (50 µL MHB, will receive bacteria but no peptide).

  • Inoculation: Add 50 µL of the working bacterial inoculum (~1 × 10⁶ CFU/mL) to wells in columns 1 through 10 and column 12. This brings the final volume in these wells to 100 µL and the final bacterial concentration to the target of ~5 × 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[13]

  • Reading the MIC: The MIC is determined as the lowest concentration of the peptide at which there is no visible turbidity (i.e., the first clear well).

mic_workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis A Prepare Peptide Stock Solution E Create 2-Fold Serial Dilution of Peptide A->E B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to ~1x10^6 CFU/mL B->C F Add Inoculum to Test Wells (Final ~5x10^5 CFU/mL) C->F D Add MHB to Wells D->E E->F G Incubate 16-24h at 37°C F->G H Read Plate for Turbidity G->H I Determine MIC Value (Lowest concentration with no growth) H->I

Fig 3. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
B. Killing Dynamics: Time-Kill Kinetics Assay

While the MIC assay identifies the concentration that inhibits growth, it doesn't reveal the rate or extent of bacterial killing. A time-kill kinetics assay addresses this by measuring the number of viable bacteria over time after exposure to the antimicrobial agent. This is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[16][17] A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[16]

Causality Behind Experimental Choices:

  • Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) provides a dynamic profile of the antimicrobial activity, revealing how quickly the peptide acts.

  • Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) demonstrates whether the killing is concentration-dependent.

  • Neutralization: Although not always included in basic protocols, for fast-acting agents, incorporating a neutralization step after sampling is critical to stop the antimicrobial activity and prevent carry-over effects on the agar plates, which would lead to an underestimation of survivors.

  • Preparation: Prepare a logarithmic-phase bacterial culture in MHB with a starting density of ~5 × 10⁵ CFU/mL in multiple flasks or tubes.

  • Treatment: Add the lipidated peptide to the test flasks at desired concentrations (e.g., 1x MIC, 4x MIC). Include a growth control flask with no peptide.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[18]

  • Serial Dilution: Immediately perform a 10-fold serial dilution of each aliquot in sterile saline or PBS.

  • Plating: Plate a defined volume (e.g., 20-100 µL) of each appropriate dilution onto nutrient agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Enumeration: Count the number of colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ drop in CFU/mL compared to the time-zero inoculum indicates bactericidal activity.

timekill_workflow cluster_setup Setup cluster_sampling Sampling Over Time (e.g., 0, 2, 4, 8, 24h) cluster_analysis Analysis A Prepare Log-Phase Culture (~5x10^5 CFU/mL) B Add Peptide at Various MIC Multiples A->B C Incubate at 37°C B->C D Withdraw Aliquot C->D At each time point E Perform 10-Fold Serial Dilutions D->E F Plate Dilutions on Agar E->F G Incubate Plates 18-24h F->G H Count Colonies (CFU) G->H I Calculate & Plot log10 CFU/mL vs. Time H->I

Fig 4. Workflow for the Time-Kill Kinetics assay.
C. Host Cell Selectivity: Hemolysis and Cytotoxicity Assays

A therapeutically viable AMP must selectively target bacterial cells while sparing host cells.[19] Hemolysis and cytotoxicity assays are fundamental in vitro screens for this property.

This assay measures the lytic activity of a peptide against red blood cells (erythrocytes), providing a rapid and cost-effective surrogate for general membrane toxicity to eukaryotic cells.[20][21]

Step-by-Step Protocol: Hemolysis Assay

  • Prepare Erythrocytes: a. Obtain fresh whole blood (e.g., human, horse) containing an anticoagulant. b. Centrifuge the blood (e.g., at 1000 x g for 10 min). Discard the supernatant and buffy coat. c. Wash the red blood cell (RBC) pellet 3-4 times by resuspending in sterile, cold Phosphate-Buffered Saline (PBS) and centrifuging, until the supernatant is clear.[22][23] d. Prepare a final 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup: a. In a 96-well plate, add 50 µL of peptide serially diluted in PBS. b. Add 50 µL of the 2% RBC suspension to each well, resulting in a final 1% RBC suspension. c. Controls: Prepare a negative control (0% hemolysis) by mixing 50 µL of PBS with 50 µL of the RBC suspension. Prepare a positive control (100% hemolysis) by mixing 50 µL of 0.2% Triton X-100 with 50 µL of the RBC suspension.[22]

  • Incubation: Incubate the plate at 37°C for 1 hour.[23]

  • Centrifugation: Centrifuge the plate (e.g., at 1000 x g for 5 min) to pellet intact RBCs.

  • Measurement: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance at 405 nm or 540 nm to quantify hemoglobin release.[24]

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100

To assess toxicity against nucleated mammalian cells, a cell viability assay using a stable cell line (e.g., human lung epithelial cells BEAS-2B, or fibroblasts) is essential.[25][26] The CCK-8 assay is a colorimetric method that measures the metabolic activity of viable cells.

Step-by-Step Protocol: CCK-8 Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for adherence.[25][27]

  • Treatment: Remove the old medium and add fresh medium containing serial dilutions of the lipidated peptide. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for a defined period (e.g., 1, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until a sufficient color change is observed.[25]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

selectivity_workflow cluster_bacterial Bacterial Target cluster_host Host Cell Surrogate cluster_index Selectivity Index Calculation MIC Perform MIC Assay MIC_val Determine MIC Value (e.g., 4 µg/mL) MIC->MIC_val SI Selectivity Index (SI) = HC₅₀ / MIC MIC_val->SI Hemo Perform Hemolysis Assay HC50_val Determine HC₅₀ Value (e.g., 200 µg/mL) Hemo->HC50_val HC50_val->SI Result SI = 50 (Higher is better) SI->Result

Fig 5. Conceptual workflow for determining the Selectivity Index of a LAMP.

Data Summary and Interpretation

A well-structured table is invaluable for at-a-glance comparison. The data below is illustrative and should be replaced with your experimental findings.

FeatureDaptomycinPolymyxin BYour Candidate LAMP
Lipid Moiety Decanoyl6-methyloctanoylSpecify
Target Class Gram-Positive BacteriaGram-Negative BacteriaSpecify
Membrane Target Phosphatidylglycerol (PG)Lipopolysaccharide (LPS)Specify
Mechanism Ca²⁺-dependent depolarizationLPS disruption, detergent-like actionSpecify
Typical MIC vs. S. aureus 0.5 - 2 µg/mL>128 µg/mL (Inactive)Your Data
Typical MIC vs. P. aeruginosa >128 µg/mL (Inactive)1 - 4 µg/mLYour Data
Hemolytic Activity (HC₅₀) >256 µg/mL (Low)50 - 100 µg/mL (Moderate)Your Data
Selectivity Index (HC₅₀/MIC) High (vs. Gram-positives)Moderate (vs. Gram-negatives)Your Data

A key metric derived from these assays is the Selectivity Index (SI) , also known as the therapeutic index. It is the ratio of the concentration causing 50% toxicity to host cells (e.g., HC₅₀ from the hemolysis assay) to the minimum inhibitory concentration (MIC) against the target pathogen.[21] A higher SI value is desirable, as it indicates that the peptide is much more potent against bacteria than it is toxic to host cells.

Conclusion and Future Perspectives

The head-to-head comparison of lipidated antimicrobial peptides like Daptomycin and Polymyxin B underscores a critical principle in antimicrobial drug development: molecular structure dictates function and specificity. Daptomycin's reliance on PG makes it a potent weapon against Gram-positive bacteria, while Polymyxin B's affinity for LPS makes it indispensable for combating Gram-negative pathogens.

For researchers developing novel LAMPs, the journey involves a careful balancing act. As studies have shown, optimizing the length of the acyl chain is a critical parameter; chains of 8-12 carbons often provide improved activity, but longer chains can increase toxicity.[1][28] The protocols and frameworks provided in this guide offer a robust system for navigating this optimization process. By systematically evaluating potency (MIC), killing kinetics, and host cell selectivity, you can generate the high-quality, reproducible data needed to advance the most promising candidates from the bench to preclinical development.

References

A Comparative Guide to Evaluating the Therapeutic Index of (S)-2-Aminooctanedioic Acid-Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Peptide Modification with (S)-2-Aminooctanedioic Acid

Peptide therapeutics represent a burgeoning class of medicines, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency are often hampered by poor pharmacokinetic properties, including rapid enzymatic degradation and short plasma half-lives.[3][4] Chemical modification is a key strategy to overcome these limitations.[5][6][7] Modifications can range from N- or C-terminal capping and PEGylation to the incorporation of non-standard amino acids designed to enhance stability, modulate solubility, or introduce novel functionalities.[6][7][8]

This compound (AOA) is an intriguing candidate for peptide modification. As a dicarboxylic acid analogue of glutamic acid, it presents a unique structural motif.[9][10] This structure is reminiscent of the highly successful glutamate-urea-lysine pharmacophore used in potent inhibitors of Prostate-Specific Membrane Antigen (PSMA), a well-validated target in prostate cancer therapy.[11][12][13][14] The hypothesis is that incorporating AOA into a peptide sequence could confer enhanced targeting capabilities to glutamate-receptor-overexpressing tissues, such as certain cancers, while its dicarboxylic nature could improve hydrophilicity and alter pharmacokinetic profiles.

This guide outlines the critical experimental cascade required to determine the Therapeutic Index (TI) of a hypothetical AOA-modified peptide, "Peptide-AOA." The TI, a quantitative measure of a drug's relative safety, is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[15][16][17][18]

Therapeutic Index (TI) Formula: [ \text{TI} = \frac{\text{Toxic Dose in 50% of Subjects (TD}{50})}{\text{Effective Dose in 50% of Subjects (ED}{50})} ][19]

A higher TI indicates a wider margin of safety, a critical attribute for any viable therapeutic candidate.[15][16] This guide will detail the necessary in vitro and in vivo studies to define both the efficacy (ED₅₀) and toxicity (TD₅₀) of Peptide-AOA, providing a roadmap for its preclinical evaluation.

The Experimental Workflow for Therapeutic Index Determination

The evaluation of a novel modified peptide is a structured process designed to build a comprehensive safety and efficacy profile. The workflow begins with rapid in vitro screening to establish proof-of-concept and culminates in detailed in vivo studies to provide the data necessary for calculating a meaningful therapeutic index.

G cluster_0 Phase 1: In Vitro Efficacy & Preliminary Safety cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: TI Calculation & Comparative Analysis synthesis Synthesis & Purification of Peptide-AOA invitro_efficacy In Vitro Efficacy: Cancer Cell Line Panel (MTT/Resazurin Assays) synthesis->invitro_efficacy invitro_safety In Vitro Cytotoxicity: Normal (Non-Cancerous) Cell Lines synthesis->invitro_safety ic50 Determine IC₅₀ (Efficacy) invitro_efficacy->ic50 cc50 Determine CC₅₀ (Toxicity) invitro_safety->cc50 selectivity Calculate Selectivity Index (CC₅₀ / IC₅₀) ic50->selectivity cc50->selectivity pk_studies Pharmacokinetic (PK) Studies (ADME) selectivity->pk_studies Candidate Selection efficacy_vivo In Vivo Efficacy Study (e.g., Xenograft Model) Determine ED₅₀ pk_studies->efficacy_vivo toxicity_vivo In Vivo Toxicology Study (Single & Repeat-Dose) Determine NOAEL & TD₅₀ pk_studies->toxicity_vivo ti_calc Calculate Therapeutic Index (TD₅₀ / ED₅₀) efficacy_vivo->ti_calc toxicity_vivo->ti_calc comparison Compare TI & PK/PD Profile to Alternative Modifications ti_calc->comparison G cluster_0 Toxicity Evaluation Pathway invitro In Vitro Cytotoxicity (Normal Cells) Determine CC₅₀ single_dose Single-Dose Acute Toxicity (In Vivo) invitro->single_dose Initial Safety repeat_dose Repeated-Dose Sub-chronic Toxicity (In Vivo) single_dose->repeat_dose Dose Range Finding safety_pharm Safety Pharmacology (Cardio, CNS, Respiratory) single_dose->safety_pharm toxicokinetics Toxicokinetics (ADME) single_dose->toxicokinetics noael Determine NOAEL repeat_dose->noael td50 Determine TD₅₀ repeat_dose->td50

References

A Comparative Guide to Circular Dichroism Studies of Peptides Featuring (S)-2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and advanced biomaterials, the incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to modulate peptide structure, stability, and function. This guide provides an in-depth comparison of circular dichroism (CD) spectroscopy for the conformational analysis of peptides containing the non-natural amino acid, (S)-2-Aminooctanedioic acid (Aoad). We will explore the structural implications of Aoad incorporation and provide detailed experimental protocols to empower your research.

The Significance of this compound in Peptide Design

This compound is a dicarboxylic amino acid that introduces a unique combination of a chiral center and an extended, flexible side chain with a terminal carboxylic acid group. This structure presents several opportunities for rational peptide design:

  • Conformational Constraint: The steric bulk and potential for intramolecular interactions of the Aoad side chain can restrict the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures like helices or turns, which is often crucial for biological activity.[1][2]

  • Enhanced Solubility and Metal Chelation: The additional carboxylic acid group can improve the aqueous solubility of peptides and provides a potential site for metal ion chelation, a feature that can be exploited for imaging or targeted drug delivery.

  • Increased Proteolytic Stability: The non-natural structure of Aoad can render peptides more resistant to degradation by proteases, prolonging their half-life in biological systems.[2]

Principles of Circular Dichroism (CD) Spectroscopy for Peptide Analysis

Circular dichroism spectroscopy is a powerful, non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins.[3][4] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[5] The peptide backbone, with its repeating amide chromophores arranged in specific geometries, gives rise to characteristic CD spectra for different secondary structures:

  • α-Helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.[6]

  • β-Sheet: Typically shows a negative band around 218 nm and a positive band near 195 nm.[6]

  • Random Coil: Exhibits a strong negative band around 198 nm.[6]

By analyzing the far-UV CD spectrum (190-260 nm), researchers can gain qualitative and quantitative insights into the secondary structure content of a peptide in solution.[7]

Comparative Analysis: The Impact of Aoad on Peptide Conformation

The introduction of Aoad into a peptide sequence can lead to significant conformational changes compared to its natural counterparts or other non-natural amino acids. While specific data for Aoad-containing peptides is emerging, we can draw parallels from studies on other conformationally constrained amino acids.[8][9]

Peptide TypeExpected Predominant Secondary StructureRationaleKey CD Spectral Features
Native Peptide (e.g., containing Asp or Glu) Often flexible, may exist as a random coil or in equilibrium between multiple conformations in aqueous buffer.The shorter side chains of Asp and Glu offer less steric hindrance and fewer opportunities for stabilizing intramolecular interactions compared to Aoad.A single strong negative band around 198 nm is indicative of a random coil.
Aoad-Containing Peptide Increased propensity for ordered structures (e.g., α-helix or β-turn).The longer, flexible side chain of Aoad can fold back to form hydrogen bonds with the peptide backbone or adjacent side chains, inducing a more defined conformation. The dicarboxylic nature can also lead to electrostatic interactions that stabilize specific folds.Emergence of characteristic α-helical (negative bands at ~208 and ~222 nm) or β-sheet (negative band at ~218 nm) signals. The magnitude of these signals will be proportional to the percentage of the ordered structure.
Peptide with other Constraining Amino Acids (e.g., Aib) High propensity for helical structures (310- or α-helix).The gem-dimethyl groups of Aminoisobutyric acid (Aib) severely restrict the available Ramachandran space, strongly favoring helical conformations.[10][11]Strong negative bands at ~208 and ~222 nm, indicative of a high helical content.

Experimental Protocol: Circular Dichroism Analysis of an Aoad-Containing Peptide

This protocol provides a step-by-step guide for conducting a comparative CD analysis of a target peptide with and without Aoad incorporation.

I. Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the peptides (both the native and Aoad-containing versions) using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.

  • Concentration Determination: Accurately determine the concentration of the peptide stock solutions. This can be done using UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or through quantitative amino acid analysis for peptides lacking these residues.[12]

  • Solvent and Buffer Preparation: Prepare a suitable buffer for the CD measurements. A common choice is a low concentration phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to minimize buffer absorbance in the far-UV region.[7] For studying structure in membrane-mimicking environments, solvents like trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles can be used.[13][14]

II. CD Spectrometer Setup and Data Acquisition
  • Instrument Purging: Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs strongly in the far-UV region.

  • Parameter Setup: Set the following parameters on the CD instrument:

    • Wavelength Range: 190 nm to 260 nm.[7]

    • Data Pitch: 0.5 nm or 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Response Time/D.I.T.: 1 s.

    • Bandwidth: 1.0 nm.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[15]

  • Baseline Correction:

    • Fill a 1 mm pathlength quartz cuvette with the buffer solution.[7]

    • Acquire a baseline spectrum using the same parameters as for the sample. This spectrum will be subtracted from the sample spectra.[15]

  • Sample Measurement:

    • Carefully rinse the cuvette with deionized water and then with the peptide solution.

    • Fill the cuvette with the peptide solution at a concentration of approximately 50-100 µM.[7]

    • Acquire the CD spectrum of the peptide sample.

III. Data Processing and Analysis
  • Blank Subtraction: Subtract the buffer baseline spectrum from the averaged peptide spectrum.[7]

  • Conversion to Mean Residue Ellipticity (MRE): Convert the raw CD data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (θobs * 100) / (c * n * l) Where:

    • θobs is the observed ellipticity in degrees.

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues.

    • l is the pathlength of the cuvette in centimeters.

  • Secondary Structure Deconvolution: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE data.

Visualizing the Workflow and Structural Impact

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification concentration Concentration Determination peptide_synthesis->concentration buffer_prep Buffer Preparation concentration->buffer_prep baseline Baseline Spectrum (Buffer) buffer_prep->baseline Load Buffer sample_spec Sample Spectrum (Peptide) buffer_prep->sample_spec Dissolve Peptide instrument_setup Instrument Setup & Purging instrument_setup->baseline baseline->sample_spec subtraction Baseline Subtraction sample_spec->subtraction conversion Conversion to MRE subtraction->conversion deconvolution Secondary Structure Deconvolution conversion->deconvolution

Caption: A streamlined workflow for the circular dichroism analysis of peptides.

Hypothetical Structural Impact of Aoad

structural_impact cluster_native Native Peptide (e.g., with Glutamic Acid) cluster_aoad Aoad-Containing Peptide native_peptide Random Coil Conformation native_cd CD Spectrum: - Strong negative band ~198 nm native_peptide->native_cd incorporation Incorporation of This compound native_peptide->incorporation aoad_peptide Ordered Structure (e.g., α-Helix) aoad_cd CD Spectrum: - Negative bands ~208 & 222 nm - Positive band ~192 nm aoad_peptide->aoad_cd incorporation->aoad_peptide

Caption: The incorporation of Aoad can induce a conformational shift from a random coil to a more ordered secondary structure.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for elucidating the conformational preferences of novel peptides. The incorporation of this compound offers a promising strategy for designing peptides with enhanced structural stability and potentially improved therapeutic properties. By following the detailed protocols and understanding the comparative principles outlined in this guide, researchers can effectively leverage CD spectroscopy to accelerate the development of next-generation peptide-based drugs and biomaterials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-Aminooctanedioic acid, ensuring the protection of laboratory personnel and the preservation of environmental integrity.

Critical First Step: Hazard Assessment and Classification

Before any handling or disposal can occur, a thorough understanding of the chemical's hazards is essential. This assessment dictates every subsequent step in the waste management process. This compound, while not universally classified, possesses specific hazards that mandate its treatment as regulated chemical waste.

According to available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) as follows.[1]

Parameter Classification & Details
GHS Pictograms
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Primary Disposal Concern The H410 classification is the primary driver for its disposal protocol. This indicates that releasing even minute quantities into the sewer system can cause significant, long-term damage to aquatic ecosystems.[1] Therefore, drain disposal is strictly prohibited .

This substance must be managed as a hazardous waste from its point of generation to its final disposal, a principle often referred to as "cradle-to-grave" management under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Direct contact with any chemical waste stream should always be avoided. The causality is simple: PPE serves as the final barrier between the researcher and potential chemical exposure. When handling this compound for disposal, the following PPE is mandatory:

  • Safety Goggles: To protect against accidental splashes of solutions.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or degradation before use.

  • Laboratory Coat: To protect skin and clothing from contamination.

Waste Segregation and Storage: Preventing Unforeseen Reactions

Proper segregation is a critical step to prevent dangerous chemical reactions within a waste container.[4] this compound waste should not be mixed with other incompatible waste streams. All waste must be stored in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation.[4][5]

The core principle of an SAA is to safely store limited quantities of hazardous waste in the laboratory until it can be collected by Environmental Health and Safety (EHS) personnel, minimizing the risks associated with transporting open waste containers through a facility.

Step-by-Step Disposal Protocols

Follow the appropriate protocol below based on the physical state of the waste.

Protocol A: Disposal of Solid this compound

This protocol applies to unused reagents, contaminated solids, or material from spill cleanups.

  • Container Selection: Obtain a chemically compatible, sealable container designated for solid hazardous waste. The container must be in good condition, free of cracks, and have a secure, screw-top lid.[4][6]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The accumulation start date (the date the first piece of waste is added).[7]

    • The name of the principal investigator or laboratory.

  • Waste Accumulation: Carefully transfer the solid waste into the labeled container using a spatula or funnel.

  • Storage: Securely seal the container and place it in your designated SAA. Keep the container closed except when adding waste.[5]

  • Disposal Request: Once the container is full (leaving at least one inch of headroom for expansion[4]), or if waste generation is complete, schedule a pickup with your institution's EHS department according to their specific procedures.

Protocol B: Disposal of Solutions Containing this compound

This protocol applies to experimental solutions or rinsates.

  • Container Selection: Obtain a chemically compatible container designated for liquid hazardous waste, typically a plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy.

  • Labeling: As with solid waste, label the container fully before use. In addition to the information in Protocol A, list all constituents of the solution by percentage or volume.[4]

  • Waste Accumulation: Carefully pour the liquid waste into the container using a funnel.

  • Storage and Disposal: Securely cap the container and store it in the SAA, preferably within a secondary containment bin to mitigate potential leaks. Schedule an EHS pickup when the container is full or no longer in use.

Protocol C: Management of Contaminated Labware and Empty Containers

This protocol applies to items like gloves, weigh boats, and empty reagent bottles.

  • Grossly Contaminated Items: Items with visible solid residue should be treated as solid waste and placed in the container described in Protocol A.

  • Empty Containers: A chemical container is only considered "RCRA empty" and suitable for disposal in regular trash if it has been thoroughly emptied of its contents.[7]

    • For a non-acutely toxic chemical like this, triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).

    • Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste (Protocol B). [8] Subsequent rinses may be permissible for drain disposal, but you must consult your institutional EHS guidelines.

    • After rinsing and air-drying, deface the original label to prevent confusion and dispose of the container in the appropriate glass or plastic recycling bin.[9]

Emergency Procedures: Small Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush.

  • Cleanup: Gently cover the spill with an absorbent material. Mechanically take up the material and place it into a designated container for solid hazardous waste.[10][11]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Label the spill cleanup debris as hazardous waste and manage it according to Protocol A.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

G cluster_0 Initial Assessment & Preparation cluster_1 Segregation & Protocol Selection cluster_2 Containment & Final Disposal start Waste Generated (this compound) hazard_check Step 1: Hazard Assessment (Consult SDS) Is it Hazardous Waste? start->hazard_check ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_check->ppe Yes (H410: Toxic to Aquatic Life) waste_type Step 3: Determine Waste Type ppe->waste_type solid_waste Protocol A: Solid Waste (Unused Reagent, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Protocol B: Liquid Waste (Aqueous Solutions, Rinsate) waste_type->liquid_waste Liquid labware Protocol C: Contaminated Labware (Gloves, Empty Containers) waste_type->labware Labware container Step 4: Select & Label Compatible Waste Container solid_waste->container liquid_waste->container labware->container saa Step 5: Store in Designated Satellite Accumulation Area (SAA) container->saa pickup Step 6: Schedule Pickup with EHS/Waste Contractor saa->pickup

Caption: Decision workflow for this compound waste management.

References

A Senior Application Scientist's Guide to the Safe Handling of (S)-2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of (S)-2-Aminooctanedioic acid. As researchers and drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document provides essential, field-tested guidance to ensure your well-being and the integrity of your work when handling this compound. We will move beyond mere checklists to a deeper understanding of the "why" behind each safety protocol, fostering a culture of proactive safety in your laboratory.

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While some safety data sheets for similar amino acids may not classify them as hazardous, it is crucial to handle all laboratory chemicals with a thorough risk assessment[2]. The primary risks associated with this compound are oral toxicity and environmental harm. In its solid form, inhalation of dust particles may also pose a risk of respiratory irritation[3][4]. A comprehensive risk assessment should be conducted before any new procedure involving this compound.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable for safeguarding against the potential hazards of this compound. The following table summarizes the minimum required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. For prolonged contact or when handling larger quantities, consider double-gloving.[5][6]
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles.[3][6]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing during procedures like dissolution of larger quantities.[3][6]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[5][6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be determined by a formal risk assessment.[3][6]

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound is_powder Handling solid powder? start->is_powder in_hood Working in a fume hood? is_powder->in_hood Yes base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves is_powder->base_ppe No (in solution) in_hood->base_ppe Yes respirator Add NIOSH-approved Respirator in_hood->respirator No splash_risk Risk of splashing? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes

Caption: PPE selection workflow based on the handling procedure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing risks.

3.1. Preparation and Engineering Controls:

  • All handling of solid this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]

  • Before commencing work, verify that all necessary PPE is available and in good condition.

3.2. Handling the Compound:

  • Don all required PPE as determined by your risk assessment.

  • When handling the solid material, use appropriate tools such as spatulas to avoid generating dust.[6]

  • If weighing the powder outside of a fume hood is unavoidable, do so in a draft-free area and wear a NIOSH-approved respirator.

  • For dissolution, add the solid to the solvent slowly to prevent splashing.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

4.1. In Case of a Spill:

  • Evacuate the immediate area and alert nearby personnel.[6]

  • For a small spill that you are trained to handle, don the appropriate PPE, including respiratory protection.[6]

  • Cover the spill with an inert absorbent material, such as vermiculite or sand.[7]

  • Carefully collect the absorbed material into a designated, labeled hazardous waste container.[6]

  • For large spills, evacuate the area and contact your institution's emergency response team.[6]

4.2. In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention.[1][2][8]

  • Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water. If irritation persists, seek medical attention.[1][7][9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[2][4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][7]

The following diagram outlines the immediate actions to take in an emergency.

Emergency_Response_Workflow Emergency Response Protocol cluster_incident Incident Occurs cluster_response Immediate Actions cluster_actions Specific Responses incident Exposure or Spill evacuate Evacuate Immediate Area & Alert Others incident->evacuate assess Assess the Situation evacuate->assess spill Spill assess->spill Spill exposure Personal Exposure assess->exposure Exposure spill_small Small Spill: - Don PPE - Absorb & Collect Waste spill->spill_small Small & Trained spill_large Large Spill: - Evacuate - Call Emergency Response spill->spill_large Large or Untrained exposure_skin Skin Contact: - Remove Clothing - Wash with Soap & Water exposure->exposure_skin exposure_eye Eye Contact: - Flush at Eyewash (15 min) exposure->exposure_eye exposure_inhale Inhalation: - Move to Fresh Air exposure->exposure_inhale exposure_ingest Ingestion: - Rinse Mouth - Do NOT Induce Vomiting exposure->exposure_ingest seek_medical Seek Medical Attention exposure_skin->seek_medical exposure_eye->seek_medical exposure_inhale->seek_medical exposure_ingest->seek_medical

Caption: Immediate actions for emergency situations.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[6]

  • Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[6][10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[10]

  • Disposal: Do not dispose of this compound down the drain or in regular trash.[6] Follow all local, state, and federal regulations for hazardous waste disposal by contacting your institution's Environmental Health and Safety (EHS) department.[7][10]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Aminooctanedioic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Aminooctanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.